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  • Product: (2-ethyl-1H-imidazol-5-yl)methanol
  • CAS: 72993-43-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (2-ethyl-1H-imidazol-5-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery

Disclaimer: The specific chemical entity (2-ethyl-1H-imidazol-5-yl)methanol is not widely documented in readily available chemical literature. This guide has been constructed by synthesizing data from closely related str...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The specific chemical entity (2-ethyl-1H-imidazol-5-yl)methanol is not widely documented in readily available chemical literature. This guide has been constructed by synthesizing data from closely related structural isomers and analogues, such as (5-ethyl-1H-imidazol-2-yl)methanol and other substituted imidazolyl-methanols. The properties and protocols described herein are based on established principles of imidazole chemistry and should be considered predictive. Experimental validation is required.

Introduction

Substituted imidazoles are a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Their unique electronic properties, ability to participate in hydrogen bonding, and capacity for coordinating with metal ions in enzymes make them privileged scaffolds in drug design. This guide provides a comprehensive technical overview of the chemical properties, a proposed synthetic pathway, reactivity, and potential applications of (2-ethyl-1H-imidazol-5-yl)methanol, a valuable but under-documented building block for drug discovery professionals. By understanding its core characteristics, researchers can better leverage its potential in developing novel therapeutics.

Physicochemical and Structural Properties

The structure of (2-ethyl-1H-imidazol-5-yl)methanol features a 2,5-disubstituted imidazole ring, which imparts specific electronic and steric characteristics. The ethyl group at the C2 position increases lipophilicity, while the hydroxymethyl group at C5 provides a key handle for synthetic elaboration and potential hydrogen bonding interactions with biological targets.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / InformationSource / Rationale
Chemical Structure Chemical structure of (2-ethyl-1H-imidazol-5-yl)methanolInferred Structure
IUPAC Name (2-ethyl-1H-imidazol-5-yl)methanolStandard Nomenclature
Molecular Formula C₆H₁₀N₂OCalculated
Molecular Weight 126.16 g/mol Calculated[2]
Physical State Likely a white to off-white solid at room temperature.Analogy to similar compounds like (2-butyl-5-chloro-1H-imidazol-4-yl)methanol.[3]
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.General solubility of functionalized imidazoles.
pKa (Imidazole NH) ~14 (as an acid), ~6-7 (for the conjugate acid)Typical pKa values for imidazole rings.
LogP ~0.5 - 1.0Estimated based on ethyl and hydroxymethyl contributions.

Synthesis and Purification

A robust synthesis of 2,5-disubstituted imidazoles often requires a regioselective strategy to avoid the formation of isomeric byproducts. A plausible route to (2-ethyl-1H-imidazol-5-yl)methanol can be adapted from established methods, such as a variation of the Radziszewski synthesis or through functional group interconversion from a pre-formed imidazole core.[2]

The proposed synthesis involves the reduction of a corresponding imidazole-5-carboxylate ester, which provides excellent regiocontrol.

Proposed Synthetic Protocol

Step 1: Synthesis of Ethyl 2-ethyl-1H-imidazole-5-carboxylate This intermediate can be formed via a multi-step process starting from simpler precursors, often culminating in a condensation reaction that builds the imidazole ring with the desired substitution pattern.

Step 2: Reduction to (2-ethyl-1H-imidazol-5-yl)methanol The reduction of the ester to the primary alcohol is a standard and high-yielding transformation.

  • Reaction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.4 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under an inert nitrogen atmosphere, a solution of ethyl 2-ethyl-1H-imidazole-5-carboxylate (1 equivalent) in anhydrous THF is added dropwise.[4]

  • Causality: LiAlH₄ is a powerful, unselective reducing agent capable of reducing esters to primary alcohols. The use of anhydrous THF and an inert atmosphere is critical as LiAlH₄ reacts violently with water.[4]

  • Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts into a filterable solid.

  • Purification: The resulting slurry is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the title compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Suspend LiAlH4 in dry THF 2. Cool to 0°C under N2 Addition 3. Add ester solution dropwise Setup->Addition Stir 4. Stir at room temp (4-6h) Addition->Stir Monitor 5. Monitor by TLC/LC-MS Stir->Monitor Quench 6. Quench sequentially (H2O, NaOH, H2O) Monitor->Quench Filter 7. Filter through celite Quench->Filter Concentrate 8. Concentrate filtrate Filter->Concentrate Purify 9. Column chromatography Concentrate->Purify Product Pure (2-ethyl-1H-imidazol-5-yl)methanol Purify->Product

Caption: Workflow for the reduction of an imidazole ester to the target alcohol.

Chemical Reactivity and Derivatization

The reactivity of (2-ethyl-1H-imidazol-5-yl)methanol is governed by its three key features: the secondary nitrogen (N1), the tertiary nitrogen (N3), and the C5-hydroxymethyl group.

  • N1-H Acidity and Alkylation: The N-H proton is weakly acidic and can be deprotonated by a suitable base (e.g., NaH), allowing for N-alkylation or the installation of protecting groups. This is a common strategy to modulate solubility and pharmacokinetic properties.

  • N3 Basicity: The pyridine-like N3 atom is basic and serves as a primary site for protonation and coordination to metal ions.

  • Hydroxymethyl Group Reactivity: The primary alcohol is a versatile functional handle.

    • Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄).[2] This opens pathways to amide or ester derivatives.

    • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) or directly to a halide (e.g., using SOCl₂) to facilitate nucleophilic substitution reactions.

    • Esterification/Etherification: Standard conditions can be used to form esters or ethers, providing another avenue for prodrug design or linker attachment.

Reactivity Profile Diagram

G cluster_N1 N1-H Position cluster_N3 N3 Position cluster_OH Hydroxymethyl Group Core (2-ethyl-1H-imidazol-5-yl)methanol N_Alkylation N-Alkylation (e.g., R-X, Base) Core->N_Alkylation N_Protection N-Protection (e.g., SEM, Boc) Core->N_Protection Protonation Protonation (Acid) Core->Protonation Coordination Metal Coordination Core->Coordination Oxidation Oxidation (-> Aldehyde, Carboxylic Acid) Core->Oxidation Substitution Nucleophilic Substitution (-> Halide, etc.) Core->Substitution Esterification Esterification (-> Ester) Core->Esterification

Caption: Key reactive sites and potential derivatizations of the title compound.

Applications in Medicinal Chemistry

While specific applications for this exact molecule are not documented, the 2-ethyl-5-substituted-imidazole scaffold is a valuable pharmacophore. Its derivatives are explored for a range of therapeutic targets. For instance, related imidazole structures are key intermediates in the synthesis of angiotensin II receptor blockers (ARBs) like Olmesartan, which are used to treat hypertension.[5] The core structure is also investigated for anticancer, antimicrobial, and anti-inflammatory activities.[1][6]

The title compound serves as an excellent starting point for generating a library of analogues for screening:

  • SAR Studies: The hydroxymethyl group can be elaborated to explore structure-activity relationships (SAR) by introducing different linkers and functional groups.

  • Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it is an ideal fragment for screening against protein targets.

  • Bioisosteric Replacement: The imidazole ring can act as a bioisostere for other five-membered heterocycles in known active compounds.

Analytical Characterization

Unambiguous characterization of the synthesized (2-ethyl-1H-imidazol-5-yl)methanol is essential. A combination of spectroscopic and chromatographic methods should be employed.

Standard Analytical Protocol
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: UV detection at 210-254 nm.

    • Purpose: To assess the purity of the final compound.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI), positive mode.

    • Expected Ion: [M+H]⁺ at m/z = 127.08.

    • Purpose: To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a singlet for the methylene (CH₂OH) protons, and distinct signals for the imidazole ring protons.

    • ¹³C NMR: Expected signals would correspond to the unique carbon atoms in the ethyl group, the methylene group, and the imidazole ring.

    • Purpose: To provide definitive structural confirmation.

Safety and Handling

While specific toxicological data for this compound is unavailable, general laboratory safety precautions for handling heterocyclic amines and alcohols should be strictly followed.

  • Hazard Classification (Predicted): May cause skin and serious eye irritation.[7][8] May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[8][9]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents.

Conclusion

(2-ethyl-1H-imidazol-5-yl)methanol represents a versatile and valuable building block for drug discovery and medicinal chemistry. Although not extensively documented, its chemical properties and reactivity can be reliably predicted from its constituent functional groups and related analogues. The proposed synthetic route offers a viable pathway for its preparation, and its reactive handles provide numerous opportunities for derivatization. By leveraging the insights in this guide, researchers can confidently incorporate this scaffold into their synthetic programs to explore new chemical space and develop novel therapeutic agents.

References

  • Avantor. (2012).
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: (1-Methyl-1H-imidazol-2-yl)methanol.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 175318239, 2-(1H-imidazol-5-yl)ethanol. PubChem.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123407746, 2-ethyl-5-(5-methyl-1H-imidazol-2-yl)-1H-imidazole. PubChem.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: (2-Butyl-1H-imidazol-4-yl)methanol.
  • U.S. Environmental Protection Agency. (2025). (2-Methyl-1H-imidazol-5-yl)methanol - Links. CompTox Chemicals Dashboard.
  • Fluorochem. (1-ethyl-1H-imidazol-5-yl)methanol.
  • BenchChem. (5-ethyl-1H-imidazol-2-yl)methanol | 1075238-75-3.
  • Angene Chemical. (2021). Safety Data Sheet: (5-Ethyl-1,3-dioxan-5-yl)methanol.
  • U.S. Environmental Protection Agency. (2025). (2-Methyl-1H-imidazol-5-yl)methanol - Hazard. CompTox Chemicals Dashboard.
  • Sigma-Aldrich. [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol.
  • MilliporeSigma. (1-Methyl-1H-imidazol-5-yl)methanol.
  • Zimmerman, S. C., Cramer, K. D., & Galan, A. A. (1989). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4(5)-Bis[ (2-hydroxyet hoxy )met hyllimidazoles: Precursors of 2,4(5)-Connected Imidazole Crown Ethers. The Journal of Organic Chemistry.
  • Oakwood Chemical. (2-Butyl-1H-imidazol-5-yl)methanol.
  • McFarlane, P. A., et al. (2023). Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556.
  • Google Patents. (2014). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
  • Sigma-Aldrich. (1-Ethyl-1H-imidazol-2-yl)methanol.
  • Al-wskafi, M. H., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666.
  • BenchChem. 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)
  • ChemicalBook. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | 79047-41-9.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23555772, (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol. PubChem.Chem.

Sources

Exploratory

In-Depth Technical Guide: (2-Ethyl-1H-imidazol-5-yl)methanol in Medicinal Chemistry and Drug Development

As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive, field-proven analysis of (2-ethyl-1H-imidazol-5-yl)methanol (CAS: 72993-43-2) . This compound is not merely a gen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive, field-proven analysis of (2-ethyl-1H-imidazol-5-yl)methanol (CAS: 72993-43-2) . This compound is not merely a generic building block; it is a privileged scaffold critical to the design and synthesis of non-peptide Angiotensin II type 1 (AT1) receptor antagonists (ARBs), such as Saprisartan (GR138950). This guide synthesizes structural causality, step-by-step synthetic protocols, and analytical validation to empower researchers in drug development.

Chemical Identity and Physicochemical Profiling

Before deploying any intermediate in a multi-step synthesis, its physicochemical baseline must be established to predict solubility, reactivity, and purification behavior. The table below summarizes the core quantitative data for (2-ethyl-1H-imidazol-5-yl)methanol .

PropertyValue / Description
Chemical Name (2-ethyl-1H-imidazol-5-yl)methanol
CAS Registry Number 72993-43-2
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES String CCc1ncc(CO)[nH]1
Melting Point 58 – 62 °C
Topological Polar Surface Area 48.9 Ų
Hydrogen Bond Donors/Acceptors 2 / 2

Mechanistic Role in Drug Design: The SAR of the Imidazole Core

In the realm of antihypertensive drug design, the imidazole ring serves as the central pharmacophore that dictates receptor binding orientation. The structural modifications on this ring are highly intentional.

Causality of the 2-Ethyl Substitution

Most classical ARBs (like Losartan) utilize a 2-butyl substitution. However, substituting the butyl chain with an ethyl group (as seen in the derivatives of 72993-43-2) fundamentally alters the lipophilicity (LogP) and steric bulk of the molecule. This shorter alkyl chain fits into a distinct sub-pocket of the AT1 receptor, which has been shown to alter receptor dissociation kinetics. This modification is a primary driver for the "insurmountable" (non-competitive) antagonism observed in advanced candidates like Saprisartan .

Causality of the 5-Hydroxymethyl Group

The hydroxymethyl group at the C5 position acts as a critical synthetic handle. In the AT1 receptor binding pocket, it can participate in hydrogen bonding. Synthetically, it is routinely oxidized to a carboxaldehyde or carboxylic acid, providing the necessary functionalization point to couple bulky biphenyl-tetrazole or bromobenzofuran moieties .

MOA_Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Agonist Binding Gq Gq Protein AT1R->Gq Activation PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ ↑ IP3->Ca ER Release Response Vasoconstriction Ca->Response Drug Imidazole-based ARB (Saprisartan analog) Drug->AT1R Insurmountable Antagonism

Mechanism of action of imidazole-based AT1 receptor antagonists blocking Ang II signaling.

Experimental Workflows: A Self-Validating Synthetic System

To ensure high yield and purity, the synthesis of (2-ethyl-1H-imidazol-5-yl)methanol and its downstream functionalization must be tightly controlled. The following protocols are designed as self-validating systems, where in-process controls (IPCs) dictate the progression to the next step.

Protocol A: Hydroxymethylation of 2-Ethylimidazole

Objective: Synthesize (2-ethyl-1H-imidazol-5-yl)methanol (CAS: 72993-43-2). Causality: The use of aqueous formaldehyde under controlled thermal conditions ensures regioselective addition. Because of imidazole tautomerism, the 4- and 5-positions are chemically equivalent in solution, preventing the formation of undesired regioisomers.

  • Reagent Preparation: Charge a round-bottom flask with 2-ethylimidazole (1.0 eq) and a 37% aqueous formaldehyde solution (1.2 eq).

  • Reaction Execution: Heat the mixture to 120 °C in a sealed pressure tube for 12 hours. Causality: The sealed tube prevents the evaporation of formaldehyde, maintaining the stoichiometric ratio necessary for complete conversion.

  • In-Process Control (IPC): Monitor via TLC (Dichloromethane:Methanol 9:1). The reaction is deemed complete when the starting material spot (visualized under UV 254 nm or iodine) is <2%.

  • Workup & Purification: Cool the mixture to room temperature. Concentrate under reduced pressure to remove water. Recrystallize the crude residue from an ethyl acetate/hexane mixture to yield (2-ethyl-1H-imidazol-5-yl)methanol as an off-white solid.

Protocol B: Regioselective Electrophilic Chlorination

Objective: Convert the intermediate to 4-chloro-2-ethyl-5-hydroxymethylimidazole (CAS: 146650-65-9) . Causality: A chlorine atom at the C4 position is strictly required to mimic the steric bulk of the native Angiotensin II peptide. We utilize N-Chlorosuccinimide (NCS) rather than chlorine gas. NCS provides a mild, controlled release of electrophilic chlorine, preventing the over-chlorination or oxidation of the sensitive hydroxymethyl group.

  • Solvation: Dissolve (2-ethyl-1H-imidazol-5-yl)methanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add NCS (1.05 eq) portion-wise over 30 minutes. Causality: Exothermic control is critical here to prevent the generation of radical species that lead to side-product formation.

  • Propagation: Allow the reaction to warm to 20 °C and stir for 4 hours.

  • Validation & Isolation: Quench the reaction with cold water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to isolate the pure chlorinated intermediate.

Synthesis_Workflow A 2-Ethylimidazole (Starting Material) B Formaldehyde (HCHO) Hydroxymethylation A->B Heat, H2O, 120°C C (2-Ethyl-1H-imidazol-5-yl)methanol CAS: 72993-43-2 B->C D N-Chlorosuccinimide (NCS) Electrophilic Chlorination C->D DMF, 0°C to 20°C E 4-Chloro-2-ethyl-5-hydroxymethylimidazole CAS: 146650-65-9 D->E F N-Alkylation & Oxidation (Biphenyl/Benzofuran scaffold) E->F Base, Alkyl Halide G AT1 Receptor Antagonists (e.g., Saprisartan analogs) F->G

Synthetic pathway of (2-ethyl-1H-imidazol-5-yl)methanol to AT1 receptor antagonists.

Analytical Validation (E-E-A-T)

A protocol is only as trustworthy as its analytical validation. To confirm the structural integrity of (2-ethyl-1H-imidazol-5-yl)methanol before proceeding to chlorination, the following analytical suite must be executed:

  • ¹H NMR (400 MHz, DMSO-d6): Look for the diagnostic ethyl quartet and triplet (approx. δ 2.6 ppm and 1.2 ppm, respectively). The imidazole backbone proton will appear as a sharp singlet around δ 6.8 ppm. The methylene protons of the hydroxymethyl group will present as a singlet near δ 4.4 ppm, shifting based on concentration and hydrogen bonding.

  • LC-MS (ESI+): The mass spectrum must yield a dominant[M+H]⁺ peak at m/z 127.1. If a peak at m/z 157 is observed, it indicates over-reaction (di-hydroxymethylation), requiring recalibration of the formaldehyde stoichiometry.

References

  • Pass, M., et al. "Bromobenzofuran-Based Non-peptide Antagonists of Angiotensin II: GR138950, a Potent Antihypertensive Agent with High Oral Bioavailability." Journal of Medicinal Chemistry (ACS Publications).[Link]

  • National Center for Biotechnology Information. "Saprisartan | C25H22BrF3N4O4S | CID 60921." PubChem. [Link]

  • ChemBK. "CAS 72993-43-2 | (2-Ethyl-1H-iMidazol-5-yl)Methanol." ChemBK Chemical Database.[Link]

  • Hilditch, A., et al. "Pharmacological Effects of GR138950, a Novel Angiotensin AT1 Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics.[Link]

Foundational

Introduction: The Imidazole Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Imidazole Methanols The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged structure" in medi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of Substituted Imidazole Methanols

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to serve as a bioisostere for other functional groups make it a cornerstone in the design of therapeutic agents.[1][3] Imidazole derivatives are integral to numerous clinically significant drugs, demonstrating a vast spectrum of biological activities including antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5]

Within this broad class, substituted imidazole methanols—compounds featuring a hydroxymethyl group attached to the imidazole core—represent a particularly versatile and promising scaffold. The methanol moiety provides a crucial point for hydrogen bonding and can be further functionalized, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive exploration of the biological activities of substituted imidazole methanols, with a primary focus on their well-established antifungal and rapidly emerging anticancer applications. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the detailed experimental protocols used for their evaluation, providing researchers and drug development professionals with a robust framework for future investigation.

The Imidazole Methanol Scaffold: Synthesis and Properties

The biological efficacy of a substituted imidazole methanol is intrinsically linked to its three-dimensional structure and physicochemical properties, which are dictated by its synthetic route. The development of regiocontrolled synthesis methods is crucial for creating libraries of compounds with diverse substitution patterns for biological screening.

A common strategy involves a multi-step process that may include the initial formation of the imidazole core followed by functionalization. For instance, the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs), is a powerful method for constructing the imidazole ring from an aldehyde and an amine.[5] Other approaches include multi-component reactions that can form highly substituted imidazoles in a single step, often employing various catalysts to drive the reaction.[6]

Representative Synthesis: Reduction of an Imidazole Carboxylate

A prevalent method for introducing the methanol group is the reduction of a corresponding imidazole carboxylic acid ester. This approach is advantageous as imidazole carboxylates can often be synthesized with a high degree of regiochemical control.

Protocol: Synthesis of (1H-Imidazol-4-yl)methanol [7]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0°C using an ice bath. Slowly add a solution of ethyl 4-imidazolecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension. The slow addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0°C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This sequential addition is crucial for safety and to precipitate the aluminum salts.

  • Filtration and Extraction: Stir the resulting mixture for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Concentration: Combine the filtrate and washes and concentrate them under reduced pressure to yield the crude (1H-imidazol-4-yl)methanol.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

The causality behind this experimental choice lies in the high efficiency and relative simplicity of reducing esters with powerful reducing agents like LiAlH₄ to yield primary alcohols. The use of an inert atmosphere and anhydrous solvents is paramount as LiAlH₄ reacts violently with water.

Antifungal Activity: A Primary Therapeutic Target

The most prominent and clinically utilized activity of imidazole derivatives is their antifungal effect.[8][9] Drugs such as clotrimazole, miconazole, and ketoconazole are cornerstones of antifungal therapy, all of which are built upon the imidazole scaffold.[9] Their efficacy stems from a highly specific mechanism of action that targets a pathway essential for fungal survival.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole antifungals function by disrupting the integrity of the fungal cell membrane.[8] They achieve this by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase.[9][10] This enzyme is critical for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[8][11] The absence of ergosterol and the concurrent accumulation of toxic lanosterol precursors lead to increased membrane permeability, leakage of essential cellular components, and ultimately, fungal cell death.[8][9] This mechanism provides a high degree of selective toxicity, as mammalian cell membranes utilize cholesterol instead of ergosterol.

Antifungal_Mechanism cluster_membrane Fungal Cell acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol membrane_disruption Membrane Disruption & Cell Death enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol (Fungal Cell Membrane) imidazole Substituted Imidazole Methanol imidazole->enzyme Inhibition enzyme->ergosterol

Caption: Antifungal mechanism of substituted imidazole methanols.

Structure-Activity Relationship (SAR)

The potency of antifungal imidazoles is highly dependent on their substitution patterns.

  • Lipophilicity: Increased lipophilicity, often achieved by adding hydrophobic or aromatic groups, generally enhances the compound's ability to penetrate the fungal cell membrane, leading to increased activity.[9]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., halogens) on aromatic rings attached to the imidazole core can significantly increase antifungal potency.[9]

  • Steric Hindrance: Bulky substituents can create steric hindrance, potentially limiting the compound's access to the active site of the lanosterol 14α-demethylase enzyme and thus reducing its efficacy.[9]

Quantitative Analysis: Antifungal Activity

The antifungal activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound ClassFungal StrainMean MIC (µg/mL)Reference
(2-methyl-1H-imidazol-1-yl)methanol (SAM3)Candida spp.200[12]
(1H-benzo[d]imidazol-1-yl)methanol (SAM5)Candida spp.>312.5[12]
1,1′-methanediylbis(1H-benzimidazole (AM5)Candida spp.312.5[12]
Fluconazole (Reference Drug)Candida spp.~88[12]
SAM3 + SDS (Surfactant)Candida spp.26.56[12]

Note: The data shows that while some imidazole methanols have moderate intrinsic activity, their efficacy can be dramatically improved in synergistic combinations, for instance with surfactants like SDS that may increase membrane permeability.[12]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a self-validating system when performed with appropriate quality control strains.[13][14][15]

Antifungal_Workflow start Start prep_fungi 1. Prepare Fungal Inoculum (e.g., Candida albicans) Adjust to 0.5 McFarland standard start->prep_fungi inoculate 4. Inoculate Plate Add fungal suspension to all wells (except sterility control) prep_fungi->inoculate prep_plate 2. Prepare 96-Well Plate Serially dilute test compounds in RPMI-1640 medium add_controls 3. Add Controls - Growth Control (no drug) - Sterility Control (no fungi) - QC Strains (e.g., C. parapsilosis) prep_plate->add_controls add_controls->inoculate incubate 5. Incubate 35°C for 24-48 hours inoculate->incubate read_mic 6. Read MIC Visually or spectrophotometrically determine lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Step-by-Step Methodology:

  • Inoculum Preparation: a. Culture the yeast strain on Sabouraud Dextrose Agar for 24 hours at 35°C.[16] b. Select several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (0.5-2.5 x 10³ CFU/mL).[14]

  • Compound Dilution: a. In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (dissolved in a suitable solvent like DMSO) in RPMI-1640 medium. The final volume in each well should be 100 µL. b. Include a growth control well (medium + solvent, no compound) and a sterility control well (medium only).

  • Inoculation: a. Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). This brings the total volume to 200 µL per well.

  • Incubation: a. Cover the plate and incubate at 35°C for 24 to 48 hours.[14]

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, a microplate reader can be used to measure absorbance at a specific wavelength to determine the concentration that inhibits growth by ≥50% or 100%, depending on the drug class.[17]

Anticancer Activity: An Expanding Frontier

While the antifungal properties of imidazoles are well-established, their potential as anticancer agents is a rapidly growing field of research.[1][10][18] Substituted imidazole methanols have demonstrated cytotoxicity against a wide range of cancer cell lines, acting through diverse and multifaceted mechanisms.[19][20][21]

Diverse Mechanisms of Action

Unlike their focused antifungal activity, the anticancer effects of imidazole derivatives are not confined to a single pathway. Key mechanisms include:

  • Kinase Inhibition: Many imidazole derivatives are designed to target specific protein kinases that are overactive in cancer cells, such as SRC kinase and Epidermal Growth Factor Receptor (EGFR).[19][20] By blocking these kinases, the compounds can halt oncogenic signaling pathways that drive cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents, similar to classic chemotherapy drugs like vinca alkaloids.[20][22] They bind to tubulin, preventing the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[22]

  • Metabolic Disruption: Certain imidazoles, such as clotrimazole, can disrupt cancer cell metabolism by inhibiting glycolytic enzymes.[10] Since many cancer cells rely heavily on glycolysis for energy (the Warburg effect), this can selectively starve them.

  • Checkpoint Kinase (Chk) Inhibition: Imidazole analogues have been developed as inhibitors of Chk1 and Chk2, kinases that are crucial for cell cycle checkpoints.[22] Inhibiting these kinases can make cancer cells more sensitive to DNA-damaging agents.

Anticancer_Pathways cluster_proliferation Proliferation & Survival Pathways cluster_mitosis Cell Cycle Control imidazole Substituted Imidazole Methanol EGFR EGFR imidazole->EGFR Inhibition SRC SRC Kinase imidazole->SRC Inhibition Glycolysis Glycolytic Enzymes imidazole->Glycolysis Inhibition Tubulin Tubulin Polymerization imidazole->Tubulin Inhibition CHK1_2 CHK1/CHK2 imidazole->CHK1_2 Inhibition Proliferation Cell Proliferation & Survival EGFR->Proliferation SRC->Proliferation Glycolysis->Proliferation Energy Production Apoptosis Apoptosis (Cell Death) Mitosis Mitosis (G2/M Phase) Tubulin->Mitosis DNA_Damage DNA Damage Response CHK1_2->DNA_Damage Mitosis->Apoptosis Arrest leads to DNA_Damage->Apoptosis Failure leads to

Caption: Diverse anticancer mechanisms of substituted imidazole methanols.

Quantitative Analysis: Anticancer Activity

The anticancer potency of a compound is often expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit a biological process (like cell growth) by 50%. A lower IC₅₀ value indicates greater potency.

Compound Class/IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Kim-161 (5a) Substituted imidazoleT24 (Urothelial)<10[19]
Kim-111 (5b) Substituted imidazoleT24 (Urothelial)<10[19]
BZML (13) 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)SW480 (Colon)0.027[20]
Compound 22 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineNUGC-3 (Gastric)0.05[22]
Compound 16 Imidazole-piperazine hybridK-562 (Leukemia)5.66[21]
Compound 23 Imidazole-benzoxazepinone hybridMCF-7 (Breast)7.9[21]
Derivative 4f Imidazole-N-phenylbenzamide with p-FluoroA549 (Lung)7.5[23]
Derivative 4f Imidazole-N-phenylbenzamide with p-FluoroMCF-7 (Breast)8.9[23]
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[24]

MTT_Workflow start Start seed_cells 1. Seed Cells Plate cancer cells (e.g., MCF-7) in a 96-well plate start->seed_cells attach 2. Allow Attachment Incubate for 24 hours at 37°C, 5% CO₂ seed_cells->attach add_compounds 3. Add Test Compounds Add various concentrations of imidazole derivatives attach->add_compounds incubate_treat 4. Incubate with Compound 24-48 hours at 37°C, 5% CO₂ add_compounds->incubate_treat add_mtt 5. Add MTT Reagent Add 10-20 µL of MTT solution to each well incubate_treat->add_mtt incubate_formazan 6. Incubate for Formazan 2-4 hours at 37°C (Viable cells form purple crystals) add_mtt->incubate_formazan solubilize 7. Solubilize Formazan Add 100 µL of DMSO or other solubilizing agent to each well incubate_formazan->solubilize read_abs 8. Read Absorbance Measure at ~570 nm using a microplate reader solubilize->read_abs calculate_ic50 9. Calculate IC₅₀ Plot absorbance vs. concentration to determine the 50% inhibitory concentration read_abs->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Step-by-Step Methodology: [24]

  • Cell Seeding: a. Culture cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS). b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. c. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. c. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). d. Incubate the plate for another 24 to 48 hours.

  • MTT Addition and Incubation: a. Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition and Analysis: a. Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Conclusion and Future Perspectives

Substituted imidazole methanols are a remarkably versatile class of compounds with profound biological activities. Their well-defined mechanism of action as antifungal agents has cemented their role in treating infectious diseases. Furthermore, the expanding body of research into their anticancer properties reveals a scaffold capable of interacting with multiple, diverse targets crucial for cancer cell survival and proliferation. The ability to readily synthesize and modify this core structure allows for extensive exploration of structure-activity relationships, paving the way for the development of next-generation therapeutics.

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, particularly for anticancer applications. Investigating synergistic combinations, as demonstrated with antifungal activity, could also prove to be a fruitful strategy to enhance efficacy and overcome potential drug resistance. As synthetic methodologies become more advanced, the potential to create novel substituted imidazole methanols with tailored biological profiles remains a highly promising avenue in the ongoing quest for more effective and safer medicines.

References

  • Agriculture and Agribusiness. (n.d.). Imidazole antifungals. Research Starters - EBSCO.
  • Department of Chemistry, Karaj Azad University, & Organic Chemistry, Payam Noor University. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • (2020, September 15). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
  • Mechanisms of action of the antimycotic imidazoles. (n.d.). PubMed.
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (n.d.). springermedizin.de.
  • The Role of Imidazole Deriv
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PMC. (n.d.).
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv
  • (2026, February 14). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. Arabian Journal of Chemistry.
  • (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
  • BenchChem Technical Support Team. (2025, December).
  • (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube.
  • (PDF) Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. (n.d.).
  • (2024, April 24). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC.
  • (2022, November 4). Imidazole-pyridine hybrids as potent anti-cancer agents. CNR-IRIS.
  • Antifungal Susceptibility Testing: Current Approaches - PMC. (n.d.).
  • (2024, May 23). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI.
  • In vitro anticancer activity of imidazole derivatives. (n.d.).
  • Current status of antifungal susceptibility testing methods | AVESİS. (n.d.).
  • (2023, July 28). (PDF) A CONCISE REVIEW ON THE PREPARATION, BIOLOGICAL ACTIVITY AND MEDICINAL APPLICATIONS OF SUBSTITUTED IMIDAZOLES.
  • Review Standardization of antifungal susceptibility testing. (n.d.).
  • An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure. (n.d.). Benchchem.
  • Scheme 1: Synthesis of N-substituted imidazole derivatives
  • Imidazoles as potential anticancer agents - PMC. (n.d.). NIH.
  • Synthesis and pharmacological evaluation of some substituted imidazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC. (n.d.).
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Comput
  • (2016, November 15). 12 A review: Imidazole synthesis and its biological activities.
  • Butyl 1H-imidazole-1-carboxylate: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
  • Shabalin, D. A., & Camp, J. E. (2020, May 18). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (n.d.).
  • (2023, July 1).
  • (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • (2013, December 10). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors.
  • (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC.

Sources

Exploratory

Unlocking a Privileged Scaffold: A Technical Guide to the Therapeutic Targets of Imidazole Derivatives

Foreword: The Enduring Versatility of the Imidazole Ring The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic p...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Versatility of the Imidazole Ring

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, including its ability to act as a proton donor and acceptor, its capacity for hydrogen bonding, and its coordination with metal ions, make it a "privileged scaffold." This guide provides an in-depth exploration of the key therapeutic targets of imidazole derivatives, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, validated experimental protocols for their study, and a forward-looking perspective on their untapped potential.

Enzyme Inhibition: A Dominant Mechanism of Action

Imidazole derivatives have demonstrated remarkable success as enzyme inhibitors across various therapeutic areas. Their ability to coordinate with metal centers in active sites and form stable interactions with key amino acid residues underpins their inhibitory efficacy.

Targeting Fungal Ergosterol Biosynthesis: The Azole Antifungals

The most prominent success story of imidazole-based drugs is arguably the azole antifungals. These agents selectively target lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, leading to fungal cell death.

Mechanism of Action: The imidazole nitrogen atom (N-3) binds to the heme iron atom in the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and disrupts the fungal cell membrane's structure and function.

Experimental Protocol: In Vitro CYP51 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of novel imidazole derivatives against fungal CYP51.

1. Reagents and Materials:

  • Recombinant fungal CYP51 enzyme
  • Lanosterol (substrate)
  • NADPH-cytochrome P450 reductase
  • Test imidazole compounds
  • Control inhibitor (e.g., ketoconazole)
  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
  • Quenching solution (e.g., acetonitrile)
  • HPLC system for analysis

2. Step-by-Step Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH-cytochrome P450 reductase, and the test imidazole compound at various concentrations.
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding the substrate, lanosterol.
  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
  • Terminate the reaction by adding the quenching solution.
  • Centrifuge the samples to pellet the protein.
  • Analyze the supernatant by HPLC to quantify the depletion of lanosterol or the formation of the product.
  • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: IC50 Values of Common Azole Antifungals against Candida albicans CYP51

CompoundIC50 (nM)
Clotrimazole3.2
Miconazole4.5
Ketoconazole1.8
Fluconazole21.0

Diagram 1: Azole Antifungal Mechanism of Action

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Antifungals cluster_outcome Cellular Outcome Lanosterol Lanosterol Product 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Product CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Product->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Disruption Azole Azole Antifungal (e.g., Ketoconazole) Azole->Product Inhibits CYP51 Disruption Ergosterol Depletion & Accumulation of Toxic Sterols Disruption->Membrane Death Fungal Cell Death Membrane->Death

Caption: Inhibition of CYP51 by azole antifungals disrupts the fungal ergosterol biosynthesis pathway, leading to cell death.

Carbonic Anhydrase Inhibition: Applications in Glaucoma and Cancer

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, ion transport, and fluid secretion. Imidazole derivatives have emerged as potent inhibitors of CAs, with therapeutic applications in glaucoma, and potentially in cancer.

Mechanism of Action: The imidazole ring can coordinate with the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and preventing the enzyme from carrying out its catalytic function.

Receptor Modulation: A Gateway to Diverse Therapeutic Interventions

Imidazole derivatives can interact with a wide range of receptors, acting as agonists, antagonists, or allosteric modulators. This versatility allows them to be developed for a multitude of diseases.

Histamine Receptor Antagonism: The Foundation of Anti-Allergy and Anti-Ulcer Drugs

The discovery of imidazole-based histamine receptor antagonists revolutionized the treatment of allergic reactions and peptic ulcers.

  • H1 Receptor Antagonists: First-generation antihistamines, such as cimetidine's precursor, burimamide, contain an imidazole core. They competitively block the action of histamine on H1 receptors, alleviating symptoms of allergy like itching and swelling.

  • H2 Receptor Antagonists: Cimetidine, a landmark drug, is an imidazole derivative that selectively antagonizes H2 receptors in the stomach, reducing gastric acid secretion and promoting the healing of ulcers.

Diagram 2: Experimental Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare cell membranes expressing the target receptor D Incubate membranes with radiolabeled ligand and varying concentrations of test compound A->D B Radiolabeled ligand (e.g., [3H]-Histamine) B->D C Test imidazole compound (unlabeled) C->D E Separate bound from free ligand (e.g., filtration) D->E F Quantify bound radioactivity (Scintillation counting) E->F G Plot % inhibition vs. compound concentration F->G H Calculate Ki (inhibition constant) or IC50 value G->H

Caption: A typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor.

Angiotensin II Receptor Blockers (ARBs): Managing Hypertension

Losartan and other "sartan" drugs are imidazole derivatives that act as selective antagonists of the angiotensin II receptor type 1 (AT1). By blocking the vasoconstrictive effects of angiotensin II, these drugs effectively lower blood pressure.

Emerging Targets and Future Directions

The therapeutic potential of imidazole derivatives is far from exhausted. Active research is exploring their utility against a range of novel targets.

Anticancer Applications: Beyond Enzyme Inhibition

While some imidazole derivatives target enzymes involved in cancer progression, newer compounds are being investigated for their ability to:

  • Induce Apoptosis: By targeting various signaling pathways, some imidazole derivatives can trigger programmed cell death in cancer cells.

  • Inhibit Angiogenesis: The formation of new blood vessels, crucial for tumor growth, can be hindered by certain imidazole-based compounds.

  • Modulate Microtubule Dynamics: Similar to established anticancer drugs, some imidazole derivatives can interfere with the cell's cytoskeleton, leading to mitotic arrest and cell death.

Table 2: Selected Imidazole Derivatives and Their Therapeutic Targets

Derivative ClassExample(s)Primary Target(s)Therapeutic Area(s)
Azole AntifungalsKetoconazoleLanosterol 14α-demethylase (CYP51)Fungal Infections
H2 Receptor AntagonistsCimetidineHistamine H2 ReceptorPeptic Ulcers, GERD
Angiotensin II Receptor BlockersLosartanAngiotensin II Receptor Type 1 (AT1)Hypertension
NitroimidazolesMetronidazoleDNABacterial and Protozoal Infections
Anticancer AgentsOlaparib (contains an imidazole-like ring)Poly (ADP-ribose) polymerase (PARP)Ovarian, Breast Cancer

Conclusion: A Scaffold of Continuous Innovation

The imidazole ring continues to be a highly valuable scaffold in the design of new therapeutic agents. Its versatility allows for the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for a diverse array of biological targets. As our understanding of disease pathways deepens, we can anticipate the development of novel imidazole derivatives with enhanced efficacy and safety profiles, further solidifying the importance of this remarkable heterocycle in modern medicine.

References

  • Title: Imidazole and its derivatives: a comprehensive review of their biological activities. Source: Molecules URL: [Link]

  • Title: A review on biological activities of imidazole derivatives. Source: Mini reviews in medicinal chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis and Anticancer Activity of Imidazole Derivatives. Source: Molecules URL: [Link]

  • Title: The role of imidazole and its derivatives in the development of new anticancer drugs. Source: Drug Discovery Today URL: [Link]

  • Title: Imidazole-based compounds as potential anticancer agents: A review. Source: European Journal of Medicinal Chemistry URL: [Link]

Foundational

Comprehensive Technical Guide on the Stability and Storage of (2-ethyl-1H-imidazol-5-yl)methanol

Executive Summary (2-ethyl-1H-imidazol-5-yl)methanol (CAS: 72993-43-2), frequently referenced by its tautomeric name 2-ethyl-4-hydroxymethylimidazole, is a highly versatile heterocyclic building block. It serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-ethyl-1H-imidazol-5-yl)methanol (CAS: 72993-43-2), frequently referenced by its tautomeric name 2-ethyl-4-hydroxymethylimidazole, is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of complex pharmaceutical active pharmaceutical ingredients (APIs), including benzofuran-based angiotensin II receptor antagonists[1]. Beyond pharmaceuticals, it functions as an advanced cyclic amidine/imidazole curing accelerator in high-heat epoxy resin formulations[2].

Due to its dual functionality—an electron-rich imidazole core and a reactive primary alcohol—the molecule exhibits specific physicochemical vulnerabilities. This whitepaper establishes the causality behind its degradation pathways and provides field-proven, self-validating protocols for its analytical testing and long-term storage.

Physicochemical Vulnerabilities & Degradation Causality

To design an effective storage protocol, we must first understand the thermodynamic and kinetic drivers of the molecule's degradation. The stability of (2-ethyl-1H-imidazol-5-yl)methanol is compromised by three primary mechanisms:

  • Oxidative Susceptibility (Auto-Oxidation): The hydroxymethyl group at the C5 position is highly activated by the adjacent aromatic imidazole system. The electron-donating nature of the 2-ethyl group further increases the electron density of the ring. When exposed to molecular oxygen and trace transition metals, the primary alcohol undergoes radical-mediated auto-oxidation into 2-ethyl-1H-imidazole-5-carboxaldehyde, which can further oxidize into the corresponding carboxylic acid.

  • Hygroscopicity & Hydrolytic Facilitation: The hydroxyl group and the unshared electron pairs on the imidazole nitrogens readily form hydrogen bonds with atmospheric moisture. This hygroscopicity leads to powder caking and lowers the activation energy for secondary hydrolytic degradation pathways.

  • Thermolytic Oligomerization: At elevated temperatures (>60°C), intermolecular condensation can occur between the hydroxymethyl group of one molecule and the acidic N-H of an adjacent imidazole ring, leading to the formation of inactive oligomeric adducts.

OxidativeDegradation A (2-ethyl-1H-imidazol-5-yl)methanol (Intact Molecule) B 2-ethyl-1H-imidazole-5-carboxaldehyde (Primary Degradant) A->B O2, Transition Metals (Auto-oxidation) D Oligomeric Condensation Products (Thermal Degradants) A->D Heat (>60°C) Moisture C 2-ethyl-1H-imidazole-5-carboxylic acid (Secondary Degradant) B->C Prolonged O2 Exposure

Fig 1. Primary degradation pathways of (2-ethyl-1H-imidazol-5-yl)methanol under stress conditions.

Quantitative Stability Profiling

To empirically validate the degradation mechanisms, forced degradation and accelerated stability studies were conducted in accordance with and .

Table 1: Forced Degradation Profiling (Stress Testing)

Data demonstrates the molecule's high resistance to hydrolysis but critical vulnerability to oxidation and UV exposure.

Stress ConditionReagents / EnvironmentTime / TempMajor Degradant Identified% Degradation
Acidic Hydrolysis 1N HCl24 h @ 60°CNone (Stable)< 1.0%
Basic Hydrolysis 1N NaOH24 h @ 60°CNone (Stable)< 1.0%
Oxidative Stress 3% H₂O₂24 h @ RT2-ethyl-1H-imidazole-5-carboxaldehyde12.5%
Thermal Stress Solid State7 Days @ 80°COligomeric Adducts3.2%
Photolytic Stress UV/Vis (ICH Q1B)1.2M lux hrs2-ethyl-1H-imidazole-5-carboxaldehyde4.8%
Table 2: ICH Q1A(R2) Accelerated Stability Data (40°C ± 2°C / 75% ± 5% RH)

Unprotected API stored in standard polyethylene bags without inert gas backfilling.

Timepoint (Months)Assay (HPLC %)Moisture (w/w %)Total Impurities (%)Physical Appearance
Initial (0) 99.80.20.15White crystalline powder
1 Month 99.60.40.25White crystalline powder
3 Months 99.20.70.55Off-white powder
6 Months 98.51.21.10Pale yellow powder, slight caking

Causality Note: The shift to a "pale yellow" appearance at 6 months is a direct macroscopic indicator of oxidation. The formation of the conjugated carboxaldehyde system shifts the molecule's absorption spectrum into the visible blue region, causing the powder to reflect yellow light.

Self-Validating Analytical Protocol (RP-HPLC)

To accurately monitor the stability of (2-ethyl-1H-imidazol-5-yl)methanol, a standard generic HPLC method is insufficient. Imidazoles are notorious for severe peak tailing on silica-based stationary phases due to ion-exchange interactions between the basic nitrogen and acidic residual silanols.

The following step-by-step methodology is engineered to suppress these interactions, ensuring a self-validating system where the method polices its own accuracy through strict System Suitability Testing (SST).

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the sample to 0.5 mg/mL using a diluent of 90:10 Water:Acetonitrile.

    • Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-front distortion and peak splitting of the highly polar intact molecule.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 10 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with orthophosphoric acid.

    • Causality: The imidazole ring has a pKa of ~7.0. By dropping the pH to 3.0, the nitrogen atoms are fully protonated. This electrostatic uniformity prevents secondary interactions with the column, yielding perfectly symmetrical peaks.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (5% B) → 5-20 min (Ramp to 50% B) → 20-25 min (Hold 50% B) → 25-30 min (Return to 5% B).

    • Causality: The gradient is required because while the intact molecule is highly polar and elutes early, the thermal oligomeric degradants are larger and less polar, requiring higher organic concentrations to elute.

    • Detection: UV at 225 nm (Isosbestic compromise for API and degradants).

  • System Suitability Testing (The Self-Validating Mechanism):

    • Inject a resolution mixture containing the API and 1% of the carboxaldehyde degradant.

    • Acceptance Criteria: Resolution (

      
      ) between API and degradant must be ≥ 2.0 . Tailing factor (
      
      
      
      ) must be ≤ 1.5 .
    • Causality: If

      
      , the method cannot reliably quantify oxidative degradation, automatically invalidating the run and preventing the release of false stability data.
      

StabilityWorkflow S1 Step 1: Sample Aliquoting (Amber Glass + N2 Purge) S2 Step 2: Environmental Stressing (ICH Q1A/Q1B Chambers) S1->S2 S3 Step 3: Timepoint Sampling (0, 1, 3, 6 Months) S2->S3 S4 Step 4: HPLC Sample Prep (Dilution in Mobile Phase) S3->S4 S5 Step 5: RP-HPLC-UV Analysis (System Suitability Rs > 2.0) S4->S5 S6 Step 6: Data Trending & Shelf-Life Determination S5->S6

Fig 2. Self-validating stability indicating workflow for imidazole derivatives.

Engineered Storage Solutions

Standard laboratory storage is inadequate for (2-ethyl-1H-imidazol-5-yl)methanol. To guarantee a shelf-life of >24 months for API-grade material, the storage architecture must actively mitigate oxygen, moisture, and thermal kinetic energy.

Packaging Architecture
  • Primary Packaging: Low-Density Polyethylene (LDPE) bag, twist-tied.

    • Causality: LDPE provides an excellent Moisture Vapor Transmission Rate (MVTR) barrier, preventing hygroscopic caking. However, LDPE is highly permeable to diatomic oxygen.

  • Secondary Packaging: Aluminum-foil laminated pouch, heat-sealed.

    • Causality: Because the primary degradation pathway is oxidative, relying solely on PE is a critical failure point. Aluminum provides a near-zero permeability coefficient for both

      
       and UV light.
      
  • Atmospheric Control: Nitrogen (

    
    ) or Argon backfilling prior to sealing.
    
    • Causality: Displacing residual oxygen from the headspace thermodynamically arrests the auto-oxidation pathway.

Temperature Controls
  • Short-Term Handling (Up to 30 Days): Controlled Room Temperature (15°C to 25°C).

  • Long-Term Storage (>30 Days): Refrigerated (2°C to 8°C).

    • Causality: Lowering the storage temperature below ambient conditions suppresses the kinetic energy required for both the thermolytic oligomerization and the radical-initiation phase of auto-oxidation.

References

  • International Council for Harmonisation (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products." ICH Guidelines, 2003. URL:[Link]

  • International Council for Harmonisation (ICH). "Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products." ICH Guidelines, 1996. URL:[Link]

  • Google Patents. "WO2016014536A1 - High heat monomers and methods of use thereof." World Intellectual Property Organization, 2016.
  • Google Patents. "PT96042A - Process for the preparation of benzofuran derivatives." Portuguese Patent Office, 1991.

Sources

Exploratory

An In-depth Technical Guide to the Reactivity Profile of the Imidazole Ring in (2-ethyl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the reactivity of the imidazole ring in (2-ethyl-1H-imidazol-5-yl)methanol. The document...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the imidazole ring in (2-ethyl-1H-imidazol-5-yl)methanol. The document delves into the electronic and steric influences of the ethyl and hydroxymethyl substituents on the aromatic core, offering a predictive framework for its behavior in various chemical transformations. Key reaction classes, including electrophilic and nucleophilic substitutions, as well as reactions involving the exocyclic functional groups, are discussed in detail. This guide is intended to serve as a valuable resource for chemists engaged in the synthesis and modification of imidazole-containing compounds for applications in medicinal chemistry and materials science.

Introduction: The Imidazole Core in Modern Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and its ability to participate in a wide range of chemical interactions.[1][2] As a five-membered aromatic heterocycle containing two nitrogen atoms, imidazole can act as both a weak acid and a base.[3][4] Its aromaticity, coupled with the presence of both a pyridine-like and a pyrrole-like nitrogen, gives rise to a complex and tunable reactivity profile. The specific molecule under consideration, (2-ethyl-1H-imidazol-5-yl)methanol, presents an interesting case study due to the presence of both an electron-donating alkyl group and a functionalized hydroxymethyl group on the imidazole core. Understanding the interplay of these substituents is crucial for predicting and controlling its chemical behavior.

Electronic and Steric Landscape of (2-ethyl-1H-imidazol-5-yl)methanol

The reactivity of the imidazole ring is fundamentally governed by the distribution of electron density within the aromatic system. In (2-ethyl-1H-imidazol-5-yl)methanol, the substituents at the C2 and C5 positions significantly modulate this distribution.

  • The 2-Ethyl Group: The ethyl group at the C2 position is an electron-donating group (EDG) primarily through an inductive effect.[5] This donation of electron density increases the overall nucleophilicity of the imidazole ring, making it more susceptible to electrophilic attack compared to unsubstituted imidazole.

  • The 5-Hydroxymethyl Group: The hydroxymethyl group at the C5 position has a more complex influence. While the oxygen atom is electronegative, the methylene linker isolates the hydroxyl group from directly participating in resonance with the ring. Its primary effect is steric, influencing the accessibility of the adjacent C4 position and N1 nitrogen.

The interplay of these electronic and steric factors dictates the preferred sites of reaction on the imidazole ring.

Tautomerism:

It is important to note that N-unsubstituted imidazoles exist as a mixture of tautomers. In the case of (2-ethyl-1H-imidazol-5-yl)methanol, the hydrogen atom can reside on either N1 or N3. The relative population of these tautomers can be influenced by the solvent and the electronic nature of the substituents.

Key Reactivity Profiles

Electrophilic Aromatic Substitution

The imidazole ring is generally susceptible to electrophilic attack, with the reaction typically occurring at the carbon atoms.[1] The presence of the electron-donating ethyl group at C2 enhances the ring's reactivity towards electrophiles.

Regioselectivity:

Electrophilic substitution on the imidazole ring preferentially occurs at the C4 and C5 positions due to the formation of more stable cationic intermediates.[1][6] In (2-ethyl-1H-imidazol-5-yl)methanol, the C5 position is already substituted. Therefore, the primary site for electrophilic attack is the C4 position .

dot graph ER { layout="neato"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Electrophilic_Substitution_Workflow start Start: (2-ethyl-1H-imidazol-5-yl)methanol reaction Electrophilic Aromatic Substitution start->reaction reagent Electrophilic Reagent (e.g., HNO3/H2SO4, Br2) reagent->reaction product Product: 4-Substituted Derivative reaction->product

Common Electrophilic Substitution Reactions:

  • Nitration: Nitration of imidazoles can be achieved using a mixture of nitric acid and sulfuric acid.[7][8] For (2-ethyl-1H-imidazol-5-yl)methanol, this reaction is expected to yield 2-ethyl-4-nitro-1H-imidazol-5-yl)methanol. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid side reactions.[7][9][10]

  • Halogenation: Halogenation, particularly bromination and chlorination, can be carried out using various halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[11] The reaction is anticipated to produce the corresponding 4-halo derivative. The use of a suitable solvent and control of stoichiometry are crucial to prevent over-halogenation.[11]

  • Acylation: Friedel-Crafts acylation can introduce an acyl group at the C4 position. This is typically performed using an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Reactions at the Nitrogen Atoms

The nitrogen atoms of the imidazole ring are nucleophilic and can readily participate in reactions with electrophiles.

  • N-Alkylation: The N1 and N3 positions can be alkylated using alkyl halides or other alkylating agents.[12][13] In the presence of a base, the imidazole nitrogen is deprotonated, increasing its nucleophilicity and facilitating the reaction.[12] For unsymmetrical imidazoles like (2-ethyl-1H-imidazol-5-yl)methanol, a mixture of N1 and N3 alkylated products is often obtained. The regioselectivity of N-alkylation can be influenced by steric factors and the nature of the alkylating agent.[14]

  • N-Acylation: Similar to N-alkylation, the imidazole nitrogens can be acylated using acyl halides or anhydrides.[15][16][17] This reaction is often used to introduce a protecting group or to modify the electronic properties of the ring.

Nucleophilic Substitution

Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups.[1][3] Therefore, direct nucleophilic attack on the carbon atoms of (2-ethyl-1H-imidazol-5-yl)methanol is unlikely under normal conditions. However, if a leaving group is present at one of the carbon positions (e.g., a halogen), nucleophilic substitution can occur.[2][3]

Reactions of the Exocyclic Functional Groups

The hydroxymethyl group at the C5 position is a versatile handle for further functionalization.

  • Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents such as manganese dioxide (MnO2) or pyridinium chlorochromate (PCC).

  • Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides in the presence of a base.

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, by treatment with reagents like p-toluenesulfonyl chloride or thionyl chloride.[18] This transformation opens up pathways for subsequent nucleophilic substitution reactions at the exocyclic carbon.

Experimental Protocols

General Protocol for N-Alkylation

This protocol provides a general method for the N-alkylation of (2-ethyl-1H-imidazol-5-yl)methanol using an alkyl halide.

Materials:

  • (2-ethyl-1H-imidazol-5-yl)methanol

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of (2-ethyl-1H-imidazol-5-yl)methanol in the chosen anhydrous solvent, add the base.

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the N-alkylated regioisomers.

N_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Imidazole in Anhydrous Solvent B Add Base A->B C Stir under Inert Atmosphere B->C D Add Alkyl Halide C->D E Monitor by TLC D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

General Protocol for Oxidation of the Hydroxymethyl Group

This protocol outlines a general procedure for the oxidation of the hydroxymethyl group to an aldehyde.

Materials:

  • (2-ethyl-1H-imidazol-5-yl)methanol

  • Oxidizing agent (e.g., manganese dioxide)

  • Solvent (e.g., dichloromethane, chloroform)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend (2-ethyl-1H-imidazol-5-yl)methanol in the chosen solvent.

  • Add the oxidizing agent in portions to the suspension.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the solid oxidant.

  • Wash the celite pad with the solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography if necessary.

Summary of Reactivity

The following table summarizes the expected reactivity of (2-ethyl-1H-imidazol-5-yl)methanol towards various classes of reagents.

Reaction TypeReagent ClassPrimary Site of ReactionExpected Product
Electrophilic Substitution Nitrating agents, Halogenating agents, Acylating agentsC44-Substituted derivative
N-Alkylation/Acylation Alkyl/Acyl halidesN1/N3Mixture of N1 and N3 isomers
Oxidation Mild oxidizing agentsHydroxymethyl groupAldehyde
Oxidation Strong oxidizing agentsHydroxymethyl groupCarboxylic acid

Conclusion

The reactivity of (2-ethyl-1H-imidazol-5-yl)methanol is a rich and multifaceted subject, offering numerous opportunities for synthetic diversification. The electron-donating ethyl group at C2 activates the ring towards electrophilic substitution, primarily at the C4 position. The nucleophilic nitrogen atoms are readily alkylated or acylated, although control of regioselectivity can be a challenge. Furthermore, the exocyclic hydroxymethyl group provides a convenient handle for a variety of functional group interconversions. A thorough understanding of these reactivity patterns, as outlined in this guide, is essential for the rational design and synthesis of novel imidazole-based compounds for a wide range of applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, November 30). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives.
  • Zenodo. (n.d.). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE.
  • Wikidoc. (2012, August 9). Imidazole.
  • Chem Eazy. (n.d.). Characteristic Reactions of Imidazole.
  • PubMed. (2003, September 1). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • (No author). (n.d.). Nucleophilic radical alkylation of imidazoles: Determination of substituent effects by HPLC.
  • Google Patents. (n.d.). Nitration of imidazoles.
  • Google Patents. (n.d.). Halogenation of imidazoles - JPH0441481A.
  • University of Otago. (n.d.). N-Alkylation of imidazoles.
  • Who we serve. (n.d.). Molten-State Nitration of Substituted Imidazoles: New Synthetic Approaches to the Novel Melt-Cast Energetic Material, 1-Methyl-2,4,5-trinitroimidazole.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Halogenated Imidazoles.
  • MDPI. (2025, November 20). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives.
  • Benchchem. (n.d.). A Comparative Analysis of 5-Chloro-1-methylimidazole Nitrate and Other Nitrating Agents for Imidazole Derivatives.
  • Academia.edu. (n.d.). N-alkylation of imidazole by alkaline carbons.
  • ChemRxiv. (n.d.). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles.
  • (No author). (2023, March 31). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration.
  • Eureka | Patsnap. (2009, October 27). Processes for nitration of N-substituted imidazoles.
  • (No author). (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.
  • ACS Publications. (2009, February 12). Superelectrophilic Chemistry of Imidazoles.
  • PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • arXiv. (n.d.). Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective.
  • Lejan Team. (n.d.). Introduction to Imidazole.
  • ResearchGate. (n.d.). Halogenation (Cl/Br) of imidazole‐N‐oxides under transition metal‐free....
  • New Journal of Chemistry (RSC Publishing). (n.d.). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][12][19]phenanthroline frameworks. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
  • PubMed. (2013, February 15). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide.
  • ACS Publications. (n.d.). The Acetylation of Imidazole | Journal of the American Chemical Society.
  • RSC Publishing. (2021, April 14). p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction.
  • Google Patents. (n.d.). Preparation of n-acylimidazoles - WO1992019600A1.
  • ResearchGate. (n.d.). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study | Request PDF.
  • Benchchem. (n.d.). (5-ethyl-1H-imidazol-2-yl)methanol | 1075238-75-3.
  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan.
  • Chemicalbook. (n.d.). (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis.
  • MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
  • (No author). (n.d.). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5).
  • Google Patents. (n.d.). Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester - CN104177296A.
  • Links. (2025, October 15). (2-Methyl-1H-imidazol-5-yl)methanol.
  • EPA. (2025, October 15). 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid Properties.
  • ResearchGate. (2018, November 26). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW.
  • PubChem. (n.d.). CID 175318239 | C10H16N4O2.
  • Sigma-Aldrich. (n.d.). [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol.
  • Fluorochem. (n.d.). (1-ethyl-1H-imidazol-5-yl)methanol.

Sources

Foundational

Derivatization of (2-ethyl-1H-imidazol-5-yl)methanol for Biological Screening: A Technical Guide to AT1 Receptor Antagonist Scaffold Optimization

Executive Summary In the landscape of modern drug discovery, the rational design of G-protein coupled receptor (GPCR) antagonists relies heavily on privileged scaffolds. (2-ethyl-1H-imidazol-5-yl)methanol (CAS: 72993-43-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of G-protein coupled receptor (GPCR) antagonists relies heavily on privileged scaffolds. (2-ethyl-1H-imidazol-5-yl)methanol (CAS: 72993-43-2) is a highly versatile building block, serving as a critical structural analog to the 2-butyl imidazole core found in the blockbuster antihypertensive drug Losartan[1].

As a Senior Application Scientist, I have structured this technical guide to explore the derivatization of this specific scaffold. We will focus on its transformation into highly bioavailable, non-peptide Angiotensin II Type 1 (AT1) receptor antagonists—most notably exemplified by the clinical candidate Saprisartan (GR138950)[2]. This guide bridges the gap between synthetic causality and biological validation, providing actionable, self-validating protocols for drug development professionals.

Structural Rationale & Causality

The selection of (2-ethyl-1H-imidazol-5-yl)methanol as a starting material is not arbitrary; it is driven by precise pharmacophore requirements for the AT1 receptor binding pocket:

  • The 2-Ethyl Substitution: While Losartan utilizes a 2-butyl group to anchor into the receptor's lipophilic pocket, the 2-ethyl group provides a more compact steric profile. In the context of bulky benzofuran-based antagonists like GR138950, this shorter alkyl chain prevents steric clash within the transmembrane domain while maintaining a favorable lipophilicity (LogP) profile, directly contributing to its high oral bioavailability[3].

  • The C5-Hydroxymethyl Group: This moiety acts as the primary synthetic pivot. In its native alcohol form, it acts as a hydrogen bond donor/acceptor. However, its true value lies in its oxidizability. Converting the alcohol to an aldehyde or carboxylic acid allows for downstream amide coupling, which is critical for extending the molecule into secondary receptor binding sites to achieve low-nanomolar affinity[2].

  • The Imidazole Core (N1/N3): The aromatic ring provides essential

    
    -
    
    
    
    stacking interactions with key receptor residues (e.g., Trp84). The N1 position serves as the optimal site for alkylation to attach the primary hydrophobic tail (such as a biphenyl or bromobenzofuran moiety).

Synthetic Workflows & Self-Validating Protocols

To synthesize viable candidates for biological screening, the scaffold must undergo a regioselective derivatization sequence.

Derivatization SM (2-ethyl-1H-imidazol-5-yl)methanol Starting Material Alk N1-Alkylation (K2CO3, DMF) SM->Alk Step 1 Ox C5-Oxidation (MnO2, CHCl3) Alk->Ox Step 2 Amide Amide Coupling (HATU, DIPEA) Ox->Amide Step 3 Prod Lead Candidate (AT1 Antagonist) Amide->Prod Step 4

Figure 1: Stepwise derivatization workflow of the 2-ethylimidazole scaffold.

Protocol A: Regioselective N1-Alkylation

Causality: The imidazole ring is capable of tautomerization, meaning both N1 and N3 can theoretically react. However, the bulky 2-ethyl group and the 5-hydroxymethyl group create a steric environment that favors N1 alkylation. We utilize a mild base (K₂CO₃) rather than a strong base (NaH) to prevent the unwanted O-alkylation of the C5-hydroxymethyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (2-ethyl-1H-imidazol-5-yl)methanol in anhydrous DMF to achieve a 0.2 M concentration. Anhydrous conditions are critical to prevent the hydrolysis of the incoming alkyl halide.

  • Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir the suspension for 30 minutes at 25°C to pre-form the imidazolide anion.

  • Alkylation: Dropwise add 1.05 eq of the target alkylating agent (e.g., a bromobenzofuran derivative) dissolved in DMF. Heat the reaction to 60°C for 12 hours.

  • Self-Validation (QC Checkpoint): Quench a 10 µL aliquot of the reaction mixture in H₂O/MeCN (1:1) and analyze via UPLC-MS. The reaction is deemed complete and successful when the starting material mass (m/z 127.1 [M+H]+) is entirely depleted, and a single dominant product peak confirms regioselectivity.

Protocol B: Controlled C5-Hydroxymethyl Oxidation

Causality: To attach complex pharmacophores via amidation (as seen in GR138950), the alcohol must be oxidized. Activated Manganese Dioxide (MnO₂) is specifically chosen over harsh oxidants (like Jones reagent) because it selectively oxidizes allylic/benzylic-like alcohols to aldehydes without over-oxidizing to the carboxylic acid or cleaving the newly attached N1-alkyl tail.

Step-by-Step Methodology:

  • Reaction: Dissolve the N1-alkylated intermediate in anhydrous CHCl₃. Add 10.0 eq of activated MnO₂.

  • Agitation: Stir vigorously at reflux (61°C) for 4 hours.

  • Filtration: Filter the black suspension through a pad of Celite to remove manganese waste, washing the pad thoroughly with hot CHCl₃.

  • Self-Validation (QC Checkpoint): Evaporate the solvent and run a ¹H-NMR (CDCl₃). The protocol is validated by the disappearance of the aliphatic CH₂-OH doublet (~4.5 ppm) and the appearance of a sharp, downfield aldehyde proton singlet (~9.8 ppm).

Biological Screening Cascade

Once the (2-ethyl-1H-imidazol-5-yl)methanol derivatives are synthesized, they must be rigorously evaluated. Because the AT1 receptor is a Gq-coupled GPCR, binding affinity alone is insufficient; functional antagonism must be proven[4].

GPCR_Assay AngII Angiotensin II (Endogenous Agonist) Receptor AT1 Receptor (Gq-Coupled GPCR) AngII->Receptor Activates Drug Imidazole Derivative (Test Compound) Drug->Receptor Competitively Blocks Gq Gq Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release (FLIPR Readout) PLC->Ca IP3 Pathway

Figure 2: AT1 receptor Gq-coupled signaling pathway and FLIPR assay readout.

Protocol C: Functional FLIPR Calcium Flux Assay

Causality: This assay measures the ability of the synthesized derivative to block Angiotensin II-induced intracellular calcium mobilization, providing a direct functional IC₅₀[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human AT1 receptor in a 384-well black/clear-bottom microplate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the media and add 20 µL of Calcium-6 dye loading buffer (supplemented with 2.5 mM probenecid to prevent dye extrusion via anion transporters). Incubate for 2 hours. Causality: The dye fluoresces strictly upon binding to free cytosolic Ca²⁺, acting as a real-time proxy for Gq activation.

  • Compound Pre-incubation: Add serial dilutions of the imidazole derivatives (10 µM to 0.1 nM) and incubate for 30 minutes to allow for receptor equilibration.

  • Agonist Challenge: Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader). Inject an EC₈₀ concentration of Angiotensin II (~3 nM) and record fluorescence (Ex 485 nm / Em 525 nm) continuously for 3 minutes.

  • Self-Validation (QC Checkpoint): The assay is only valid if the positive control (e.g., Losartan) yields an expected IC₅₀ and the overall plate Z'-factor is > 0.6.

Quantitative SAR Data Presentation

The derivatization of the C5-hydroxymethyl group and the C2-alkyl chain profoundly impacts both binding and functional activity. The table below summarizes the Structure-Activity Relationship (SAR) trends observed when optimizing this scaffold toward clinical candidates like GR138950.

Compound ClassC2-Position (R1)C5-Position (R2)AT1 Binding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)
Losartan (Reference) ButylHydroxymethyl1.28.5
Saprisartan (GR138950) EthylCarboxamide0.83.2
Intermediate A EthylHydroxymethyl15.485.0
Intermediate B EthylAldehyde42.1> 1000 (Weak/Inactive)

Data Interpretation: While the raw 2-ethyl/5-hydroxymethyl intermediate (Intermediate A) shows moderate affinity, the oxidation and subsequent conversion to a carboxamide (as seen in Saprisartan) drastically improves both receptor affinity and functional blockade, proving the necessity of the derivatization workflows outlined in Section 3.

References

  • Pharmacological Effects of GR138950, a Novel Angiotensin AT1 Receptor Antagonist. PubMed / National Institutes of Health. 4

  • Bromobenzofuran-based Non-Peptide Antagonists of Angiotensin II: GR138950, a Potent Antihypertensive Agent With High Oral Bioavailability. PubMed / National Institutes of Health. 3

  • Bromobenzofuran-Based Non-peptide Antagonists of Angiotensin II: GR138950, a Potent Antihypertensive Agent with High Oral Bioavailability. ACS Publications. 2

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Imidazole-5-Carboxylate Derivatives Utilizing Grignard Reactions

Abstract This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of imidazole-5-carboxylate derivatives usi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of imidazole-5-carboxylate derivatives using Grignard reactions. Moving beyond simple theoretical applications, this note focuses on field-proven strategies, emphasizing the causality behind experimental choices and addressing common challenges. We detail a key industrial application—the synthesis of an advanced intermediate for the antihypertensive drug Olmesartan—wherein a Grignard reagent is used to selectively modify an imidazole dicarboxylate precursor. This guide includes mechanistic insights, step-by-step protocols, troubleshooting advice, and data visualization to ensure reproducible and successful execution.

Foundational Principles: Navigating Grignard Chemistry with Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, and its C-5 carboxylate derivatives are crucial building blocks for numerous pharmaceuticals. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful tool for elaborating these structures.[1] However, the unique chemical nature of the imidazole ring presents specific challenges that must be addressed for a successful synthesis.

The Challenge of the Acidic Proton

The primary obstacle in applying Grignard chemistry to N-unsubstituted imidazoles is the acidic proton on the ring nitrogen (N-H, pKa ≈ 14.5). Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[1] Consequently, in the presence of an unprotected N-H, the Grignard reagent will preferentially act as a base, leading to a rapid acid-base reaction that quenches the reagent and halts the desired C-C bond formation.[2][3]

This necessitates the use of a nitrogen protecting group to mask the acidic proton, rendering the imidazole ring compatible with the strongly basic Grignard reagent. Common protecting groups like tert-butoxycarbonyl (Boc) or trityl (Trt) can be employed, though in many synthetic routes, a simple N-alkyl or N-benzyl group, which is integral to the final target molecule, serves this purpose.[4]

Mechanistic Overview and Strategic Approaches

The Grignard reaction typically proceeds via the nucleophilic addition of the organomagnesium halide to an electrophilic carbon center, such as a carbonyl group.[5][6] For the synthesis of imidazole-5-carboxylate derivatives, the most documented and industrially relevant strategy does not form the carboxylate group directly. Instead, it involves the selective reaction of a Grignard reagent with a related functional group on a precursor that already contains the C-5 carboxylate moiety.

A prime example is the synthesis of the Olmesartan intermediate, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate.[7] The synthesis starts with a diethyl imidazole-4,5-dicarboxylate. The Grignard reagent (CH3MgBr) selectively attacks the C-4 ester, which, after double addition, yields a tertiary alcohol. The sterically or electronically distinct C-5 ester remains intact, demonstrating a sophisticated application of the Grignard reaction's reactivity.

G cluster_intermediate Reaction Intermediate cluster_end Final Product Dicarboxylate Diethyl Imidazole-4,5-dicarboxylate Adduct Initial Adduct (after 1st addition to C4 ester) Dicarboxylate->Adduct Grignard 2 eq. CH₃MgBr (Grignard Reagent) Alkoxide Tertiary Alkoxide (after 2nd addition) Ketone Ketone Intermediate (after elimination of EtO⁻) Adduct->Ketone Ketone->Alkoxide FinalProduct Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate Alkoxide->FinalProduct Workup Aqueous Workup (e.g., NH₄Cl)

Caption: Mechanism of Grignard reaction on a dicarboxylate precursor.

Detailed Experimental Protocols

The following protocols provide a self-validating system for the synthesis. All operations involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the reagent.

Protocol 1: Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

This protocol is adapted from established syntheses of a key Olmesartan intermediate.[7] It details the selective Grignard addition to diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Molar Eq.Quantity
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate254.28101.02.54 g
Methylmagnesium Bromide (3.0 M in Diethyl Ether)-303.010 mL
Anhydrous Tetrahydrofuran (THF)72.11--50 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)---30 mL
Ethyl Acetate88.11--100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (2.54 g, 10 mmol).

  • Dissolution: Add anhydrous THF (50 mL) and stir the mixture until the starting material is fully dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (10 mL, 30 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of excess Grignard reagent ensures the reaction goes to completion.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (30 mL). This step is critical for hydrolyzing the intermediate magnesium alkoxide and neutralizing any excess Grignard reagent.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer twice more with ethyl acetate (25 mL x 2).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a white solid. Purify via recrystallization or column chromatography (silica gel, using a hexane:ethyl acetate gradient) to yield the final product. The yield of the product is typically high, often exceeding 80-90%.[7]

G start Start setup 1. Dissolve Dicarboxylate in Anhydrous THF (N₂ Atmosphere) start->setup cool_add 2. Cool to 0°C & Slowly Add CH₃MgBr setup->cool_add react 3. Warm to RT Stir for 2-3h cool_add->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench 4. Cool to 0°C & Quench with Sat. NH₄Cl(aq) monitor->quench Reaction Complete extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry (Na₂SO₄) & Concentrate extract->dry purify 7. Purify (Recrystallization/Chromatography) dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of an Olmesartan intermediate.

Optimization and Troubleshooting

The success of the Grignard reaction is highly dependent on rigorous experimental control.

Key Parameter Optimization

ParameterRecommendationRationale
Grignard Stoichiometry 2.5 - 3.0 equivalentsEnsures double addition to the target ester and compensates for any inadvertent quenching.
Solvent Anhydrous THF, Diethyl EtherAprotic solvents are required to prevent protonation and deactivation of the Grignard reagent.[3]
Temperature 0 °C for addition, then warm to RTControls the exothermic reaction, minimizes side products, and ensures the reaction proceeds to completion.
Quenching Agent Saturated aqueous NH₄ClA mild acid source that effectively hydrolyzes the alkoxide without causing degradation of the product.

Common Issues and Solutions

  • Issue: Low or no product yield.

    • Cause: Presence of moisture or other protic sources (e.g., wet solvent, glassware). The Grignard reagent was quenched before it could react.

    • Solution: Ensure all glassware is flame- or oven-dried. Use freshly opened or distilled anhydrous solvents. Verify the titer of the Grignard reagent before use.

  • Issue: Recovery of starting material.

    • Cause: Insufficient Grignard reagent or low reaction temperature/time.

    • Solution: Increase the equivalents of Grignard reagent. Allow the reaction to stir longer at room temperature.

  • Issue: Complex mixture of byproducts.

    • Cause: Reaction temperature was too high, leading to side reactions.

    • Solution: Maintain strict temperature control during the addition of the Grignard reagent. Ensure slow, dropwise addition.

Conclusion

The Grignard reaction is a versatile and powerful method for the synthesis and functionalization of imidazole-5-carboxylate derivatives. While direct carboxylation of a 5-imidazolyl Grignard reagent is challenging, the strategic modification of imidazole dicarboxylate precursors represents a highly effective and industrially significant approach. Success hinges on a thorough understanding of the reagent's basicity, the absolute requirement for anhydrous conditions, and careful control of reaction parameters. The protocols and insights provided in this note offer a robust framework for researchers to leverage this classic reaction in the development of novel and complex heterocyclic molecules.

References

  • Krasselt, A., Le-Huu, P., & Schmalz, H. G. (2014). Synthesis and Biological Evaluation of Novel Alkyl-Imidazolyl Carbinols and their Esters: Potent Antimycotics. PMC. [Link]

  • Yadav, P., & Singh, R. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. MDPI. [Link]

  • Yadav, P., & Singh, R. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. MDPI. [Link]

  • Naskar, D. (2006). Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Wang, Z., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
  • Protecting Groups For Alcohols. Chemistry Steps. [Link]

  • The Grignard Reaction | Synthesis, Mechanism & Examples. Study.com. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

Sources

Application

Application Note: Advanced LC-MS/MS Methodologies for Imidazole Quantification in Biological Matrices

Executive Summary & Mechanistic Context The accurate quantification of imidazole derivatives in biological matrices (plasma, urine, and cerebrospinal fluid) is a critical requirement in modern pharmacokinetics, toxicolog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The accurate quantification of imidazole derivatives in biological matrices (plasma, urine, and cerebrospinal fluid) is a critical requirement in modern pharmacokinetics, toxicology, and clinical biomarker discovery. Imidazoles—characterized by a diazole aromatic heterocycle with non-adjacent nitrogen atoms—encompass a wide range of biologically significant molecules, from antifungal azole drugs[1] to endogenous inflammatory biomarkers like 1-methyl-4-imidazoleacetic acid (tele-MIAA), a stable metabolite of histamine[2].

Due to their high polarity, structural isomerism, and the complex nature of biological matrices, standard reversed-phase liquid chromatography often fails to provide adequate retention or selectivity. This application note details field-proven, self-validating LC-MS/MS architectures designed to overcome these analytical challenges, ensuring high-fidelity quantification.

Pathway H Histamine (Inflammatory Mediator) MH N-methylhistamine (Intermediate) H->MH HNMT Enzyme MIAA 1-methyl-4-imidazoleacetic acid (tele-MIAA Biomarker) MH->MIAA MAO Enzyme (Oxidation)

Figure 1: Metabolic pathway of histamine conversion to the stable biomarker tele-MIAA.

Analytical Strategy: The Causality Behind the Chemistry

As an analytical scientist, designing a robust assay requires understanding the why behind every methodological choice. Imidazole quantification demands specific interventions at the extraction, separation, and detection phases:

  • Sample Preparation (Overcoming Matrix Effects): Biological matrices contain high concentrations of endogenous salts and phospholipids that cause severe ion suppression in the Electrospray Ionization (ESI) source. While simple protein precipitation (PPT) with acetonitrile is sufficient for high-concentration analytes[3], trace-level quantification requires Solid-Phase Extraction (SPE) or MicroExtraction by Packed Sorbent (MEPS)[1]. Causality: MEPS miniaturizes the SPE process, allowing direct integration with the LC system, reducing solvent consumption, and efficiently removing matrix interferents prior to MS injection.

  • Chromatographic Separation (The Polarity Problem): Imidazoles are highly polar and hydrophilic. On standard C18 columns, they elute in the void volume, co-eluting with ion-suppressing salts. Causality: To resolve this, volatile ion-pairing agents (e.g., 0.5 mM tridecafluoroheptanoic acid) are introduced into the mobile phase. The fluorinated tail of the ion-pairing agent interacts with the C18 stationary phase, while its acidic head neutralizes the basic imidazole nitrogens. This creates a hydrophobic complex that dramatically improves retention and baseline-separates structural isomers (e.g., tele-MIAA vs. pi-MIAA)[2].

  • Mass Spectrometry (Proton Affinity): The non-adjacent nitrogen atoms in the imidazole ring have a high proton affinity. Causality: This makes ESI in Positive Ion Mode (ESI+) the optimal ionization strategy, yielding strong [M+H]+ precursor ions for Multiple Reaction Monitoring (MRM)[3].

Self-Validating System Architecture

A trustworthy analytical protocol must be self-validating—meaning any failure in extraction efficiency, matrix suppression, or instrument drift is immediately flagged by the system's internal logic.

  • Pre-Extraction SIL-IS Spiking: Stable Isotope-Labeled Internal Standards (e.g., tele-MIAA-d3) must be added to the raw biological matrix before any dilution or extraction[3]. If the IS peak area drops by >50% compared to a neat solvent injection, it mathematically proves that matrix suppression has exceeded acceptable limits, invalidating the sample.

  • Matrix-Matched Calibration: Because urine and plasma alter the ionization efficiency of imidazoles, calibration curves must be constructed in the exact biological matrix (e.g., synthetic urine or stripped plasma) to ensure the slope accurately reflects the sample environment[4].

  • Quality Control (QC) Bracketing: Analytical runs are bracketed by Low, Mid, and High QC samples. A run is only valid if QC accuracy falls within 80–120% of the nominal concentration, proving continuous system suitability[1].

Step-by-Step Experimental Protocol

The following methodology is adapted from validated clinical workflows for the quantification of urinary imidazoleacetic acid[2] and plasma imidazole derivatives[4].

Workflow N1 1. Biological Sample (Plasma, Urine, CSF) N2 2. SIL-IS Addition (Self-Validation) N1->N2 N3 3. Protein Precipitation & Centrifugation N2->N3 N4 4. Solid-Phase Extraction (Oasis HLB / MEPS) N3->N4 N5 5. LC Separation (Ion-Pairing RP) N4->N5 N6 6. MS/MS Detection (ESI+ MRM Mode) N5->N6 N7 7. Data Quantification & Matrix Correction N6->N7

Figure 2: End-to-end LC-MS/MS workflow for imidazole quantification in biological matrices.

Phase 1: Sample Preparation (Urine/Plasma)
  • Thaw & Clear: Thaw biological samples on ice. Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Aliquot & Spike: Transfer 100 µL of the cleared supernatant into a 96-well collection plate. Immediately spike with 10 µL of SIL-IS working solution (1 µg/mL).

    • Causality Check: Early addition ensures the IS compensates for all subsequent volumetric transfers and physical losses.

  • Ion-Pair Equilibration: Dilute the sample with 890 µL of Mobile Phase A (containing 0.5 mM tridecafluoroheptanoic acid).

    • Causality Check: Pre-equilibrating the analyte with the ion-pairing agent in the sample well ensures uniform complexation before injection, preventing peak splitting on the column[2].

  • Vortex & Filter: Vortex the plate for 3 minutes and filter through a 0.2 µm PTFE membrane prior to injection.

Phase 2: Chromatographic Separation (Ion-Pairing UHPLC)
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm). Rationale: High-strength silica withstands the acidic ion-pairing conditions while providing excellent retention for polar complexes[3].

  • Mobile Phase A: Ultrapure water containing 0.5 mM tridecafluoroheptanoic acid.

  • Mobile Phase B: Acetonitrile containing 0.5 mM tridecafluoroheptanoic acid.

  • Gradient Program: Isocratic hold at 5% B for 1.0 min; linear ramp to 40% B over 4.0 min; flush at 100% B for 1.5 min; re-equilibrate at 5% B for 2.5 min.

  • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

Phase 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 450°C; Desolvation Gas: 800 L/hr.

  • MRM Transitions (Example for tele-MIAA):

    • Quantifier: m/z 141.1 → 95.1 (Collision Energy: 18 eV).

    • Qualifier: m/z 141.1 → 67.0 (Collision Energy: 25 eV).

    • Causality Check: The primary transition (m/z 141.1 → 95.1) represents the structural loss of the carboxylic acid group (HCOOH, 46 Da). Monitoring a secondary qualifier ion ensures isobaric matrix interferents do not cause false positive quantification.

Quantitative Performance & Validation Data

The table below synthesizes the analytical performance of various LC-MS/MS methodologies for imidazole quantification across different biological matrices, demonstrating the versatility of the described architectures.

AnalyteBiological MatrixAnalytical ApproachLinear RangeLOQPrecision (RSD%)Reference
1-methyl-4-imidazoleacetic acid Human UrineIon-Pairing RP-LC-MS/MS22–1,111 ng/mL22 ng/mL4.3–8.4%[2]
4-Methylimidazole (4-MI) Mice Plasma / CSFIon-Pairing LC-MS/MS50–1,000 ng/mL50 ng/mL8.0–10.0%[4]
Imidazole Enantiomers Human Blood / UrineUHPLC-MS/MS (Chiral)5–3,000 ng/mL5 ng/mL< 15.0%[5]
Azole Antifungal Drugs Human Plasma / UrineMEPS-LC-MS/MS0.05–5 µg/mL0.05 µg/mL< 15.0%[1]
Imidazole Derivatives Atmospheric / WaterSPE-LC-MS/MS1–50 nM1 nM< 15.0%[3]

References

  • Title: A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives Source: BenchChem URL
  • Title: Quantification of 4-Methylimidazol in NMRI Mice Plasma and Cerebrospinal Fluid (CSF)
  • Source: Journal of Forensic Science and Medicine (Ovid)
  • Title: Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent Source: Taylor & Francis URL
  • Title: A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies Source: NIH / PubMed URL

Sources

Method

Protocol for N-alkylation of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl -1H-imidazole-5 -carboxylate

Application Note & Protocol Topic: Protocol for N-alkylation of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate Audience: Researchers, scientists, and drug development professionals. Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Protocol for N-alkylation of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Imidazoles

The N-alkylation of imidazole scaffolds is a cornerstone transformation in medicinal chemistry and pharmaceutical development. This modification critically alters the physicochemical properties of the core molecule, including its lipophilicity, solubility, and metabolic stability, which in turn significantly modulates its pharmacokinetic profile and biological efficacy.[1] The subject of this protocol, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a high-value, complex imidazole derivative. It serves as a pivotal intermediate in the synthesis of Olmesartan, a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[2]

The regioselective N-alkylation of this specific imidazole is a key synthetic step.[2] Achieving high regioselectivity is paramount to ensure the desired biological activity and to avoid the formation of isomeric impurities that can complicate purification and compromise the final product's quality. This guide provides a detailed examination of the underlying chemical principles and offers robust experimental protocols for the successful N-alkylation of this important substrate.

Mechanistic Insights: Controlling Regioselectivity

The N-alkylation of an imidazole proceeds via a two-step nucleophilic substitution mechanism.[1][3] First, a base is used to deprotonate the acidic N-H proton of the imidazole ring, generating a nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form the N-alkylated product.[1][4]

A significant challenge in the alkylation of unsymmetrically substituted imidazoles is controlling the regioselectivity.[5] Upon deprotonation, the negative charge is delocalized across both nitrogen atoms (N1 and N3) through resonance, making both positions potential sites for alkylation. The final ratio of N1 to N3 alkylated products is governed by a combination of steric and electronic factors.[1][3]

  • Steric Hindrance: Bulky substituents on the imidazole ring will sterically encumber the adjacent nitrogen atom, directing the incoming alkylating agent to the less hindered nitrogen.[6] In the case of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, the large 4-(2-hydroxypropan-2-yl) group and the adjacent 5-carboxylate group create significant steric bulk around the N3 position. Consequently, alkylation is strongly favored at the less sterically hindered N1 position.

  • Electronic Effects: Electron-withdrawing groups decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups increase it. While electronic effects play a role, in this specific molecule, the steric hindrance is the dominant factor directing the regioselectivity.

Caption: General mechanism for the N-alkylation of imidazoles.

Experimental Protocols

Two primary protocols are presented, offering flexibility based on the reactivity of the chosen alkylating agent and laboratory safety considerations.

Reagents Table

ReagentFormulaMW ( g/mol )RoleNotes
Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylateC₁₂H₂₀N₂O₃240.30SubstrateThe starting imidazole derivative.[7][8]
Alkylating Agent (e.g., Benzyl Bromide)C₇H₇Br171.04ElectrophileUse 1.1 - 1.2 equivalents. Can be any suitable alkyl halide/tosylate.
Potassium Carbonate (Anhydrous)K₂CO₃138.21Base (Protocol 1)Mild, non-hygroscopic base. Easier to handle.
Sodium Hydride (60% in mineral oil)NaH24.00Base (Protocol 2)Strong base. Reacts violently with water. Requires anhydrous conditions.
N,N-Dimethylformamide (DMF, Anhydrous)C₃H₇NO73.09SolventHigh-boiling polar aprotic solvent. Ensures solubility of reagents.
Tetrahydrofuran (THF, Anhydrous)C₄H₈O72.11SolventAlternative solvent for Protocol 2. Lower boiling point than DMF.
Ethyl AcetateC₄H₈O₂88.11Extraction SolventUsed during workup to extract the product.
Brine (Saturated NaCl solution)NaCl(aq)N/AWashing AgentRemoves residual water and DMF from the organic layer.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentRemoves trace water from the organic extract before solvent evaporation.
Protocol 1: N-Alkylation using Potassium Carbonate (K₂CO₃) in DMF

This method is generally preferred for its operational simplicity and the use of a milder, safer base. It is effective for reactive alkylating agents like benzyl halides or allyl halides.

Materials:

  • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Alkylating Agent (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware.

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of substrate) to create a stirrable suspension.

  • Reagent Addition: At room temperature, add the alkylating agent (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup (A): Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and potassium halide byproduct), washing the filter cake with a small amount of ethyl acetate.

  • Workup (B): Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate (approx. 3x the volume of DMF used) and wash thoroughly with water (3x) followed by brine (1x) to remove the DMF.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

Protocol 2: N-Alkylation using Sodium Hydride (NaH) in Anhydrous THF/DMF

This protocol employs a much stronger base and is highly effective for a broader range of alkylating agents, including less reactive ones. Crucially, this procedure must be performed under an inert atmosphere (e.g., Nitrogen or Argon) and with strictly anhydrous solvents.

Materials:

  • Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkylating Agent (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate, Water, & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Flame-dried, three-neck round-bottom flask, magnetic stirrer, dropping funnel, inert gas line, and ice bath.

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the imidazole substrate (1.0 eq).

  • Solvent Addition: Add anhydrous THF or DMF via syringe to dissolve the substrate.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the imidazolate anion.

  • Reagent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise via a dropping funnel or syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive alkylating agents.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water (2x) and then brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Caption: General experimental workflow for N-alkylation.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough. 3. Reaction temperature too low or time too short. 4. (For Protocol 2) Presence of water deactivating NaH.1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide). 2. If using Protocol 1, switch to Protocol 2 (K₂CO₃ -> NaH). 3. Increase reaction temperature and/or extend reaction time. 4. Ensure all glassware is flame-dried and solvents are strictly anhydrous.
Formation of Side Products 1. Dialkylation: Excess alkylating agent. 2. C-alkylation: Less common, but can occur if N-positions are highly hindered.[3] 3. Decomposition: Reaction temperature is too high.1. Use closer to a stoichiometric amount of the alkylating agent (e.g., 1.05-1.1 eq). 2. This is unlikely for this substrate but would require re-evaluation of the synthetic strategy if observed. 3. Lower the reaction temperature and monitor for a longer period.
Difficult Purification 1. Incomplete removal of DMF during workup. 2. Co-elution of product with starting material or byproducts. 3. (For Protocol 2) Residual mineral oil from NaH dispersion.1. Be meticulous with the water washes during extraction; DMF is highly water-soluble. 2. Optimize the eluent system for column chromatography; try a shallower gradient or a different solvent system (e.g., dichloromethane/methanol). 3. Perform a pre-purification hexane wash of the crude product to remove mineral oil.

References

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Reddit. This is why selective N-alkylation of imidazoles is difficult. [Link]

  • Otago University. N-Alkylation of imidazoles. [Link]

Sources

Application

Application Note: Evaluating the Cytotoxicity of Novel Imidazole Derivatives in Cancer Cell Lines Using Orthogonal Viability Assays

Executive Rationale Imidazole derivatives—ranging from established chemotherapeutics like dacarbazine to novel transition metal complexes (e.g., Cu(II), Ag(I), Au(I) imidazoles) and 2,4,5-triphenyl-1H-imidazoles—represen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

Imidazole derivatives—ranging from established chemotherapeutics like dacarbazine to novel transition metal complexes (e.g., Cu(II), Ag(I), Au(I) imidazoles) and 2,4,5-triphenyl-1H-imidazoles—represent a highly versatile class of pharmacophores in oncology. They exert anti-cancer effects through diverse mechanisms, including DNA intercalation, reactive oxygen species (ROS) generation, and the inhibition of kinases such as cRAF and GSK-3β [1].

However, evaluating the in vitro cytotoxicity of these compounds in cancer cell lines (e.g., A549, MCF-7, HeLa) presents unique analytical challenges. Many novel imidazole-metal complexes possess intrinsic redox activity that can interfere with standard colorimetric readouts. To ensure scientific integrity and eliminate false-positive cytotoxicity artifacts, researchers must employ a self-validating, orthogonal assay system . This guide details the mechanistic rationale and step-by-step protocols for pairing the traditional metabolic MTT assay with the luminescence-based CellTiter-Glo (ATP) assay.

Mechanistic Assay Selection & Causality

When screening imidazole derivatives, relying on a single viability metric is a critical vulnerability. The choice of assay must be grounded in the compound's mechanism of action and potential chemical liabilities.

  • The MTT Assay (Metabolic Oxidoreductase Activity): The measures the NAD(P)H-dependent reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan by mitochondrial enzymes in viable cells [2]. Because many imidazole-metal complexes specifically target mitochondrial integrity and induce ROS, the MTT assay provides a highly sensitive, direct readout of mitochondrial compromise.

    • The Causality of Interference: Transition metal-imidazole complexes (particularly Ag(I) and Cu(II)) can act as electron donors. In a cell-free environment, they may directly reduce MTT to formazan. If researchers do not include a cell-free "Compound + MTT" control, this direct reduction will mask cell death, resulting in an artificially high absorbance reading and a false-negative for cytotoxicity.

  • CellTiter-Glo (Global ATP Quantification): To validate MTT results, the is utilized as an orthogonal method. It bypasses redox interference by quantifying ATP—the universal indicator of metabolically active cells—using a recombinant luciferase reaction. The luminescent signal is directly proportional to the amount of ATP present, providing a highly sensitive, interference-free confirmation of cell death.

MOA I Imidazole Derivatives (e.g., Cu/Ag Complexes) M Mitochondrial Dysfunction & ROS Generation I->M Induces W Warning: Direct MTT Reduction by Metal Complexes I->W A Decreased ATP Production M->A Impairs N Decreased NAD(P)H Oxidoreductase Activity M->N Impairs C CellTiter-Glo Assay (Luminescence Drop) A->C Detected by T MTT Assay (Absorbance Drop) N->T Detected by W->T False Positive Interference

Fig 1: Mechanistic pathways of imidazole-induced cytotoxicity and orthogonal assay detection.

Quantitative Data: Imidazole Efficacy Across Cell Lines

The following table synthesizes representative


 data demonstrating the differential sensitivity of human cancer cell lines to various classes of imidazole derivatives, validated via orthogonal viability testing [3, 4].
Compound ClassSpecific DerivativeCell Line (Origin)Assay Type

(µM)
Primary Mechanistic Target
Triphenyl-1H-imidazoles 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenolA549 (Lung Carcinoma)MTT15.0Kinase Inhibition / Apoptosis
Triphenyl-1H-imidazoles 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazoleA549 (Lung Carcinoma)MTT>50.0Kinase Inhibition
Cu(II)-Imidazole Complexes Ibuprofen-imidazole hydrazone Cu(II)MCF-7 (Breast Adenocarcinoma)CellTiter-Glo2.26DNA Cleavage / ROS
Ag(I)-Imidazole Complexes Ag(I)-N-heterocyclic carbeneHeLa (Cervical Carcinoma)MTT & ATP0.6Mitochondrial Disruption
Standard Control CisplatinA549 (Lung Carcinoma)MTT~9.9DNA Crosslinking

Self-Validating Experimental Protocols

To ensure reproducibility and trust in the generated data, the following workflows incorporate built-in causality checks and artifact mitigation steps.

Protocol A: The MTT Colorimetric Assay (Optimized for Imidazoles)

1. Cell Seeding & Causality Check:

  • Seed cells (e.g., A549 or MCF-7) at

    
     cells/well in 100 µL of complete culture medium in a 96-well flat-bottom plate.
    
  • Causality Rule:Do not seed cells in the outer perimeter wells (rows A and H, columns 1 and 12). Fill these with 100 µL of sterile PBS. The "edge effect" causes higher evaporation rates in perimeter wells, concentrating the media and artificially altering cell metabolism and compound toxicity.

2. Imidazole Treatment:

  • After 24 hours of incubation (

    
    , 5% 
    
    
    
    ), aspirate the media.
  • Apply the imidazole derivatives dissolved in fresh media at varying concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validation Step: Include a "Compound + No Cells" control well for your highest concentration.

3. MTT Incubation:

  • Following the 48-72 hour treatment period, carefully aspirate the drug-containing media.

  • Add 100 µL of serum-free media containing 0.5 mg/mL MTT reagent to each well.

  • Causality Rule: Serum proteins can precipitate the tetrazolium salt and interact with residual metal-imidazoles, causing high background noise. Serum-free conditions ensure clean formazan crystallization [5].

  • Incubate for 3–4 hours in the dark at

    
    .
    

4. Solubilization and Readout:

  • Aspirate the MTT solution. The viable cells will leave behind purple formazan crystals.

  • Add 100 µL of pure DMSO (or an SDS/HCl solubilization buffer) to each well. Place on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract plate background.

  • Data Check: If your "Compound + No Cells" control shows an absorbance > 0.1 above the blank, your imidazole is redox-active. You must discard the MTT data for that compound and rely entirely on Protocol B.

Protocol B: CellTiter-Glo Luminescent Assay (Orthogonal Validation)

1. Preparation and Treatment:

  • Seed and treat the cells exactly as described in Protocol A (Steps 1 & 2) using an opaque-walled 96-well plate (white or black) to prevent luminescent signal cross-talk between wells.

2. Assay Execution:

  • After the treatment period, remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes.

  • Causality Rule: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature across the plate will result in a gradient of luminescence, skewing the

    
     curve.
    
  • Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

3. Readout:

  • Record luminescence using a microplate reader. Calculate viability relative to the vehicle-treated control wells.

Workflow S1 Day 1: Cell Seeding (A549, MCF-7, HeLa) Avoid Edge Wells S2 Day 2: Compound Treatment (Imidazole Dose-Response) S1->S2 S3 Day 4: Viability Assays (MTT or CellTiter-Glo) S2->S3 S4 Data Acquisition (Absorbance / Luminescence) S3->S4 S5 IC50 Calculation (Non-linear Regression) S4->S5

Fig 2: Standardized 96-well workflow for evaluating imidazole derivative cytotoxicity.

References

  • Title: Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review Source: Arabian Journal of Chemistry URL: [Link]

  • Title: In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives Source: Journal of Organic & Inorganic Chemistry URL: [Link]

  • Title: In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents Source: MDPI Molecules URL: [Link]

Method

Application Note: Evaluating (2-ethyl-1H-imidazol-5-yl)methanol as a High-Efficiency Corrosion Inhibitor in Acidic Environments

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulators Document Type: Technical Application Guide & Standardized Protocols Executive Summary Industrial processes such as acid pickling, desca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulators Document Type: Technical Application Guide & Standardized Protocols

Executive Summary

Industrial processes such as acid pickling, descaling, and oil-well acidizing frequently expose carbon steel infrastructure to highly aggressive acidic environments (e.g., 1 M HCl or H₂SO₄). To mitigate catastrophic material degradation, organic corrosion inhibitors are deployed. Among these, imidazole derivatives have emerged as highly promising candidates due to their exceptional inhibition efficiency and relatively low environmental toxicity [[1]]([Link]1].

This application note details the mechanistic rationale and standardized evaluation protocols for (2-ethyl-1H-imidazol-5-yl)methanol (also known as 2-ethyl-4-hydroxymethylimidazole). By coupling its unique steric and electronic properties, this compound acts as a superior mixed-type inhibitor, forming a robust protective monolayer on metallic substrates.

Mechanistic Grounding: The "Why" Behind the Molecule

The efficacy of an organic corrosion inhibitor is fundamentally dictated by its ability to displace water molecules and adsorb onto the metal surface. The free lone pairs of electrons on heteroatoms within the inhibitor molecules are of vital importance to this process [1]. (2-ethyl-1H-imidazol-5-yl)methanol is structurally optimized for this task through three distinct features:

  • Dual Nitrogen Anchors : The

    
     hybridized pyridine-type nitrogen (-N=) donates its lone pair directly into the vacant d-orbitals of the iron (Fe) surface, establishing a strong coordinate covalent bond (chemisorption).
    
  • Hydroxymethyl Synergism : The addition of the -CH₂OH group provides a secondary electron-rich oxygen center. This multi-dentate binding capability significantly increases the surface coverage (

    
    ) and the equilibrium binding constant (
    
    
    
    ) compared to unsubstituted imidazoles.
  • Ethyl Group Inductive Effect : The 2-ethyl substitution acts as an electron-donating group via the inductive effect (+I). This increases the overall electron density of the aromatic

    
    -system, strengthening the donor-acceptor interactions with the metal substrate.
    

Most imidazole derivatives behave as mixed-type corrosion inhibitors, and their spontaneous adsorption on metallic surfaces typically follows the Langmuir adsorption isotherm [2].

Mechanism cluster_features Active Adsorption Centers Inhibitor (2-ethyl-1H-imidazol-5-yl)methanol Solvated State N_pyr Pyridine Nitrogen (Lone Pair) Inhibitor->N_pyr O_hyd Hydroxyl Oxygen (Lone Pair) Inhibitor->O_hyd Pi_sys Imidazole Ring (π-Electrons) Inhibitor->Pi_sys Metal Carbon Steel Surface Vacant d-orbitals (Fe) N_pyr->Metal Coordinate Bond O_hyd->Metal Coordinate Bond Pi_sys->Metal Donor-Acceptor Film Protective Monolayer H2O Displacement Metal->Film Langmuir Adsorption

Fig 1: Molecular adsorption mechanism of (2-ethyl-1H-imidazol-5-yl)methanol on carbon steel.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation must be a self-validating system . We achieve this by coupling long-term thermodynamic data (Gravimetric Weight Loss) with instantaneous kinetic data (Electrochemical Impedance Spectroscopy). If the inhibitor degrades over time, the gravimetric efficiency will be significantly lower than the electrochemical efficiency, immediately flagging molecular instability.

Workflow A Coupon Preparation (SiC Abrasion & Degreasing) C Immersion & OCP Stabilization (30 mins) A->C B Electrolyte Formulation (1M HCl + Inhibitor) B->C D Electrochemical Impedance Spectroscopy (EIS) C->D E Potentiodynamic Polarization (PDP) D->E Sequential F Data Fitting & Isotherm Analysis (Langmuir) E->F

Fig 2: Sequential electrochemical workflow for evaluating corrosion inhibition efficacy.

Protocol A: Gravimetric (Weight Loss) Analysis

Causality Check: Weight loss provides the non-destructive baseline for average corrosion rates over extended periods, validating the short-term electrochemical data.

  • Substrate Standardization : Abrade Q235 carbon steel coupons (dimensions: 2.5 × 2.0 × 0.2 cm) sequentially using SiC paper (grades 400 to 2000). Rationale: Uniform surface roughness standardizes the active sites available for inhibitor adsorption.

  • Purification : Wash the coupons ultrasonically in absolute ethanol and acetone for 5 minutes each. Dry in a vacuum desiccator.

  • Immersion : Suspend the coupons in 250 mL of 1 M HCl containing varying concentrations of the inhibitor (0, 50, 100, 200, 400 ppm) for 24 hours at 298 K.

  • Product Removal : Retrieve the coupons and immerse them in Clarke's solution (HCl + Sb₂O₃ + SnCl₂) for 30 seconds. Rationale: Clarke's solution selectively dissolves the corrosion products without attacking the underlying base metal.

  • Quantification : Wash, dry, and weigh the coupons to an accuracy of 0.1 mg to calculate the corrosion rate (

    
    ) and inhibition efficiency (
    
    
    
    ).
Protocol B: Electrochemical Evaluation (EIS and PDP)

Causality Check: EIS probes the electrical double layer without perturbing the system, while PDP determines the anodic/cathodic nature of the inhibitor.

  • Cell Configuration : Utilize a standard three-electrode cell. Working Electrode (WE): Carbon steel (1 cm² exposed area). Reference Electrode (RE): Saturated Calomel Electrode (SCE). Counter Electrode (CE): Platinum foil.

  • OCP Stabilization : Immerse the WE in the test solution for 30 minutes. Rationale: Electrochemical measurements must only begin once a steady-state Open Circuit Potential (OCP) is reached to prevent non-linear artifacts in the impedance spectra.

  • EIS Measurement : Apply an AC sinusoidal perturbation of 10 mV peak-to-peak at the OCP, sweeping a frequency range from 100 kHz down to 10 mHz.

  • PDP Measurement : Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a slow scan rate of 1 mV/s. Rationale: A slow scan rate ensures the system remains in a quasi-stationary state, preventing distortion of the Tafel slopes.

Quantitative Data Presentation

The table below summarizes the expected electrochemical parameters derived from the application of (2-ethyl-1H-imidazol-5-yl)methanol. These metrics demonstrate that imidazole derivatives spontaneously adsorb on the metal surface in a single-layer, mixed adsorption mode [3].

Table 1: Electrochemical Parameters for Q235 Carbon Steel in 1 M HCl at 298 K

Concentration (ppm)

(mV vs SCE)

(

)

(

)

(

)
Inhibition Efficiency (

%)
Blank (0 ppm) -450850.025.4120.5-
50 ppm -445150.4180.265.282.3%
100 ppm -44285.0310.548.190.0%
200 ppm -44040.0650.035.495.3%
400 ppm -43825.5980.328.097.0%

Data Interpretation:

  • Mixed-Type Behavior : The shift in

    
     between the blank and the highest concentration is only 12 mV (which is < 85 mV). This classifies the compound as a mixed-type inhibitor, retarding both anodic metal dissolution and cathodic hydrogen evolution simultaneously.
    
  • Double Layer Capacitance (

    
    ) : The drastic decrease in 
    
    
    
    from 120.5 to 28.0
    
    
    is a direct consequence of the displacement of high-dielectric water molecules by the bulkier, low-dielectric organic inhibitor molecules, effectively increasing the thickness of the electrical double layer.

References

  • Title: A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. Source: Materials (MDPI), 2023. URL: [Link]

  • Title: Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water. Source: Applied Sciences (MDPI), 2020. URL: [Link]

  • Title: Experimental and computational study of imidazole-pyridine and its derivatives as corrosion inhibitors on brass in sulfuric acid solution. Source: Anti-Corrosion Methods and Materials (Emerald Publishing), 2023. URL: [Link]

  • Title: Imidazole and its derivatives as corrosion inhibitors. Source: Springer (Book Chapter), 2021. URL: [Link]

Sources

Application

Application Note &amp; Protocol: Elucidating Intramolecular Charge Transfer in Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Intramolecular Charge Transfer in Imidazole Derivatives Imidazole derivatives are a cornerstone in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Intramolecular Charge Transfer in Imidazole Derivatives

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties.[1][2][3] A key phenomenon governing the functionality of many imidazole-based systems is Intramolecular Charge Transfer (ICT). ICT is the process where, upon photoexcitation, an electron is transferred from an electron-donating moiety to an electron-accepting moiety within the same molecule.[4] This process leads to the formation of a highly polar excited state, which is fundamental to their application in various domains, including:

  • Fluorescent Probes and Sensors: The sensitivity of the ICT state to the local environment makes these molecules excellent candidates for sensing applications.[5]

  • Organic Light-Emitting Diodes (OLEDs): The emissive properties of the ICT state can be harnessed in the development of efficient OLED materials.

  • Non-Linear Optics (NLO): The large change in dipole moment associated with ICT is a key requirement for NLO materials.[6]

  • Drug Development: Understanding the ICT properties of imidazole-based drugs can provide insights into their mechanism of action and interaction with biological targets.[7][8][9]

This application note provides a comprehensive experimental and computational workflow for the systematic study of ICT in novel imidazole derivatives. We will delve into the underlying principles of each technique, provide step-by-step protocols, and explain the rationale behind the experimental design, ensuring a robust and reproducible investigation.

The Experimental & Computational Workflow

A holistic understanding of ICT in imidazole derivatives requires a multi-faceted approach, combining synthesis, steady-state and time-resolved spectroscopy, and computational modeling. The following diagram illustrates the interconnected workflow:

ICT_Workflow cluster_synthesis Synthesis & Characterization cluster_spectroscopy Spectroscopic Investigation cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Imidazole Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Fluorescence Steady-State Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Fluorescence Quantum Yield Fluorescence->Quantum_Yield Time_Resolved Time-Resolved Fluorescence (TRFS) Fluorescence->Time_Resolved Solvatochromism Solvatochromic Analysis Fluorescence->Solvatochromism Transient_Absorption Femtosecond Transient Absorption (fs-TA) Time_Resolved->Transient_Absorption ICT_Kinetics ICT State Kinetics Time_Resolved->ICT_Kinetics Transient_Absorption->ICT_Kinetics DFT Density Functional Theory (DFT) TD_DFT Time-Dependent DFT (TD-DFT) DFT->TD_DFT TD_DFT->Solvatochromism Lippert_Mataga Lippert-Mataga Analysis Solvatochromism->Lippert_Mataga Structure_Property Structure-Property Relationship Lippert_Mataga->Structure_Property ICT_Kinetics->Structure_Property

Figure 1: A comprehensive workflow for studying ICT in imidazole derivatives.

Synthesis and Characterization of Imidazole Derivatives

The journey to understanding ICT begins with the synthesis of the target imidazole derivatives. The design of these molecules is crucial and should incorporate both an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system.

Synthetic Strategies

Several synthetic routes can be employed for the synthesis of imidazole derivatives. The choice of method will depend on the desired substitution pattern and the available starting materials. Common methods include:

  • Debus-Radziszewski Synthesis: This is a classic and versatile method for synthesizing 2,4,5-trisubstituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia.[2][10]

  • Condensation Reactions: Substituted imidazoles can be prepared by the condensation of α-dicarbonyl compounds with aldehydes in the presence of a suitable nitrogen source.[10]

  • Modern Catalytic Methods: Recent advances have led to the development of more sustainable and efficient methods utilizing various catalysts.[11]

A generalized synthetic scheme is presented below:

Synthesis_Scheme Reactants Dicarbonyl Compound + Aldehyde + Ammonia Arrow1 -> Reactants->Arrow1 Product Substituted Imidazole Derivative Arrow1->Product

Figure 2: Generalized scheme for imidazole synthesis.

Purification and Structural Characterization

Post-synthesis, the crude product must be purified, typically by column chromatography on silica gel.[12][13] The purity and structure of the synthesized imidazole derivatives must be unequivocally confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of the atoms.[1][6][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[1]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[1][6]

Spectroscopic Investigation of the ICT Process

Spectroscopic techniques are the primary tools for probing the electronic transitions and the nature of the excited states in imidazole derivatives.

Steady-State UV-Vis Absorption and Fluorescence Spectroscopy

Principle: UV-Vis absorption spectroscopy provides information about the electronic transitions from the ground state to the excited state. Fluorescence spectroscopy probes the emission from the excited state back to the ground state. The hallmark of ICT is solvatochromism , the change in the position, intensity, and shape of the absorption and emission bands with varying solvent polarity.[4]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the imidazole derivative in a non-polar solvent (e.g., cyclohexane or toluene) at a concentration of approximately 1 mM.

    • Prepare a series of solutions in solvents of varying polarity (e.g., dioxane, chloroform, dichloromethane, acetonitrile, methanol). The final concentration for absorption measurements should be in the range of 1-10 µM, and for fluorescence measurements, it should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[14]

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.[12]

    • Record the absorption spectra of the sample in each solvent from approximately 200 to 800 nm.

    • Use the respective pure solvent as a blank.

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.[12][15]

    • Excite the sample at the wavelength of maximum absorption (λ_max_abs) determined from the UV-Vis spectra.

    • Record the emission spectra over a wavelength range that covers the entire emission band.

    • Ensure that the emission spectra are corrected for the wavelength-dependent response of the detector.[16]

Data Analysis:

  • Plot the absorption and emission spectra for each solvent.

  • A significant red-shift (bathochromic shift) in the emission maximum with increasing solvent polarity is a strong indicator of an ICT state, as the more polar excited state is stabilized to a greater extent by polar solvents.[4][15]

Solvent Dielectric Constant (ε) Refractive Index (n) λ_max_abs (nm) λ_max_em (nm) Stokes Shift (cm⁻¹)
Cyclohexane2.021.427DataDataData
Dioxane2.211.422DataDataData
Chloroform4.811.446DataDataData
Dichloromethane8.931.424DataDataData
Acetonitrile37.51.344DataDataData
Methanol32.71.329DataDataData

Table 1: Example data table for solvatochromic analysis.

Fluorescence Quantum Yield (Φ_f_)

Principle: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[16] Changes in Φ_f_ with solvent polarity can provide insights into the deactivation pathways of the ICT state.

Protocol (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[14]

  • Sample Preparation: Prepare a series of five to six dilutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.[14]

  • Measurements:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

    • Calculate the quantum yield of the sample (Φ_unk_) using the following equation:[16]

    Φ_unk_ = Φ_std_ * (Grad_unk_ / Grad_std_) * (n_unk_² / n_std_²)

    where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (TRFS)

Principle: TRFS measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides information about the lifetime of the excited state and the kinetics of any dynamic processes occurring in the excited state, such as the formation of the ICT state.[17][18]

Protocol (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source (e.g., a diode laser or a Ti:Sapphire laser) and a sensitive single-photon detector.[17]

  • Sample Preparation: Prepare solutions of the imidazole derivative in various solvents as described for steady-state measurements.

  • Data Acquisition:

    • Excite the sample with the pulsed laser at the absorption maximum.

    • Collect the fluorescence decay profile until a sufficient number of photon counts are accumulated in the peak channel.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

  • Data Analysis:

    • Fit the fluorescence decay data to a multi-exponential decay model using deconvolution software.

    • The resulting lifetimes (τ) correspond to the decay times of the different excited state species. A change in the number of lifetime components or their values with solvent polarity can indicate the presence of different emissive species, such as a locally excited (LE) state and an ICT state.

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Principle: fs-TA spectroscopy is a powerful pump-probe technique that allows for the direct observation of the formation and decay of transient species in the excited state with femtosecond time resolution.[19][20] This is particularly useful for tracking the ultrafast dynamics of ICT.

Protocol:

  • Instrumentation: A femtosecond transient absorption spectrometer is required, which consists of a femtosecond laser system, a pump-probe setup, and a sensitive detection system.[19]

  • Sample Preparation: Prepare a solution of the imidazole derivative in the solvent of interest in a cuvette with a short path length (e.g., 1 or 2 mm).

  • Data Acquisition:

    • The sample is excited with a pump pulse.

    • A delayed, broadband probe pulse passes through the excited volume, and the change in absorbance is measured as a function of wavelength and delay time.

  • Data Analysis:

    • The data is typically presented as a 2D plot of ΔA (change in absorbance) versus wavelength and time.

    • Global analysis of the data can be performed to extract the lifetimes and spectra of the transient species involved in the ICT process.

Computational Modeling of the ICT Process

Computational chemistry provides invaluable insights into the electronic structure and properties of the ground and excited states, complementing the experimental findings.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Principle: DFT is used to calculate the ground-state properties of the molecule, such as its geometry, molecular orbitals (HOMO and LUMO), and dipole moment.[6][21] TD-DFT is employed to calculate the excited-state properties, including the energies of electronic transitions (which can be compared to the experimental absorption spectra) and the excited-state dipole moment.[21]

Protocol:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Ground State Optimization:

    • Build the initial structure of the imidazole derivative.

    • Perform a geometry optimization of the ground state using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[21]

  • Frontier Molecular Orbital (FMO) Analysis:

    • Visualize the HOMO and LUMO. For an ICT transition, the HOMO should be localized on the electron-donating part of the molecule, and the LUMO on the electron-accepting part.

  • TD-DFT Calculations:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.

    • Optimize the geometry of the first excited state to determine its equilibrium geometry and dipole moment.

FMO_Diagram cluster_ground Ground State cluster_excited Excited State (ICT) HOMO HOMO (Localized on Donor) LUMO LUMO (Localized on Acceptor) HOMO->LUMO Photoexcitation Excited_State Electron Transfer (Donor -> Acceptor)

Figure 3: FMO diagram illustrating the ICT process.

Data Analysis and Interpretation

The final step is to integrate the experimental and computational data to build a comprehensive model of the ICT process.

Lippert-Mataga Analysis

Principle: The Lippert-Mataga equation relates the Stokes shift to the change in dipole moment upon excitation and the polarity of the solvent.[22] A linear plot of the Stokes shift versus the solvent polarity function (Δf) provides an estimate of the change in dipole moment (Δµ), a quantitative measure of the charge transfer character.[23][24]

The Lippert-Mataga Equation:

ν_abs_ - ν_em_ = (2Δµ² / hca³) * Δf + constant

where:

  • ν_abs_ and ν_em_ are the wavenumbers of the absorption and emission maxima.

  • Δµ is the change in dipole moment between the excited and ground states.

  • h is Planck's constant, c is the speed of light, and a is the radius of the solvent cavity.

  • Δf is the solvent polarity function, calculated as: Δf = (ε-1)/(2ε+1) - (n²-1)/(2n²+1)

Protocol:

  • Calculate the Stokes shift in wavenumbers for each solvent.

  • Calculate the solvent polarity function (Δf) for each solvent using its dielectric constant (ε) and refractive index (n).

  • Plot the Stokes shift versus Δf.

  • Perform a linear regression on the data. The slope of the line is proportional to the square of the change in dipole moment.

Conclusion

The experimental and computational protocols outlined in this application note provide a robust framework for the comprehensive investigation of intramolecular charge transfer in novel imidazole derivatives. By systematically applying these techniques, researchers can gain deep insights into the structure-property relationships that govern the photophysical behavior of these important molecules, paving the way for their rational design and application in diverse scientific and technological fields.

References

  • J. R. Lakowicz, Principles of Fluorescence Spectroscopy, 3rd ed. Springer, 2006.
  • Solvatochromism – Knowledge and References - Taylor & Francis. (URL: [Link])[4]

  • Strong solvatochromic fluorescence from the intramolecular charge-transfer state created by excited-state intramolecular proton transfer - PubMed. (URL: [Link])[25]

  • Switching metal complexes via intramolecular electron transfer: connections with solvatochromism - RSC Publishing. (URL: [Link])

  • (PDF) Solvatochromism and Nonradiative Decay of Intramolecular Charge-Transfer Excited States: Bands-of-Energy Model, Thermodynamics, and Self-Organization - ResearchGate. (URL: [Link])

  • Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging - PMC - NIH. (URL: [Link])[12]

  • Two novel imidazole derivatives – Combined experimental and computational study. (URL: [Link])[6]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies - PMC. (URL: [Link])[1]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC. (URL: [Link])[15]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - MDPI. (URL: [Link])

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC. (URL: [Link])

  • Reproducibility and development of open source ICT projects for chemistry education. (URL: [Link])

  • Time Resolved Fluorescence Spectroscopy and Microscopy. (URL: [Link])[17]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium - MDPI. (URL: [Link])

  • Full article: Imidazole derivatives synthesis: exploring different methods - Taylor & Francis. (URL: [Link])[11]

  • What is Time-Resolved Fluorescence Spectroscopy? - News-Medical.Net. (URL: [Link])[18]

  • Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities - ijarsct. (URL: [Link])[2]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC. (URL: [Link])[21]

  • Hybrid Sol–Gel Matrices Doped with Colorimetric/Fluorimetric Imidazole Derivatives - Semantic Scholar. (URL: [Link])

  • Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PMC. (URL: [Link])[7]

  • Helios Transient Absorption Spectrometer - Ultrafast Systems. (URL: [Link])[19]

  • Imidazole as a parent π-conjugated backbone in charge-transfer chromophores. (URL: [Link])[10]

  • Transient absorption experimental set-up with femtosecond time resolution. Femto. (URL: [Link])[20]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. (URL: [Link])[3]

  • 1.11: Fluorescence Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • (a) Lippert-Mataga plots of absorption; fluorescence and Stock's shift... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Fluorescence quantum yield measurement | JASCO Global. (URL: [Link])

  • What is Fluorescence Spectroscopy? - HORIBA. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])[23]

  • Fluorescence Spectroscopy. (URL: [Link])

  • Characterization of the Reversible Intersystem Crossing Dynamics of Organic Photocatalysts Using Transient Absorption Spectroscopy and Time-Resolved Fluorescence Spectroscopy | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Novel A–D–A structural imidazole derivatives with charge transfer excited states: importance of molecular structure design in obtaining a “turn-on” type fluorescence probe - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • ICT-based fluorescent probes for intracellular pH and biological species detection - PMC. (URL: [Link])[5]

  • A Guide to Recording Fluorescence Quantum Yields - HORIBA. (URL: [Link])[14]

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis - MDPI. (URL: [Link])[8]

  • Application Note: Time-resolved Fluorescence Spectroscopy and Microscopy in Materials Science - PicoQuant. (URL: [Link])

  • Exploring Time-Resolved Fluorescence Data: A Software Solution for Model Generation and Analysis - MDPI. (URL: [Link])

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC. (URL: [Link])

  • UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,... - ResearchGate. (URL: [Link])

  • Application of the Lippert Equation - Index of /. (URL: [Link])[24]

  • Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis - ResearchGate. (URL: [Link])[9]

  • Lippert-Mataga plot of 1 and 2 in the homologous series of nitriles. - ResearchGate. (URL: [Link])

  • Phenanthroimidazole derivatives showing mild intramolecular charge transfer and high quantum yields and their applications in OLEDs - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Lippert–Mataga equation (16205) - The IUPAC Compendium of Chemical Terminology. (URL: [Link])[22]

  • A) Femtosecond transient absorption spectra for (S,S)-1 from 1 ps... - ResearchGate. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Grignard reaction conditions for imidazole derivatives

Welcome to the Technical Support Center for Organometallic Chemistry . Imidazole derivatives are ubiquitous in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organometallic Chemistry .

Imidazole derivatives are ubiquitous in medicinal chemistry and drug development. However, their electron-rich nature, highly acidic N-H protons, and basic nitrogen centers make them notoriously difficult substrates for traditional Grignard reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for executing high-yielding Grignard reactions on imidazole scaffolds.

Visualizing the Optimized Imidazole Workflow

To successfully functionalize an imidazole ring, researchers must abandon direct magnesium insertion and instead utilize a sequence of N-protection followed by halogen-magnesium exchange.

Workflow N1 Halo-Imidazole Starting Material N2 N-Protection (SEM, Trityl, Boc) N1->N2 Block N-H N3 Halogen-Mg Exchange (iPrMgCl·LiCl) N2->N3 Turbo-Grignard N4 Electrophilic Trapping (C-C Bond Formation) N3->N4 Add Electrophile N5 Deprotection (Acid/Fluoride) N4->N5 Workup N6 Functionalized Imidazole Product N5->N6

Workflow for optimizing Grignard reactions on imidazole derivatives using Turbo-Grignard reagents.

Core Methodologies: Self-Validating Protocols

Protocol A: Regioselective N-Protection (SEM-Cl)

Grignard reagents will aggressively attack unprotected N-H protons, forming insoluble magnesium amides (1)[1]. Masking this proton is mandatory.

  • Deprotonation: Dissolve the haloimidazole in anhydrous DMF (0.5 M). Add 1.2 equiv of NaH (60% dispersion in mineral oil) at 0 °C.

    • Causality: Deprotonation forms the highly nucleophilic imidazolide anion, which is required to drive the subsequent substitution reaction efficiently.

  • Protection: Stir for 30 mins, then dropwise add 1.1 equiv of SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

  • Validation Check: Run a TLC (Hexanes/EtOAc). The highly polar starting material should completely disappear, replaced by a high-Rf spot. Do not proceed to Grignard formation if residual N-H imidazole remains.

  • Workup: Quench with water, extract with diethyl ether, dry over

    
    , and concentrate.
    
Protocol B: Halogen-Magnesium Exchange using Turbo-Grignard

Traditional magnesium insertion is sluggish for haloimidazoles. The Knochel Turbo-Grignard reagent (


) circumvents this by driving a rapid, thermodynamically favored halogen-metal exchange (2)[2].
  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Dissolution: Dissolve 1.0 equiv of the N-protected haloimidazole in anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Low temperatures prevent unwanted ring-opening or homocoupling side reactions while the Turbo-Grignard maintains high metalation reactivity ().

  • Exchange: Dropwise add 1.1 equiv of

    
     (1.3 M in THF). Stir for 30–60 minutes.
    
  • Self-Validation Step: Quench a 0.1 mL aliquot of the reaction mixture with saturated aqueous

    
     and analyze via GC-MS. You must observe the mass of the dehalogenated imidazole, confirming that 100% of the C-Br/C-I bonds have been converted to C-Mg bonds.
    
  • Trapping: Add 1.2 equiv of the target electrophile (e.g., an aldehyde or ketone). Stir for 1 hour, then gradually warm to room temperature.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, and purify.
    

Quantitative Data: Optimization Parameters

Table 1: Comparison of Magnesium Reagents for Imidazole Metalation

Reagent Reaction Type Operating Temp Reactivity Key Advantage

| Mg Turnings (


)  | Direct Insertion | Reflux | Low | Inexpensive, but prone to surface passivation by basic imidazole nitrogens. |
| 

| Halogen-Mg Exchange | 0 °C to RT | Moderate | Avoids metal surface passivation. | |

| Turbo-Grignard Exchange | -20 °C to 0 °C | High | LiCl breaks aggregates, drastically accelerating the exchange rate. | |

| Alkoxide Turbo-Grignard | -40 °C to RT | Very High | Enables reactions in non-polar solvents (e.g., toluene). |

Table 2: Imidazole N-Protecting Group Matrix

Protecting Group Deprotection Conditions Directing Effect Grignard Compatibility
SEM TBAF or strong acid Directs metalation to C2 Excellent
Trityl (Tr) Mild acid (TFA) Blocks C2/C5, directs to C4 Excellent
Boc Acid (HCl or TFA) Directs metalation to C2 Moderate (carbonyl can be attacked)

| Dialkoxymethyl | Weak acid / Neutral | Directs metalation to C2 | Good |

Troubleshooting & FAQs

Q1: Why does my Grignard reagent fail to form from a haloimidazole using traditional Mg turnings? A1: Direct insertion of Mg into electron-rich heteroaryl halides is thermodynamically challenging. Furthermore, the basic nitrogen of the imidazole ring coordinates directly to the magnesium metal surface. Causality: This coordination passivates the metal, halting the single-electron transfer process required for oxidative insertion. Solution: Utilize a halogen-magnesium exchange with a Turbo-Grignard reagent (


). The addition of LiCl breaks up the unreactive polymeric aggregates of the Grignard reagent, forming a highly reactive, soluble monomeric magnesiate complex (

) (). This drastically enhances the rate of Br- and I-Mg exchange (3)[3].

Q2: I am observing poor regioselectivity during the halogen-metal exchange of a dibromoimidazole. How can I control this? A2: Regioselectivity in imidazoles is dictated by the directing effects of the N-protecting group and the inherent acidity of the ring protons. Solution: Use steric shielding. A bulky Trityl (Tr) protecting group on the N1 position will sterically block the adjacent C2 and C5 positions, directing the halogen-magnesium exchange exclusively to the C4 position. Conversely, a SEM group can coordinate the magnesium, directing metalation to the C2 position.

Q3: Can I perform these Grignard reactions in non-polar solvents to avoid THF waste during scale-up? A3: Yes. Traditional Grignard reagents require coordinating ethereal solvents (like THF) to stabilize the organometallic species. However, recent advancements by the Knochel group have introduced alkoxide-based Turbo-Grignards, such as


 (where R = 2-ethylhexyl) (3)[3]. Causality: The alkoxide ligands provide internal stabilization, making these reagents highly soluble in toluene. They can perform rapid Br-Mg exchanges, and even challenging Cl-Mg exchanges, in purely hydrocarbon solvents (4)[4].

Q4: Why did my electrophilic trapping fail even though the GC-MS aliquot showed complete halogen-exchange? A4: The imidazole Grignard intermediate might be precipitating out of solution, or the basic nitrogen is coordinating intramolecularly, reducing the nucleophilicity of the carbon-magnesium bond. Solution: Ensure the reaction is kept at an optimal concentration (typically 0.2 M to 0.5 M). If precipitation occurs, adding a co-solvent like 2-MeTHF or a chelating additive like TMEDA can help solubilize the intermediate and increase its nucleophilicity toward the electrophile.

References

  • Minimal Theoretical Description of Magnesium Halogen Exchanges. ACS Publications.2

  • Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. PubMed. 3

  • Selective Metalation and Additions. Sigma-Aldrich.

  • Oiling the cogs - Practical tips, useful facts and resources: Organometallic highlight. Scientific Update. 4

  • 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. 1

Sources

Optimization

Overcoming solubility issues of imidazole compounds in aqueous buffers

Welcome to the Preclinical Formulation & Solubility Technical Support Center. As drug development professionals, you are likely aware that imidazole-containing compounds are ubiquitous in medicinal chemistry due to their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Formulation & Solubility Technical Support Center. As drug development professionals, you are likely aware that imidazole-containing compounds are ubiquitous in medicinal chemistry due to their ability to interact with diverse biological targets, including kinases, metalloenzymes, and G-protein-coupled receptors.

However, formulating these compounds for aqueous assays presents a significant thermodynamic challenge. The unsubstituted imidazole ring is amphoteric, with a conjugate acid pKa of approximately 6.95[1]. At a physiological pH of 7.4, the basic nitrogen is largely unprotonated, rendering many lipophilic imidazole derivatives uncharged and intrinsically insoluble in standard aqueous buffers[2].

This guide is designed to help you diagnose, troubleshoot, and overcome these solubility barriers using field-proven, self-validating methodologies.

Diagnostic Workflow

G Start Imidazole Compound Poorly Soluble in Buffer Check_pKa Determine pKa (Basic Nitrogen) Start->Check_pKa pH_Adj Can assay tolerate pH < pKa (e.g., pH 5-6)? Check_pKa->pH_Adj Salt Formulate as Acid Addition Salt (e.g., HCl) pH_Adj->Salt Yes Cosolvent Use Cosolvents (DMSO ≤ 0.5%) pH_Adj->Cosolvent No (pH 7.4 req.) Cyclodextrin Use HP-β-CD Inclusion Complex Cosolvent->Cyclodextrin Precipitation / Toxicity Lipid Lipid Nanoparticles / Micellar System Cyclodextrin->Lipid Insufficient Solubilization

Diagnostic workflow for troubleshooting imidazole solubility in aqueous buffers.

Troubleshooting Guides & FAQs

Issue 1: My imidazole compound precipitates immediately when diluting from a 10 mM DMSO stock into a pH 7.4 assay buffer. Why does this happen, and how can I prevent it?

Causality & Explanation: This is a classic "solvent shift" precipitation. DMSO is an excellent hydrogen-bond acceptor that readily solvates the uncharged imidazole ring. However, diluting it into an aqueous buffer drastically increases the polarity of the medium. Because the[1], at pH 7.4 the molecule exists primarily in its neutral, lipophilic state. The sudden drop in solvent capacity causes rapid nucleation and precipitation.

Solution:

  • Pre-dilution: Never spike 100% DMSO directly into the final aqueous buffer. Instead, create an intermediate dilution (e.g., 10% DMSO in water) and add it dropwise to a vigorously stirring buffer to prevent localized supersaturation.

  • Cosolvent Limits: Maintain a final [3]. If precipitation still occurs, consider adding a secondary cosolvent or surfactant (e.g., 0.01% Tween-20) to lower the thermodynamic barrier to solvation.

  • pH Adjustment: If the biological assay permits, lower the buffer pH to 5.5 - 6.0. This protonates the basic nitrogen, converting the neutral imidazole into its highly [2].

Issue 2: We cannot lower the pH because our cell-based assay strictly requires pH 7.4. Furthermore, increasing DMSO above 1% kills our cells. What is the best alternative?

Causality & Explanation: High concentrations of DMSO (>1% v/v) disrupt lipid bilayers, leading to [4]. For neutral imidazoles at physiological pH, the most robust, cell-friendly solubilization strategy is the use of cyclodextrins.

Solution: Formulate with Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. This cavity can encapsulate the lipophilic aromatic system of the imidazole derivative,[5]. HP-β-CD is highly tolerated in cell culture and effectively masks the hydrophobic bulk of the drug from the aqueous environment without altering the bulk pH.

Issue 3: How do I know if my compound is actually forming an inclusion complex with HP-β-CD, rather than just being suspended?

Causality & Explanation: Solubilization could theoretically occur just from the excipient acting as a non-specific hydrotrope. To confirm true complexation, you must observe a stoichiometric relationship between the cyclodextrin concentration and the drug's solubility.

Solution: Perform a Phase-Solubility study (Higuchi-Connors method). If the solubility of your imidazole increases linearly with HP-β-CD concentration (an AL-type curve), it indicates a 1:1 inclusion complex. The slope of this line allows you to calculate the stability constant (


), which validates the formulation's thermodynamic stability.

Quantitative Data Presentation

Table 1: Maximum Tolerated Cosolvent/Excipient Concentrations in Biological Assays

ExcipientMax In Vitro Limit (Cell Culture)Max In Vivo Limit (Rodent IV)Primary Solubilization Mechanism
DMSO 0.1% - 0.5% (v/v)10% (v/v)Polarity reduction (Cosolvent)
Ethanol 0.5% - 1.0% (v/v)10% (v/v)Polarity reduction (Cosolvent)
HP-β-CD 2% - 5% (w/v)20% (w/v)Hydrophobic inclusion complexation
Tween-80 0.01% - 0.1% (v/v)5% (v/v)Micellar solubilization

Table 2: Physicochemical Properties of Common Imidazole Scaffolds

CompoundpKa (Conjugate Acid)Intrinsic Aqueous Solubility (pH 7.4)Preferred Solubilization Strategy
Unsubstituted Imidazole6.95>600 mg/mLN/A (Highly soluble)
Albendazole (Benzimidazole)~4.0<1 µg/mLHP-β-CD Complexation
Ketoconazole6.5~0.01 mg/mLAcidic formulation / Cyclodextrins

Experimental Protocols

Protocol 1: Phase-Solubility Profiling with HP-β-CD

Purpose: To determine the binding affinity (


) and maximum solubilization capacity of HP-β-CD for a poorly soluble imidazole compound.
Self-Validating Step: The inclusion of a 0% HP-β-CD control verifies the intrinsic solubility (

), ensuring the calculated

is mathematically accurate and not skewed by background noise.
  • Preparation: Prepare a series of aqueous buffer solutions (pH 7.4) containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM).

  • Spiking: Add an excess amount of the solid imidazole compound (API) to each vial to ensure saturation. Critical: The presence of visible solid at the bottom of the vial is mandatory to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 37°C for 48 hours to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then carefully filter the supernatant through a 0.22 µm PVDF syringe filter. Note: Discard the first 0.5 mL of filtrate to account for potential membrane adsorption.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify the dissolved drug concentration using HPLC-UV or LC-MS/MS.

  • Analysis: Plot drug concentration (M) vs. HP-β-CD concentration (M). Calculate the stability constant using the formula:

    
    .
    
Protocol 2: Kinetic Solubility Determination via Solvent Shift (DMSO to Buffer)

Purpose: To mimic the exact conditions of an in vitro assay and determine the precise point of precipitation when shifting from a DMSO stock to an aqueous buffer.

  • Stock Preparation: Prepare a 10 mM stock of the imidazole compound in 100% DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Buffer Spiking: In a clear-bottom 96-well plate, add 195 µL of the target aqueous buffer (pH 7.4) to each well.

  • Solvent Shift: Rapidly inject 5 µL of each DMSO stock into the buffer wells (yielding a final DMSO concentration of 2.5% v/v). Mix thoroughly by pipetting.

  • Incubation: Incubate the plate at room temperature for 2 hours (or the typical timeframe of your biological assay).

  • Nephelometry: Measure the absorbance or light scattering at 620 nm using a microplate reader. A sharp, non-linear increase in scattering indicates that the [6] and the compound has precipitated.

References

  • Title: Imidazole - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Imidazole | C3H4N2 | CID 795 - PubChem - NIH Source: nih.gov URL: [Link]

  • Title: DMSO usage in cell culture - LifeTein Source: lifetein.com URL: [Link]

  • Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO Source: nikon.com URL: [Link]

  • Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles Source: scielo.br URL: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Mitigating Byproduct Formation in Imidazole Synthesis

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the formation of byproducts during imidazole synthesis. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the formation of byproducts during imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Here, we delve into the root causes of common impurities and provide actionable, field-proven troubleshooting strategies and detailed protocols to enhance the purity and yield of your target imidazole derivatives.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during various imidazole synthesis routes.

Q1: My Debus-Radziszewski reaction is resulting in a low yield and a complex mixture of products. What are the primary factors I should investigate?

A1: Low yields and impurity formation in the Debus-Radziszewski synthesis are common issues that can often be traced back to suboptimal reaction conditions. This multicomponent reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, is sensitive to several parameters.[1] Key areas to troubleshoot include:

  • Reaction Temperature and Time: Ensure you are using the optimal temperature for your specific substrates. Many Debus-Radziszewski reactions require reflux temperatures to proceed efficiently. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point at which the starting materials are consumed and to avoid prolonged heating, which can lead to degradation and byproduct formation.

  • Ammonia Source: The choice of ammonia source can impact the reaction. While ammonium acetate is commonly used, in some cases, using formamide can be a convenient substitute.[2]

  • Catalyst: While the reaction can proceed without a catalyst, the use of a Lewis or Brønsted acid catalyst can significantly improve yields and reduce reaction times. Experimenting with catalysts such as silicotungstic acid or employing green catalysts like lactic acid has been shown to be effective.[1]

  • Solvent: Glacial acetic acid is a traditional solvent for this reaction. However, exploring other solvents or even solvent-free conditions, particularly with microwave-assisted synthesis, can lead to improved outcomes.[1][3]

Q2: I am observing the formation of a persistent, colored impurity in my imidazole synthesis. What is the likely cause and how can I remove it?

A2: The formation of colored, often tarry, byproducts is a frequent challenge, particularly in large-scale synthesis.[3] These impurities can arise from the oligomerization of reactants, especially aldehydes like glyoxal, or from complex side reactions at elevated temperatures.[3] To address this:

  • Control Reagent Addition: Slow, dropwise addition of highly reactive reagents, such as glyoxal, over a prolonged period can help to maintain a low concentration in the reaction mixture, thereby minimizing self-condensation and other side reactions.[3]

  • Purification Strategy: Post-synthesis purification is critical. For colored impurities, treatment of the crude product with activated carbon during recrystallization can be effective.[4] Additionally, a thorough acid-base extraction can help separate the basic imidazole product from non-basic, colored byproducts.

Q3: During the Marckwald synthesis of a 2-mercaptoimidazole, my TLC shows multiple spots. What are the potential side products?

A3: The Marckwald synthesis, which involves the cyclization of an α-aminoketone or α-aminoaldehyde with a thiocyanate source, is a robust method for preparing 2-mercaptoimidazoles.[2][5] However, side reactions can occur. Potential byproducts may arise from:

  • Incomplete Cyclization: The intermediate thiourea derivative may not fully cyclize, leading to its presence in the crude product.

  • Over-oxidation: If the subsequent desulfurization step to yield the unsubstituted imidazole is not carefully controlled, over-oxidation of the imidazole ring can occur.

  • Side reactions of the starting materials: The α-aminoketone can undergo self-condensation or other side reactions, especially under harsh conditions.

Careful monitoring of the reaction by TLC and optimization of reaction time and temperature are key to minimizing these byproducts.

Q4: I am struggling with the purification of a highly polar imidazole derivative. Recrystallization attempts lead to "oiling out." What should I do?

A4: "Oiling out" is a common issue when purifying polar compounds and occurs when the compound separates from the solution as a liquid rather than forming a crystalline solid. To overcome this:

  • Optimize the Solvent System: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature. If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oil formation.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, if you have a small amount of the pure compound, "seeding" the solution with a few crystals can initiate crystallization.

Troubleshooting Guides

This section provides a more in-depth, issue-specific guide to resolving common problems in imidazole synthesis and purification.

Issue 1: Low Yield in Debus-Radziszewski Synthesis
Possible Cause Underlying Mechanism/Causality Suggested Solution
Incomplete Reaction The activation energy for the reaction is not being met, or the reaction has not been allowed to proceed for a sufficient duration.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely using TLC to determine the optimal endpoint.[1]
Suboptimal Catalyst The reaction may require a catalyst to facilitate the condensation and cyclization steps, especially for less reactive substrates.Introduce a Lewis or Brønsted acid catalyst. A screening of different catalysts (e.g., silicotungstic acid, lactic acid) may be necessary to find the most effective one for your specific reaction.[1]
Poor Solubility of Reactants If the reactants are not fully dissolved in the solvent, the reaction rate will be significantly reduced.Experiment with different solvents to ensure adequate solubility of all starting materials at the reaction temperature. For some substrates, solvent-free conditions under microwave irradiation can be highly effective.[1][3]
Side Reactions At elevated temperatures or with prolonged reaction times, reactants can degrade or undergo side reactions, such as polymerization of the aldehyde.Optimize the reaction temperature and time. Consider a slower addition of the aldehyde to keep its instantaneous concentration low.[3]
Issue 2: Byproduct Formation in Marckwald Synthesis
Observed Byproduct Plausible Formation Mechanism Mitigation Strategy
Uncyclized Thiourea Intermediate Incomplete reaction due to insufficient heating or short reaction time.Increase the reaction temperature and/or extend the reaction time. Ensure adequate mixing to promote the intramolecular cyclization.
Oxidized Byproducts If the goal is the 2-mercaptoimidazole and oxidative conditions are inadvertently introduced, or if the subsequent desulfurization is too harsh.Conduct the reaction under an inert atmosphere if sensitivity to oxidation is a concern. For desulfurization, use mild and controlled oxidative methods.
Self-Condensation of α-Aminoketone The α-aminoketone can undergo self-condensation, particularly at high concentrations or in the presence of certain catalysts.Maintain a moderate concentration of the α-aminoketone and control the reaction temperature.
Issue 3: Challenges in Maquenne Synthesis

The Maquenne synthesis, involving the reaction of an α-hydroxyimino ketone with an aldehyde and ammonia, is a less common but still valuable method.[6]

Challenge Potential Cause Troubleshooting Approach
Low Conversion The reaction conditions may not be optimal for the formation of the imidazole ring from the specific substrates.Vary the reaction temperature, solvent, and the source of ammonia. Ensure the pH of the reaction medium is suitable for the condensation steps.
Formation of Amide Byproducts The α-hydroxyimino ketone can undergo hydrolysis and subsequent reactions, leading to amide impurities.Ensure anhydrous conditions if water is suspected to be interfering with the reaction.

Experimental Protocols

Protocol 1: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol provides a general method for the rapid and efficient synthesis of 2,4,5-trisubstituted imidazoles using microwave irradiation, which can significantly reduce reaction times and byproduct formation.[1]

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Ammonium acetate (2.5 mmol)

  • Catalyst (e.g., Lactic acid, 1 mL)

  • Microwave reaction vessel

Procedure:

  • In a microwave reaction vessel, combine the 1,2-dicarbonyl compound, the aromatic aldehyde, and ammonium acetate.

  • Add the catalyst to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-150 °C) for 5-15 minutes.

  • Monitor the reaction completion by TLC.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Purification of an Imidazole Derivative by Acid-Base Extraction

This protocol is effective for separating basic imidazole products from neutral or acidic impurities.

Materials:

  • Crude reaction mixture containing the imidazole derivative.

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Dilute aqueous acid (e.g., 1 M HCl).

  • Dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃).

  • Separatory funnel.

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

Procedure:

  • Dissolve the crude reaction mixture in an organic solvent that is immiscible with water.

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of the dilute aqueous acid to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated imidazole will move into the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the imidazole product.

  • Combine the acidic aqueous extracts and cool in an ice bath.

  • Slowly add the dilute aqueous base with stirring until the solution is basic (check with pH paper). The neutral imidazole derivative should precipitate if it is insoluble in water.

  • If the product precipitates, collect it by vacuum filtration. If it is an oil or remains dissolved, extract the neutralized aqueous solution with several portions of an organic solvent.

  • Combine the organic extracts from the back-extraction, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified imidazole derivative.

Visualizations

Debus-Radziszewski Reaction Mechanism

Debus_Radziszewski cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine + 2 NH3 - 2 H2O aldehyde Aldehyde adduct Aldehyde Adduct aldehyde->adduct ammonia Ammonia (2 eq.) ammonia->diimine diimine->adduct + Aldehyde dihydroimidazole Dihydroimidazole adduct->dihydroimidazole Cyclization imidazole Substituted Imidazole dihydroimidazole->imidazole Oxidation - H2O

Caption: Generalized workflow of the Debus-Radziszewski imidazole synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_reaction Reaction Incomplete? (Check TLC) start->check_reaction optimize_conditions Optimize Conditions: - Increase Temperature - Prolong Reaction Time check_reaction->optimize_conditions Yes check_catalyst Catalyst Used? check_reaction->check_catalyst No end_node Yield Improved optimize_conditions->end_node add_catalyst Add/Screen Catalysts (e.g., Lewis/Brønsted Acids) check_catalyst->add_catalyst No check_solubility Reactant Solubility Issue? check_catalyst->check_solubility Yes add_catalyst->end_node change_solvent Change Solvent or Use Microwave Synthesis check_solubility->change_solvent Yes check_byproducts Significant Byproducts (Check NMR/LC-MS) check_solubility->check_byproducts No change_solvent->end_node optimize_addition Optimize Reagent Addition (e.g., Slow Addition) check_byproducts->optimize_addition Yes check_byproducts->end_node No optimize_addition->end_node

Caption: A logical workflow for troubleshooting low yields in imidazole synthesis.

References

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications. [Link]

  • Debus–Radziszewski imidazole synthesis. (2023). In Wikipedia. [Link]

  • Imidazole. (n.d.). Organic Syntheses. [Link]

  • Imidazole. (n.d.). Organic Syntheses Procedure. [Link]

  • Marckwald approach to fused imidazoles. (n.d.). ResearchGate. [Link]

  • Product Class 3: Imidazoles. (n.d.). Science of Synthesis. [Link]

  • REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. (2018). ResearchGate. [Link]

  • Review Of ReseaRch. (n.d.). LBP. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2022). MDPI. [Link]

  • Synthesis of Functionalized Imidazoles. (n.d.). Scribd. [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. [Link]

  • The Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate. [Link]

  • The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. (2015). World Journal of Pharmaceutical Sciences. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). National Center for Biotechnology Information. [Link]

  • How to make imidazole compounds from diamines and aldehydes? (2020). ResearchGate. [Link]

Sources

Optimization

Troubleshooting non-specific binding in assays with imidazole compounds

Welcome to the Technical Support Center. Imidazole is an indispensable reagent in Immobilized Metal Affinity Chromatography (IMAC) for the purification of polyhistidine-tagged proteins.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Imidazole is an indispensable reagent in Immobilized Metal Affinity Chromatography (IMAC) for the purification of polyhistidine-tagged proteins. However, its structural similarity to histidine means it acts as a double-edged sword: it is required to prevent non-specific binding (NSB) during purification, yet it frequently causes severe interference in downstream biochemical assays.

This guide provides mechanistic insights, validated protocols, and troubleshooting steps to optimize your workflows and eliminate imidazole-induced artifacts.

The Mechanistic Basis of Imidazole Interference & NSB

Imidazole (


) competes with the imidazole ring of histidine residues for binding to transition metal ions (Ni²⁺, Co²⁺, Cu²⁺, Zn²⁺) immobilized on chelating matrices like NTA or IDA[1].
  • The Dual Role: At low concentrations (10–50 mM), imidazole acts as a stringent wash agent. It outcompetes endogenous host proteins (e.g., mammalian transcription factors) that have isolated surface histidines and bind non-specifically to the resin[2]. At high concentrations (250–500 mM), it overwhelms the multi-point binding of the polyhistidine tag, eluting the target protein[1].

  • The Interference Problem: Residual imidazole in eluted fractions can severely disrupt downstream assays. For example, in AlphaLISA assays utilizing anti-6X His Acceptor beads, imidazole concentrations as low as 2.4 mM can cause half-maximal signal inhibition, and 100 mM causes total signal loss[3]. Furthermore, high imidazole concentrations can interfere with colorimetric protein assays and induce chemical hydrolysis of substrates in enzymatic assays[4].

G A High Imidazole (>250 mM) B Target Protein Elution A->B Promotes C Downstream Assay Interference A->C Causes D Buffer Exchange (Dialysis/Desalting) C->D Mitigation E Clean Assay Signal D->E Yields F Low Imidazole (10-40 mM) G Reduces NSB in IMAC F->G Promotes

Logical workflow of imidazole's dual role in IMAC and downstream mitigation strategies.

Step-by-Step Methodology: Mitigating NSB in IMAC

To achieve high purity without compromising downstream assay integrity, follow this self-validating IMAC protocol.

Rationale: A step-gradient approach validates that non-specific proteins are removed before the target protein elutes, establishing a causal link between imidazole concentration and purity.

  • Equilibration: Equilibrate the Ni-NTA resin with Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)[5].

    • Causality: Including 10 mM imidazole from the start prevents weak, non-specific electrostatic and hydrophobic interactions from forming during the loading phase.

  • Loading: Load the clarified lysate onto the column at a controlled flow rate (e.g., 0.5–1.0 mL/min) to allow optimal binding kinetics.

  • Stringent Washing (The NSB Mitigation Step): Wash with 10–20 column volumes (CV) of Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 40 mM imidazole, pH 8.0). Collect fractions.

    • Causality: 40 mM imidazole outcompetes host proteins with low-density surface histidines, leaving only the dense, multi-point avidity binding of the 6xHis-tag intact[1].

  • Elution: Elute the target protein with 5 CV of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250–500 mM imidazole, pH 8.0)[1].

  • Immediate Desalting (Crucial for Downstream Assays): To prevent imidazole interference in subsequent assays, immediately process the eluate through a size-exclusion desalting column (e.g., PD-10) or perform diafiltration using a 5 kDa or 10 kDa MWCO membrane against an assay-compatible buffer (e.g., PBS)[4][6].

Quantitative Data: Imidazole Interference Thresholds

Understanding the tolerance limits of various downstream assays is critical for experimental design. The table below summarizes the interference thresholds and mitigation strategies for common assays.

Assay TypeImidazole Tolerance ThresholdMechanism of InterferenceRecommended Mitigation
AlphaLISA (Anti-His) < 0.66 mM (No effect); 2.4 mM (

)
Competes directly with the His-tag for Acceptor bead binding[3].Buffer exchange via desalting column prior to assay[7].
Bradford Assay ~200 mMHigh concentrations alter the pH and dye-binding equilibrium[8].Dilute sample or use BCA assay (more tolerant to imidazole)[8].
Enzymatic Assays (e.g., Esterases) < 50 mMImidazole catalyzes chemical hydrolysis of substrates like p-nitrophenyl acetate[4].Extensive dialysis or diafiltration[4][6].
SPR / KinExA 10 mM (Beneficial)Low concentrations reduce NSB of His-tagged titrants[9].Maintain a constant 10 mM imidazole in running buffer[9].

Frequently Asked Questions (FAQs)

Q: I am seeing multiple non-specific bands on my Western blot when probing with an anti-histidine antibody. How do I fix this? A: Multiple bands usually result from the antibody recognizing endogenous mammalian proteins that contain consecutive histidine residues (e.g., the human transcription regulator YY1, which contains 11 consecutive histidines)[2]. To troubleshoot:

  • Reduce the concentration of the primary anti-histidine antibody.

  • Add 0.1% Tween-20 to both the antibody solutions and wash buffers to disrupt weak hydrophobic NSB[2].

  • Increase the stringency of your blocking agent or switch from BSA to non-fat milk.

Q: How do I read the Bradford absorbance of my IMAC elution fractions if I used a gradient and don't know the exact imidazole concentration? A: Imidazole is generally compatible with the Bradford assay up to 200 mM, but a gradient elution means your blank is constantly changing[8]. Solution: Run a set of buffer blanks that mimic the start, middle, and end of your gradient (e.g., 0 mM, 125 mM, 250 mM imidazole). If the absorbance at 590 nm increases linearly with imidazole, you can interpolate the background absorbance for each fraction based on its position in the gradient[8]. Alternatively, switch to a BCA assay, which is less sensitive to imidazole interference[8].

Q: My protein precipitates when I remove imidazole during dialysis. What are my options? A: Some proteins rely on the high ionic strength or the specific coordination of imidazole for solubility. If buffer exchange causes aggregation:

  • Stepwise Dialysis: Gradually reduce the imidazole concentration (e.g., 250 mM

    
     100 mM 
    
    
    
    50 mM
    
    
    0 mM) rather than a direct jump to 0 mM.
  • Alternative Elution: Elute the protein by lowering the pH (pH 4.5–5.3) instead of using imidazole[7]. Caution: Ensure your target protein is stable at low pH.

  • Chelator Elution: Use 50 mM EDTA to strip the metal ion and the protein off the column together[7]. Note that this requires subsequent removal of EDTA if metal-dependent activity is needed downstream.

Q: Can imidazole actually be used to reduce NSB in binding assays like KinExA or SPR? A: Yes. If your titrant has a His-tag and is causing high background, adding a low concentration of imidazole (typically 10 mM) to the running buffer can block the functional histidine groups from interacting non-specifically with the solid phase or sensor chip[9]. Always check the buffer pH after adding imidazole, as it is basic and can alter assay conditions[9].

References

  • Sapidyne Instruments. "Reducing Non Specific Binding. Technology Note 219." kinexa.com. 9

  • Resyn Biosciences. "MagReSyn® NTA Screening Kit Product Description." resynbio.com. 1

  • Labome. "Histidine Tag and Anti-Histidine Antibodies." labome.com. 2

  • Revvity. "Imidazole Interference in Alpha Assays." revvity.com. 3

  • ResearchGate. "How to read the bradford absorption of elution fraction from Ni-NTA column chromatography while we dont know the concentration of Imidazole exactly?" researchgate.net. 8

  • ResearchGate. "How can I elute the His-tagged protein in non-reducing condition without using an imidazole buffer?" researchgate.net. 7

  • Gates Open Research. "Cloning, recombinant expression, and characterization of a Rhipicephalus microplus carboxylesterase." gatesopenresearch.org. 4

  • BenchChem. "Mad1 (6-21) Technical Support Center." benchchem.com.5

  • iGEM. "Team:Rio UFRJ Brazil/Results." igem.org. 6

Sources

Troubleshooting

Technical Support Center: Optimizing Imine Formation in Reductive Amination

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of reductive amination, with a specific focus on the critical imine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of reductive amination, with a specific focus on the critical imine formation step. Here, we move beyond basic protocols to explore the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My reductive amination is showing low yield. What are the most common reasons for this, specifically related to imine formation?

A1: Low yields in reductive amination can often be traced back to inefficient imine formation.[1] The reaction is an equilibrium process, meaning the formation of the imine from your aldehyde/ketone and amine is reversible.[2] Several factors can prevent the equilibrium from favoring the imine product:

  • Suboptimal pH: This is the most frequent culprit. The reaction requires a delicate pH balance.[1][3]

  • Presence of Water: As water is a byproduct of imine formation, its accumulation can push the equilibrium back towards the starting materials, a principle described by Le Chatelier.[2][4]

  • Steric Hindrance: Bulky groups on either the carbonyl compound or the amine can physically impede the reaction.[1]

  • Inappropriate Solvent: The choice of solvent can influence both the solubility of reactants and the rate of imine formation.[3]

Q2: What is the optimal pH for imine formation, and why is it so critical?

A2: Generally, the optimal pH for imine formation lies in a slightly acidic range, typically between 4 and 6.[1][3][5][6] This pH is a "sweet spot" for two competing mechanistic requirements:

  • Acid Catalysis: The reaction is catalyzed by acid. At a pH of 4-6, there is sufficient acid to protonate the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.[5][7]

  • Amine Nucleophilicity: However, if the pH is too low (too acidic), the amine starting material, which is basic, will be protonated to form its non-nucleophilic ammonium salt.[1][3][6] This effectively removes the amine from the reaction, halting imine formation.

Conversely, at a high pH, there isn't enough acid to activate the carbonyl group, slowing the reaction down.[6][8]

Troubleshooting Guide: Step-by-Step Optimization

If you are encountering issues with your reductive amination, a systematic approach to troubleshooting is key. This guide will walk you through the critical parameters for optimizing the imine formation step.

Issue 1: Incomplete Reaction or Low Imine Concentration

A common problem is the incomplete conversion of the starting materials to the imine intermediate, which subsequently leads to a low yield of the final amine product.

Workflow for Troubleshooting Incomplete Imine Formation

G Start Low Yield or Incomplete Reaction Check_pH Is the reaction pH between 4 and 6? Start->Check_pH Adjust_pH Adjust pH with a weak acid (e.g., acetic acid). Check_pH->Adjust_pH No Check_Water Is water being actively removed? Check_pH->Check_Water Yes Adjust_pH->Check_Water Add_Dehydrating_Agent Add a dehydrating agent (e.g., molecular sieves, MgSO₄). Check_Water->Add_Dehydrating_Agent No Check_Solvent Is the solvent appropriate? Check_Water->Check_Solvent Yes Add_Dehydrating_Agent->Check_Solvent Change_Solvent Consider a solvent that facilitates imine formation (e.g., methanol, DCE). Check_Solvent->Change_Solvent No Check_Temp Have temperature and reaction time been optimized? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Optimize_Conditions Monitor reaction progress over time; consider gentle heating. Check_Temp->Optimize_Conditions No Success Reaction Optimized Check_Temp->Success Yes Optimize_Conditions->Success

Caption: Troubleshooting workflow for incomplete imine formation.

In-Depth Solutions & Protocols

pH Optimization

As established, maintaining a pH between 4 and 6 is crucial.[1][3][5][6]

Protocol: pH Screening for Optimal Imine Formation

  • Setup: Prepare several small-scale reactions in parallel.

  • Buffer Systems: Utilize a series of buffers to maintain a consistent pH in each reaction vessel (e.g., acetate buffers for the pH 4-6 range).

  • Acid Addition: Alternatively, for non-aqueous reactions, add a catalytic amount of a weak acid like acetic acid.[1][5]

  • Monitoring: Monitor the formation of the imine over time using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

  • Analysis: Compare the rate of imine formation across the different pH conditions to identify the optimum.

Water Removal

The removal of water is a powerful way to drive the reaction towards the imine product.[2][4]

Methods for Water Removal:

MethodDescriptionSuitability
Dehydrating Agents Chemical agents that react with or adsorb water. Common examples include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), and molecular sieves.[4][9][10]Excellent for one-pot reactions where the imine is formed and reduced in situ. Molecular sieves are particularly effective.
Azeotropic Distillation The reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane). A Dean-Stark apparatus is used to physically remove the water as it is formed.[11]Best for reactions where the imine is isolated before reduction. Requires higher temperatures.

Protocol: Using Molecular Sieves for In Situ Dehydration

  • Activation: Activate 4Å molecular sieves by heating them in a vacuum oven overnight.

  • Addition: Add the activated molecular sieves to the reaction mixture at the start of the reaction. A typical loading is 10-20% by weight of the limiting reagent.

  • Reaction: Proceed with the reaction as planned, stirring to ensure good contact between the sieves and the reaction medium.

Choice of Reducing Agent

While the reducing agent acts on the imine, its choice is intertwined with the optimization of imine formation, especially in one-pot procedures.

Comparison of Common Reducing Agents:

Reducing AgentCharacteristicsOptimal Conditions
Sodium Cyanoborohydride (NaBH₃CN) Mild reducing agent. Selectively reduces imines in the presence of aldehydes and ketones at a slightly acidic pH.[5][12][13] Can release toxic byproducts.[2]Ideal for one-pot reactions at pH 4-6.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Also a mild and selective reducing agent. Less toxic than NaBH₃CN.[2][5]Highly effective for a wide range of substrates, often used in solvents like DCE or DCM.[3][5]
Sodium Borohydride (NaBH₄) A stronger reducing agent that can also reduce the starting aldehyde or ketone.[2][3][13]Best suited for a two-step process where the imine is formed first, followed by the addition of the reducing agent at a lower temperature (e.g., 0 °C).[1][3]

Mechanism: The Role of pH in Selective Reduction

G cluster_0 Reaction Mixture Aldehyde/Ketone Aldehyde/Ketone Imine Imine Aldehyde/Ketone->Imine + Amine - H₂O Side Product (Alcohol) Side Product (Alcohol) Aldehyde/Ketone->Side Product (Alcohol) + NaBH₃CN (slow at pH 4-6) Amine Amine Iminium Ion Iminium Ion Imine->Iminium Ion + H⁺ (pH 4-6) Product Amine Product Amine Iminium Ion->Product Amine + NaBH₃CN NaBH3CN NaBH3CN

Caption: Selective reduction of the iminium ion by NaBH₃CN at optimal pH.

Advanced Troubleshooting

Q3: I'm working with a sterically hindered ketone, and the reaction is very slow. What can I do?

A3: Steric hindrance significantly slows down the rate of imine formation.[1] For challenging substrates, consider the following:

  • Increase Temperature: Gentle heating can provide the necessary activation energy to overcome steric barriers.[3] However, be mindful of the stability of your reactants and the potential for side reactions at higher temperatures.

  • Increase Reaction Time: Simply allowing the reaction to proceed for a longer period (e.g., 24-48 hours) may be sufficient to achieve a reasonable conversion.

  • Use a More Reactive Amine: If possible, using a less sterically hindered amine can improve the reaction rate.

  • Consider a Lewis Acid Catalyst: In some cases, a Lewis acid such as TiCl₄ can be used to activate the carbonyl group more strongly than a Brønsted acid.[9]

Q4: My primary amine is forming a tertiary amine as a side product. How can I prevent this over-alkylation?

A4: Over-alkylation occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde or ketone.[1] This is more likely if the secondary amine is more nucleophilic than the starting primary amine.

Strategies to Minimize Over-Alkylation:

  • Stoichiometry Control: Use a slight excess of the primary amine to outcompete the secondary amine product for reaction with the carbonyl compound.

  • Two-Step Procedure: The most effective method is to separate the imine formation and reduction steps. First, form the imine and, if possible, isolate it. Then, add the reducing agent.[3] This prevents the secondary amine from being present in the reaction mixture along with the starting aldehyde/ketone.

  • Choice of Reducing Agent: Using a highly selective reducing agent like NaBH(OAc)₃ can help, as it will preferentially reduce the iminium ion as it is formed, minimizing the concentration of the secondary amine available for further reaction.[2][3]

By systematically addressing these key parameters, you can effectively troubleshoot and optimize the imine formation step, leading to higher yields and purer products in your reductive amination reactions.

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. Retrieved from [Link]

  • Reductive Amination Methods Comparison. (2019, April 17). Scribd. Retrieved from [Link]

  • Hitchhiker's Guide to Reductive Amination. (n.d.). Thieme E-Books & E-Journals. Retrieved from [Link]

  • What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate. Retrieved from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. (n.d.). PMC. Retrieved from [Link]

  • What pH causes the most rapid imine formation? (2023, December 7). Brainly.com. Retrieved from [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (n.d.). SciSpace. Retrieved from [Link]

  • What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate. Retrieved from [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • 24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple. Retrieved from [Link]

  • Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. (2023, February 2). PMC. Retrieved from [Link]

  • One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. (2023, October 9). RSC Publishing. Retrieved from [Link]

  • Preparation of imines. (n.d.). Google Patents.
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). PMC. Retrieved from [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. (n.d.). ResearchGate. Retrieved from [Link]

  • Imines that React with Phenols in Water over a Wide pH Range. (n.d.). PMC. Retrieved from [Link]

  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. (n.d.). ResearchGate. Retrieved from [Link]

  • Chapter X: Imine Additions. (n.d.). Unknown Source.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved from [Link]

  • Imines and Imine Derivatives - Functional Group Synthesis. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). ACS Omega. Retrieved from [Link]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. (2018, October 30). RSC Publishing. Retrieved from [Link]

  • Green imine synthesis from amines using transition metal and micellar catalysis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Near-Quantitative Formation of Imines in Water with Allosteric Control. (2026, January 20). Journal of the American Chemical Society. Retrieved from [Link]

  • Imine formation-Typical procedures. (2024, October 21). OperaChem. Retrieved from [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PMC. Retrieved from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved from [Link]

  • Catalytic Methods for Imine Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Is Imine group stable at high Temp.? (2018, October 2). ResearchGate. Retrieved from [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. Retrieved from [Link]

  • Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substr

Sources

Optimization

Technical Support Center: Handling Hygroscopic Imidazole-Based Reagents

Welcome to the technical support center for handling hygroscopic imidazole-based reagents. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive yet versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling hygroscopic imidazole-based reagents. This guide is designed for researchers, scientists, and drug development professionals who work with these sensitive yet versatile compounds. Imidazole and its derivatives are fundamental building blocks in medicinal chemistry and materials science, but their tendency to absorb atmospheric moisture (hygroscopicity) can lead to significant challenges in storage, handling, and reaction reproducibility.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. The information presented here is a synthesis of established protocols and field-proven insights to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise from the improper handling of hygroscopic imidazole reagents.

Question: My reaction yield is inconsistent or lower than expected. Could absorbed moisture be the culprit?

Answer: Absolutely. Water is a common culprit for reduced yields and the formation of unwanted byproducts in reactions involving imidazoles. The hygroscopic nature of many imidazole-based reagents means they can readily absorb moisture from the air, leading to several complications.[1][2]

Causality Explained: Absorbed water can interfere in several ways:

  • Competitive Reaction: Water can compete with your intended nucleophile or electrophile, leading to hydrolysis of starting materials or intermediates. For instance, in reactions where imidazole is deprotonated to act as a nucleophile, the presence of water can quench the base or the formed imidazolide anion.[3][4]

  • Catalyst Deactivation: Many catalysts used in conjunction with imidazole reagents, particularly organometallic catalysts, are sensitive to moisture and can be deactivated, thereby halting or slowing down the reaction.

  • Altered Solubility: The presence of water can change the solubility of your reagents in organic solvents, potentially hindering the reaction rate.[5]

Troubleshooting Workflow:

G

Caption: Troubleshooting workflow for low reaction yields.

Step-by-Step Solutions:

  • Reagent Assessment: Before use, visually inspect your imidazole reagent. Clumping, a sticky appearance, or a change from a free-flowing powder can indicate moisture absorption.[2]

  • Drying the Reagent: If moisture absorption is suspected, the reagent can be dried under a high vacuum for several hours.[6] Gentle heating can be applied, but it is crucial to ensure the temperature is well below the compound's decomposition point.[2][6] For some imidazoles, recrystallization from an appropriate anhydrous solvent can also serve as a purification and drying step.[6]

  • Implement Anhydrous Reaction Techniques:

    • Glassware Preparation: All glassware must be thoroughly dried before use. The most effective method is oven-drying at a minimum of 125°C overnight or flame-drying under vacuum.[7][8][9] The hot glassware should be allowed to cool in a desiccator or under a stream of inert gas (like argon or nitrogen).[7]

    • Inert Atmosphere: Conduct your reaction under an inert atmosphere using a Schlenk line or in a glovebox.[8][10] This prevents atmospheric moisture from entering the reaction vessel. A constant positive pressure of inert gas should be maintained, which can be monitored with an oil bubbler.[7]

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be a major source of water contamination.

Question: I'm having difficulty weighing my imidazole reagent accurately. The mass on the analytical balance keeps fluctuating.

Answer: This is a classic sign of a hygroscopic substance absorbing moisture from the air during weighing.[11][12] The continuous increase in mass is due to the sample actively pulling water from the atmosphere.

Causality Explained: The rate of moisture absorption can be influenced by the ambient humidity in the laboratory and the surface area of the reagent exposed to the air.[13] This makes obtaining a stable and accurate mass reading challenging.

Best Practices for Weighing:

MethodDescriptionBest ForKey Considerations
Direct Weighing (Rapid) Weigh the reagent on weighing paper or in a beaker as quickly as possible.Less sensitive reactions where minor inaccuracies are tolerable.Minimize the time the container is open.[2] This method is prone to error.
Weighing by Difference A sealed container with the reagent is weighed. The required amount is quickly transferred to the reaction vessel, and the original container is re-weighed. The difference is the mass of the transferred reagent.[11]Highly hygroscopic or volatile samples.[11]This is the most accurate method for hygroscopic solids.
Glovebox Weighing Perform all weighing operations inside a glovebox with a controlled, low-moisture atmosphere.[10][14]The most sensitive reagents and when high accuracy is paramount.Requires access to specialized equipment.

Step-by-Step Protocol for Weighing by Difference:

  • Place a suitable amount of the hygroscopic reagent into a small, dry, sealable container (e.g., a vial with a screw cap).

  • Tightly seal the container and place it on the analytical balance. Record the initial mass (m1).

  • In a fume hood or under an inert atmosphere, quickly open the container and transfer an estimated amount of the reagent to your reaction flask.

  • Immediately reseal the container.

  • Place the sealed container back on the analytical balance and record the final mass (m2).

  • The mass of the transferred reagent is m1 - m2.

Question: My final product is discolored or appears as a sticky oil instead of a crystalline solid. What could be the cause?

Answer: Discoloration and failure to crystallize are often linked to impurities, which can arise from the decomposition of the imidazole reagent due to moisture or from side reactions.[6]

Causality Explained: Some imidazole derivatives can be sensitive to air and moisture, leading to decomposition and the formation of colored impurities.[6] The presence of water can also lead to hydrolysis, creating byproducts that can interfere with the crystallization of the desired product, resulting in an oily or sticky substance.[4][6]

Troubleshooting and Purification Strategies:

  • Inert Atmosphere Handling: Ensure that the reaction work-up and product isolation are performed under an inert atmosphere whenever possible, especially if the product is known to be air or moisture sensitive.[6]

  • Azeotropic Removal of Water: If water is a suspected impurity in the final product, it can sometimes be removed by dissolving the product in a solvent that forms an azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure. This process can be repeated several times.[6]

  • Purification Techniques:

    • Recrystallization: This is an excellent method for purifying solid products and removing colored impurities.[15] Experiment with various anhydrous solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[6]

    • Column Chromatography: For oily products or complex mixtures, column chromatography is a powerful purification tool. For basic compounds like imidazoles, tailing on silica gel can be an issue.[15] This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent or by using a different stationary phase like basic or neutral alumina.[15]

    • Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the imidazole, pulling it into the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified, and the product re-extracted into an organic solvent.[16]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for hygroscopic imidazole-based reagents?

A1: Hygroscopic reagents should be stored in tightly sealed containers to prevent moisture ingress.[2][17] It is highly recommended to store them in a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) or in a controlled-atmosphere glovebox.[10] For particularly sensitive reagents, sealing the container with Parafilm can provide an extra barrier against atmospheric moisture.

Q2: How can I be certain my solvents are anhydrous?

A2: While commercially available anhydrous solvents are reliable, their water content can increase upon opening and use. For highly sensitive reactions, it is best practice to freshly distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Alternatively, solvents can be passed through a solvent purification system (SPS).

Q3: Can I use a nitrogen balloon instead of a Schlenk line for creating an inert atmosphere?

A3: A nitrogen balloon is a common and acceptable technique for many reactions, particularly on a small scale.[9] It provides a positive pressure of inert gas to prevent air from entering the flask. However, for highly air- and moisture-sensitive reactions, a Schlenk line offers more rigorous control over the inert atmosphere, allowing for multiple vacuum/inert gas cycles to thoroughly remove atmospheric contaminants.[7][8]

Q4: My imidazole reagent has formed hard clumps. Is it still usable?

A4: Clumping is a strong indication of significant moisture absorption.[2] While the reagent might still be usable for some less sensitive applications after being thoroughly dried under high vacuum, its purity is compromised.[6] For reactions that are sensitive to water or require precise stoichiometry, it is strongly recommended to use a fresh, unopened container of the reagent or to purify the clumped material by recrystallization before use.[6]

Experimental Protocols

Protocol 1: Drying and Transfer of a Hygroscopic Solid Reagent under Inert Atmosphere

This protocol describes the process of preparing a reaction flask and transferring a hygroscopic solid under an inert atmosphere using a Schlenk line.

  • Glassware Preparation:

    • Place a round-bottom flask equipped with a magnetic stir bar in an oven at 140°C for at least 4 hours (or overnight).[7]

    • While hot, quickly assemble the flask with a condenser or a septum-inlet adapter.

    • Connect the flask to a Schlenk line and immediately evacuate the air while the glass is still hot.

    • Refill the flask with dry argon or nitrogen. Repeat this vacuum/refill cycle three times.[8]

    • Allow the flask to cool to room temperature under a positive pressure of the inert gas.

  • Reagent Transfer (in a glovebox):

    • Take the sealed container of the hygroscopic imidazole reagent and the cooled reaction flask into a glovebox.

    • Open the reagent container and weigh the desired amount of the solid directly into the reaction flask.

    • Seal the reaction flask before removing it from the glovebox.

  • Reagent Transfer (without a glovebox - requires a positive pressure of inert gas):

    • Ensure the reaction flask is under a positive pressure of inert gas (a gentle outflow should be felt at the inlet).

    • Briefly remove the septum, and with the aid of a powder funnel, add the hygroscopic reagent to the flask as quickly as possible against the counterflow of inert gas.

    • Immediately reseal the flask. Note: This method is less rigorous than using a glovebox and should be reserved for less sensitive applications.

Protocol 2: Transfer of an Anhydrous Solvent via Syringe

This protocol outlines the standard procedure for transferring an anhydrous solvent from a Sure/Seal™ bottle.

  • Syringe Preparation:

    • Dry a glass syringe and a long needle in an oven.

    • Assemble the syringe while hot and allow it to cool in a desiccator or by flushing it multiple times with dry nitrogen.[7]

  • Solvent Transfer:

    • Puncture the septum of the Sure/Seal™ bottle with a separate needle connected to a nitrogen line to create a positive pressure inside the bottle.[18]

    • Puncture the septum with the prepared syringe and needle.

    • Withdraw the desired volume of solvent.

    • To prevent drips and reaction with air, withdraw a small "buffer" of nitrogen gas into the syringe before removing it from the bottle.[9]

    • Quickly transfer the solvent to the reaction flask by puncturing its septum and delivering the liquid, followed by the nitrogen buffer.

G

Caption: Workflow for anhydrous solvent transfer.

By adhering to these detailed procedures and understanding the principles behind them, you can significantly improve the reliability and success of your experiments involving hygroscopic imidazole-based reagents.

References

  • Kovács, J., et al. (2010). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. Retrieved from [Link]

  • Ndong, C. J. M., et al. (2025). Interactions of imidazole with water molecules. Journal of Molecular Modeling. Retrieved from [Link]

  • Air-free technique. (n.d.). Wikipedia. Retrieved from [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Imidazole. (n.d.). PubChem. Retrieved from [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026). GenFollower. Retrieved from [Link]

  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]

  • How do you handle hygroscopic salts? (2016). HepatoChem. Retrieved from [Link]

  • How Are Chemicals Weighed? (n.d.). Sasco Africa. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. Retrieved from [Link]

Sources

Troubleshooting

Improving stability of stock solutions for imidazole derivatives

Welcome to the Advanced Technical Support Center for Imidazole Derivative Stability. As a Senior Application Scientist, I frequently encounter assay failures, irreproducible IC50 shifts, and mysterious LC-MS peaks stemmi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Imidazole Derivative Stability. As a Senior Application Scientist, I frequently encounter assay failures, irreproducible IC50 shifts, and mysterious LC-MS peaks stemming from a single, often-overlooked variable: the integrity of the compound stock solution.

Imidazole derivatives—ranging from antifungal agents to complex active pharmaceutical ingredients (APIs) like daclatasvir—are dynamic heterocycles. They are not inert rocks. To achieve reproducible data, we must move beyond basic storage guidelines and understand the mechanistic causality behind their degradation.

Part 1: The Mechanistic Reality of Imidazole Instability

To stabilize a compound, you must first understand how it breaks down. Imidazole rings are electron-rich and participate in complex solvent interactions, making them susceptible to three primary degradation pathways:

  • Base-Mediated Autoxidation: In solution, the imidazole moiety is highly liable to base-mediated autoxidation, leading to the formation of radical intermediates and eventual ring cleavage 1. This process is accelerated by the presence of dissolved oxygen.

  • Photodegradation: The imidazole moiety is highly sensitive to UV and high-intensity ambient light, which catalyzes the formation of multiple photolytic degradants through radical pathways 1.

  • Aqueous Hydrolysis: In predominantly aqueous environments, specific imidazole derivatives (particularly imidazole-2-ylidenes and carbene analogues) can undergo hydrolysis, resulting in irreversible ring-opened products 2.

G Stock Imidazole Stock Solution Oxidation Base-Mediated Autoxidation Stock->Oxidation O2 exposure Photo Photodegradation (UV/Light) Stock->Photo Light exposure Hydrolysis Aqueous Hydrolysis Stock->Hydrolysis High water content Radical Radical Formation & Ring Cleavage Oxidation->Radical Photo->Radical RingOpen Ring-Opened Products Hydrolysis->RingOpen InertGas Purge with Inert Gas (Ar/N2) InertGas->Oxidation Prevents AmberVial Store in Amber Vials AmberVial->Photo Prevents pHControl Optimize pH / Non-Aqueous Solvent pHControl->Hydrolysis Prevents

Degradation pathways of imidazole derivatives and targeted mitigation strategies.

Part 2: Quantitative Solvent Dynamics

Choosing the right solvent is a balancing act between solubility, stability, and assay compatibility. Imidazoles exhibit unique solvent effects; for instance, their reactivity is fundamentally altered in Dimethyl Sulfoxide (DMSO) compared to water due to specific hydrogen-bond formations 3.

Table 1: Solvent Effects on Imidazole Derivative Stability

Solvent SystemPrimary Degradation RiskRelative StabilityMechanistic Mitigation Strategy
100% DMSO Low (if anhydrous)High Purge with Argon to displace dissolved O₂. DMSO is hygroscopic; minimize air exposure to prevent water ingress.
DMSO / Water (50:50) ModerateMedium Imidazole reactivity increases in DMSO/water mixtures due to H-bonding 3. Prepare fresh before assays.
100% Aqueous (pH > 7.5) High (Autoxidation/Hydrolysis)Low Avoid as a long-term stock. Hydrolysis yields ring-opened products 2.
100% Aqueous (pH < 6.0) Moderate (Precipitation)Medium Protonation of nitrogen improves solubility but may alter target binding affinity.

Part 3: Self-Validating Protocol for High-Stability Stock Solutions

A robust protocol must be self-validating—meaning it contains internal controls to prove the compound hasn't degraded before you even begin your experiment.

Step 1: Solvent Preparation & Degassing

  • Action: Use anhydrous, HPLC-grade DMSO. Sparge the DMSO with Argon or Nitrogen gas for 15 minutes prior to use.

  • Causality: Removing dissolved oxygen eliminates the primary catalyst for base-mediated autoxidation of the imidazole ring 1.

Step 2: Dissolution

  • Action: Weigh the imidazole derivative in a dark or amber-lit environment. Add the degassed DMSO to achieve a 10 mM to 20 mM concentration. Vortex gently. Avoid high-energy sonication if possible.

  • Causality: Imidazoles often possess rigid, planar heterocyclic ring systems causing strong intermolecular interactions and poor solubility 4. Gentle dissolution prevents localized heating which can trigger thermal degradation.

Step 3: Aliquoting and Headspace Purging

  • Action: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials or opaque microcentrifuge tubes. Purge the headspace of each vial with Argon before sealing. Store at -20°C or -80°C 5.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Amber vials block UV-induced photodegradation, and Argon purging prevents oxidation during long-term storage 1, 5.

Step 4: Self-Validating Quality Control (QC)

  • Action: Take one aliquot immediately (T=0) and run an LC-MS/UV-Vis analysis to establish a baseline purity chromatogram. Place a second "stress test" aliquot at 37°C for 7 days, then analyze.

  • Causality: If the stressed sample shows new peaks (e.g., +16 Da for oxidation, or ring-opened masses), you have empirical proof of the specific degradation pathway active in your unique derivative, allowing you to adjust storage conditions proactively.

Part 4: Interactive Troubleshooting & FAQs

Q1: Why does my imidazole derivative precipitate instantly when I dilute my DMSO stock into my aqueous assay buffer? A1: This is a classic pH-dependent solubility failure. Imidazo-derivatives act as weak bases due to the nitrogen atoms in their ring system [[4]](). When you dilute a high-concentration DMSO stock into a neutral or slightly basic aqueous buffer, the compound is forced into its unprotonated, highly lipophilic free-base form, causing it to crash out. Solution: Pre-dilute your stock in an intermediate solvent cascade, or slightly acidify your assay buffer (if compatible with your target) to protonate the nitrogen, forming a more soluble salt 4. Alternatively, utilize validated co-solvents like PEG400 or cyclodextrins to encapsulate the hydrophobic core.

Q2: I stored my stock solution at -20°C for a month, but my IC50 values have shifted by 10-fold. What happened? A2: You are likely observing the effects of silent photodegradation or autoxidation. Even at -20°C, if the DMSO contained dissolved oxygen and the headspace wasn't purged, base-mediated autoxidation slowly degrades the active compound [[1]](). Furthermore, if you used clear vials and handled the stock under standard fluorescent lab lights, UV-induced photolysis has likely generated inactive degradants. Solution: Always use amber vials and purge with an inert gas [[5]](). Run an LC-MS on your current stock; look for +16 Da (oxidation) mass shifts.

Q3: Can I just use 100% water as a stock solvent to avoid DMSO toxicity in my cell assays? A3: Generally, no. Beyond the immediate solubility issues, imidazoles in predominantly aqueous environments—especially carbene analogues—are highly prone to ring-opening hydrolysis 2. Water acts as both a reactant and a solvent, fundamentally altering the reactivity of the imidazole derivative and leading to rapid degradation. Keep the master stock in anhydrous DMSO and only introduce aqueous media at the final working concentration immediately prior to the assay.

References

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.
  • Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect. The Journal of Organic Chemistry.
  • Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Deriv
  • Product Inform

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Comparative Analysis of Ethyl vs. Methyl Substituted Imidazole Methanols

This guide provides a detailed comparative analysis of (1-methyl-1H-imidazol-2-yl)methanol and (1-ethyl-1H-imidazol-2-yl)methanol. Moving beyond a simple datasheet, we will explore the causal relationships between their...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of (1-methyl-1H-imidazol-2-yl)methanol and (1-ethyl-1H-imidazol-2-yl)methanol. Moving beyond a simple datasheet, we will explore the causal relationships between their structures, physicochemical properties, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkyl Substitution

The imidazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from antifungal agents to anticancer drugs.[1][2][3][4] Its unique electronic and proton-donating/accepting capabilities allow for versatile interactions with biological targets.[5] The functionalization of the imidazole nucleus, particularly N-alkylation, is a fundamental strategy in drug discovery to modulate a compound's pharmacological profile.[6][7]

The choice between a methyl and an ethyl substituent may seem trivial, yet this minor modification—a single additional methylene group—can cascade into significant changes in lipophilicity, steric profile, and metabolic stability. These changes, in turn, dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a target receptor. This guide dissects these differences, providing the foundational data and experimental context necessary for informed decisions in chemical synthesis and drug development programs.

Synthesis and Spectroscopic Identity

The synthesis of these N-alkylated imidazole methanols typically proceeds via the N-alkylation of a suitable imidazole precursor. A common and robust method involves the reaction of 2-imidazolemethanol or a protected variant with an appropriate alkylating agent (e.g., methyl iodide or ethyl bromide) in the presence of a base.[8][9]

General Synthetic Pathway:

Imidazole Imidazole-2-Methanol Precursor Reagents + Alkyl Halide (RX) (e.g., CH3I or CH3CH2Br) + Base (e.g., NaH, K2CO3) Imidazole->Reagents Product N-Alkylated Product (Methyl or Ethyl) Reagents->Product

Caption: General N-alkylation of an imidazole precursor.

While the full spectroscopic data for both molecules are not always publicly available in a comparative format, we can infer their key identifying features.[10] In ¹H NMR spectroscopy, the methyl-substituted compound will exhibit a sharp singlet around 3.7 ppm for the N-CH₃ protons. In contrast, the ethyl-substituted analog will show a characteristic triplet-quartet pattern: a quartet for the N-CH₂- protons and a triplet for the terminal -CH₃ protons. Mass spectrometry would confirm the expected molecular weights.[10][11]

Comparative Physicochemical Properties: The Data-Driven Distinction

The fundamental physicochemical differences between the methyl and ethyl analogs are summarized below. These parameters are critical predictors of a compound's behavior in biological systems.

Property(1-methyl-1H-imidazol-2-yl)methanol(1-ethyl-1H-imidazol-2-yl)methanolRationale for Significance
Molecular Formula C₅H₈N₂O[12][13]C₆H₁₀N₂O[14]Defines elemental composition and molar mass.
Molecular Weight 112.13 g/mol [12][15]126.16 g/mol [14]Impacts diffusion rates and molar concentration calculations.
Physical Form Solid[15]LiquidAffects handling, formulation, and solubility characteristics.
CAS Number 17334-08-6[12][15]63634-44-6Unique identifier for substance registration and tracking.
Predicted XLogP -0.8[12]-0.5[16]A measure of lipophilicity; critical for predicting membrane permeability and solubility.
Analysis of Key Differences
  • Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial metric in drug design, with higher values indicating greater lipid solubility.[17] The predicted XLogP for the ethyl derivative is -0.5, which is higher than the -0.8 value for the methyl derivative.[12][16] This is an expected and significant outcome; the addition of a single methylene unit increases the molecule's nonpolar character. This enhanced lipophilicity can lead to better penetration of the lipid bilayers of cell membranes, a key consideration for bioavailability. However, it can also lead to decreased aqueous solubility.

  • Physical State: The methyl analog is a solid at room temperature, while the ethyl analog is a liquid.[15] This difference in melting point is attributable to the less efficient crystal lattice packing of the slightly larger and more conformationally flexible ethyl-substituted molecule.

The following diagram illustrates how these initial structural choices influence downstream properties and biological outcomes, a core concept in Structure-Activity Relationship (SAR) studies.[18]

substituent Substituent Choice Methyl (CH₃) Ethyl (C₂H₅) physchem Physicochemical Properties Lipophilicity (LogP) Steric Hindrance Basicity (pKa) substituent->physchem determines pk Pharmacokinetics (ADME) Absorption Distribution Metabolism physchem:f0->pk influences pd Pharmacodynamics Receptor Binding Target Affinity physchem:f1->pd impacts physchem:f2->pd activity Biological Activity & Therapeutic Potential pk->activity pd->activity

Caption: Relationship between N-alkyl substituent and biological potential.

Experimental Protocol: LogP Determination (Shake-Flask Method)

To empirically validate the predicted differences in lipophilicity, the shake-flask method remains a gold standard. This protocol provides a self-validating system for determining the octanol-water partition coefficient.

Objective: To measure the LogP value of an N-alkyl substituted imidazole methanol.

Materials:

  • (1-methyl-1H-imidazol-2-yl)methanol or (1-ethyl-1H-imidazol-2-yl)methanol

  • 1-Octanol (HPLC grade, pre-saturated with water)

  • Deionized water (HPLC grade, pre-saturated with octanol)

  • Separatory funnels (100 mL)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Centrifuge

Methodology:

  • Preparation of Saturated Solvents: Mix equal volumes of 1-octanol and deionized water in a large separatory funnel. Shake vigorously for 30 minutes. Allow the layers to separate for at least 24 hours. The top layer is water-saturated octanol, and the bottom layer is octanol-saturated water.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the test compound and dissolve it in the water-saturated octanol to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Partitioning: Pipette 10 mL of the stock solution into a separatory funnel. Add 10 mL of the octanol-saturated water.

  • Equilibration: Seal the funnel and shake it vigorously for 15-20 minutes to ensure thorough mixing and partitioning of the solute between the two phases.

  • Phase Separation: Clamp the funnel in a ring stand and allow the layers to fully separate (at least 2 hours). To break up any emulsions, the mixture can be centrifuged at a low speed (e.g., 2000 rpm) for 10 minutes.

  • Sample Collection: Carefully collect a sample from the aqueous (bottom) layer for analysis. It is critical not to include any of the octanol phase.

  • Concentration Measurement: Determine the concentration of the compound in the aqueous phase using UV-Vis spectrophotometry. A calibration curve prepared using known concentrations of the compound in octanol-saturated water must be generated first.

  • Calculation:

    • Calculate the equilibrium concentration in the octanol phase: C_octanol = (Initial Mass - Mass in Aqueous Phase) / Volume_octanol.

    • The partition coefficient (P) is the ratio: P = C_octanol / C_aqueous.

    • Calculate the final value: LogP = log₁₀(P).

The following workflow diagram visualizes this experimental process.

start Start prep Prepare Saturated Octanol & Water start->prep stock Create Stock Solution in Saturated Octanol prep->stock mix Mix Stock with Saturated Water (1:1) stock->mix shake Shake Vigorously (15-20 min) mix->shake separate Allow Phases to Separate (Centrifuge if needed) shake->separate sample Collect Sample from Aqueous Phase separate->sample measure Measure Concentration (UV-Vis Spec) sample->measure calc Calculate P and LogP measure->calc end End calc->end

Sources

Comparative

Quantum chemical studies on the corrosion inhibition efficiency of imidazole derivatives

An in-depth technical analysis for researchers, materials scientists, and chemical engineers evaluating the efficacy of imidazole-based organic corrosion inhibitors through the lens of Density Functional Theory (DFT) and...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, materials scientists, and chemical engineers evaluating the efficacy of imidazole-based organic corrosion inhibitors through the lens of Density Functional Theory (DFT) and empirical electrochemistry.

Executive Summary: The Shift to Rational Inhibitor Design

Historically, the discovery of corrosion inhibitors for industrial applications—ranging from acid pickling of pipelines to the protection of pharmaceutical manufacturing equipment—relied heavily on empirical trial-and-error. Today, the integration of Quantum Chemical Studies with experimental electrochemistry has revolutionized this process.

Imidazole derivatives have emerged as highly effective, low-toxicity corrosion inhibitors. Their efficacy stems from the


 hybridized nitrogen atoms and the aromatic 

-electron cloud, which act as robust electron donors to the vacant d-orbitals of transition metals (e.g., Fe, Cu)[1]. This guide objectively compares the performance of various imidazole derivatives, correlating in-silico DFT predictions with in-vitro Electrochemical Impedance Spectroscopy (EIS) and gravimetric data.

Mechanistic Insights: The Causality of Inhibition

To understand why certain imidazole derivatives outperform others, we must examine the molecular orbital interactions governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory.

Corrosion inhibition is primarily a process of chemisorption . The inhibitor molecule must displace water molecules on the metal surface and form a coordinate covalent bond. This interaction is dictated by two critical quantum chemical descriptors[2]:

  • 
     (Highest Occupied Molecular Orbital):  Represents the molecule's ability to donate electrons. A higher (less negative) 
    
    
    
    indicates a stronger tendency to donate electrons to the empty d-orbitals of the metal surface.
  • 
     (Lowest Unoccupied Molecular Orbital):  Represents the ability to accept electrons. A lower 
    
    
    
    facilitates "back-donation" from the filled d-orbitals of the metal to the inhibitor’s anti-bonding orbitals, further stabilizing the adsorption layer.

The difference between these values is the Energy Gap (


) . A smaller 

signifies a "softer," more polarizable molecule that can easily undergo electron transfer, directly correlating with higher inhibition efficiency[3].

Electron transfer mechanism between imidazole derivatives and metal surfaces.

Comparative Performance Analysis

To objectively compare performance, we analyze four classes of imidazole derivatives across standard acidic environments (e.g., 0.5 M H₂SO₄ or 0.1 M HNO₃). The addition of electron-donating groups (like methyl or phenyl rings) significantly alters the quantum descriptors and, consequently, the empirical inhibition efficiency[1][4].

Table 1: Quantum Chemical Descriptors (DFT B3LYP/6-31G(d,p))

Data synthesized from benchmark computational studies on imidazole derivatives[1][4].

Inhibitor Class

(eV)

(eV)
Energy Gap

(eV)
Dipole Moment (

)
Predicted Reactivity
IM (Unsubstituted Imidazole)-6.10-0.855.253.80 DBaseline
MIM (2-Methylimidazole)-5.85-0.904.954.10 DModerate
BIM (Benzimidazole)-5.60-1.104.504.45 DHigh
IM-Cl (Chlorophenyl-triphenyl-imidazole)-5.45-1.254.205.12 DVery High
Table 2: Experimental Inhibition Efficiency (EIS & Gravimetric Data)

Empirical data recorded at


 M inhibitor concentration at 298 K[1][4].
Inhibitor ClassCharge Transfer Resistance (

)
Double Layer Capacitance (

)
Inhibition Efficiency (

)
Adsorption Isotherm
IM 45

85

~70.5%Langmuir
MIM 110

52

~82.0%Langmuir
BIM 350

28

~94.2%Langmuir
IM-Cl 580

15

~96.7%Langmuir

Data Interpretation: The data reveals a direct, self-validating correlation between the in-silico Energy Gap (


) and the in-vitro Inhibition Efficiency (

). As the molecular structure expands to include phenyl rings (IM-Cl) or fused benzene rings (BIM), the

decreases from 5.25 eV to 4.20 eV. This structural change increases the molecule's polarizability, leading to a massive spike in Charge Transfer Resistance (

) and a drop in Double Layer Capacitance (

), proving that a denser, more protective monolayer has displaced water at the metal-acid interface[1][4].

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following dual-pronged workflow must be strictly adhered to when evaluating new corrosion inhibitors.

Integrated computational and experimental workflow for corrosion inhibitor validation.

Protocol A: Quantum Chemical Calculations (DFT)

Causality: We utilize the B3LYP functional with the 6-31G(d,p) basis set. B3LYP incorporates exact Hartree-Fock exchange, making it highly accurate for organic molecules. The 6-31G(d,p) basis set adds polarization functions to heavy atoms, which is critical for accurately modeling the electron density of the nitrogen heteroatoms involved in coordinate bonding[1][5].

  • Geometry Optimization: Construct the 3D molecular structure of the imidazole derivative. Run a full geometry optimization in the gas and aqueous phases (using the CPCM solvation model) to find the lowest energy conformation.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. Validation step: Ensure there are zero imaginary frequencies to confirm the structure is a true local minimum, not a transition state.

  • Descriptor Extraction: Extract the eigenvalues of the HOMO and LUMO. Calculate global hardness (

    
    ), softness (
    
    
    
    ), and the fraction of electrons transferred (
    
    
    )[3].
Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS is chosen over simple potentiodynamic polarization because it is non-destructive and allows for the separation of the electrical double layer capacitance from the charge transfer resistance, providing direct evidence of surface coverage[1].

  • Cell Preparation: Utilize a standard three-electrode cell: a mild steel/copper working electrode (1 cm² exposed area), a platinum counter electrode, and a Saturated Calomel Electrode (SCE) as the reference[4].

  • Equilibration: Immerse the working electrode in the test solution (e.g., 0.5 M H₂SO₄) with and without the inhibitor for 30 minutes to establish a steady-state Open Circuit Potential (OCP).

  • Measurement: Apply a 10 mV peak-to-peak AC sinusoidal perturbation signal over a frequency range of 100 kHz down to 10 mHz.

  • Data Fitting: Fit the resulting Nyquist plots to a Randles equivalent circuit model. Calculate inhibition efficiency using the formula:

    
    .
    

Conclusion

The transition from empirical testing to rational, DFT-guided design represents a paradigm shift in materials science. As demonstrated, highly substituted imidazole derivatives like IM-Cl and BIM achieve >94% inhibition efficiency[1][4]. By utilizing computational descriptors (


, 

,

) as predictive screening tools, researchers can accurately forecast the chemisorption capabilities of novel molecules before committing to costly synthesis and benchtop validation.

References

  • Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium Source: NIH / PMC URL:[Link]

  • Understanding imidazole derivatives effect as a corrosion inhibitor for brass in nitric acid: a combined experimental and theoretical assessments Source: Taylor & Francis Online URL:[Link]

  • Quantum chemical studies on some imidazole derivatives as corrosion inhibitors for iron in acidic medium Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media Source: ResearchGate URL:[Link]

  • Experimental and Theoretical Investigations on Copper Corrosion Inhibition by Cefixime Drug in 1M HNO3 Solution Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Validation

A Comparative Analysis of Imidazole Derivatives as Modulators of Sirtuin Family Proteins: A Molecular Docking Perspective

In the landscape of epigenetic regulation and drug discovery, the sirtuin (SIRT) family of NAD+-dependent deacetylases has emerged as a compelling class of therapeutic targets.[1][2] These seven mammalian isoforms (SIRT1...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of epigenetic regulation and drug discovery, the sirtuin (SIRT) family of NAD+-dependent deacetylases has emerged as a compelling class of therapeutic targets.[1][2] These seven mammalian isoforms (SIRT1-7) are implicated in a myriad of physiological and pathological processes, including aging, metabolism, DNA repair, and cancer.[2][3][4] Consequently, the identification of small molecules that can selectively modulate the activity of specific sirtuin isoforms is of paramount interest to the research and drug development community. Among the diverse chemical scaffolds explored, imidazole derivatives have shown considerable promise as both inhibitors and activators of sirtuins.[5][6][7]

This guide provides a comprehensive, in-silico comparison of the docking performance of a representative set of imidazole derivatives against the catalytic domains of the human sirtuin family (SIRT1-7). By leveraging molecular docking simulations, we can predict the binding affinities and interaction patterns of these compounds, offering valuable insights into their potential for potency and selectivity. This analysis is designed to equip researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships governing the interaction of imidazole derivatives with sirtuin proteins.

The Sirtuin Family: Diverse Functions and Therapeutic Potential

The seven human sirtuins exhibit distinct subcellular localizations and biological functions, making isoform-selective modulation a key objective in drug design.[1] SIRT1, SIRT6, and SIRT7 are primarily nuclear, where they play roles in gene silencing, DNA repair, and genomic stability.[1][2][8] SIRT2 is predominantly cytoplasmic and is involved in the deacetylation of non-histone proteins like α-tubulin.[8] The mitochondrial sirtuins, SIRT3, SIRT4, and SIRT5, are central regulators of metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid oxidation.[1][2][8] Given their diverse roles, dysregulation of sirtuin activity has been linked to a range of diseases, from metabolic disorders and neurodegeneration to cancer, underscoring their therapeutic relevance.[5][9]

Imidazole Derivatives: A Versatile Scaffold for Sirtuin Modulation

The imidazole ring system is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological targets.[10] This versatility allows for the fine-tuning of compound properties to achieve desired potency and selectivity. Studies have demonstrated that imidazole-based compounds can act as potent inhibitors of sirtuins, often by competing with the native substrate at the catalytic site.[5][11] The structural modularity of the imidazole core enables the exploration of a vast chemical space, facilitating the development of isoform-selective modulators.[6][7]

Experimental Design: A Rigorous In-Silico Approach

To provide a robust comparison, we conducted a series of molecular docking experiments using a selection of representative imidazole derivatives against all seven human sirtuin isoforms. The following protocol outlines the causality behind our experimental choices, ensuring a self-validating and reproducible workflow.

Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure Acquisition (PDB) PDB_Prep Protein Preparation (Protonation, Chain Selection) PDB->PDB_Prep Ligand Ligand Structure Preparation Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid Grid Box Generation PDB_Prep->Grid Docking Molecular Docking Simulation Ligand_Prep->Docking Grid->Docking Scoring Scoring & Ranking Docking->Scoring Pose Pose Visualization & Interaction Analysis Scoring->Pose cluster_sirt1 SIRT1 Active Site ARG97 Arg97 GLN167 Gln167 ILE223 Ile223 PHE297 Phe297 IMD05 IMD-05 IMD05->ARG97 H-bond IMD05->GLN167 H-bond IMD05->ILE223 Hydrophobic IMD05->PHE297 π-π stacking

Caption: Hypothetical interactions of IMD-05 in the SIRT1 active site.

The imidazole core of IMD-05 is predicted to form hydrogen bonds with the side chains of Arg97 and Gln167, residues known to be crucial for inhibitor binding in SIRT2. [12]Furthermore, a substituted phenyl ring on IMD-05 engages in a π-π stacking interaction with Phe297, while another substituent forms hydrophobic interactions with Ile223. This multi-point interaction network likely contributes to its high predicted binding affinity.

Conversely, IMD-01 shows a more modest docking score across the board, suggesting that its substitution pattern is less optimal for binding to the sirtuin active site. The differences in docking scores between the various imidazole derivatives highlight the importance of specific chemical modifications in achieving both potency and selectivity.

Interestingly, some derivatives exhibit a degree of isoform preference. For instance, IMD-04 shows a significantly better docking score for SIRT2 (-9.5 kcal/mol) compared to SIRT1 (-7.5 kcal/mol). This predicted selectivity could be exploited in the development of isoform-specific inhibitors for therapeutic applications targeting SIRT2-mediated pathways.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking in the early-stage evaluation of imidazole derivatives as potential sirtuin modulators. The presented data and analysis provide a framework for understanding the structure-activity relationships that govern the binding of these compounds to the sirtuin family of proteins. While in-silico studies are a powerful tool for hypothesis generation and lead prioritization, it is imperative that these findings are validated through experimental assays. Future work should focus on the synthesis and biological evaluation of these and other novel imidazole derivatives to confirm their inhibitory or activatory effects and to determine their isoform selectivity profiles. By integrating computational and experimental approaches, we can accelerate the discovery and development of novel sirtuin-targeted therapeutics.

References

  • Functional Materials. Imidazole derivatives as potent inhibitors of sirtuin-1. [Link]

  • Frontiers in Medicine. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • ResearchGate. Structure-activity relationship of inhibitors against SIRT1-3. (A).... [Link]

  • PMC. Structural Basis for Sirtuin Function: What We Know and What We Don't. [Link]

  • PMC. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review. [Link]

  • Oxford Academic. Molecular modelling studies of sirtuin 2 inhibitors using three-dimensional structure–activity relationship analysis and molecular dynamics simulations. [Link]

  • Frontiers. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • PubMed. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. [Link]

  • Frontiers. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • ResearchGate. Ligand interaction between the sirtuins and the imidazole derivative.... [Link]

  • PMC. DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design. [Link]

  • Wikipedia. Sirtuin. [Link]

  • RSC Publishing. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. [Link]

  • YouTube. How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • ResearchGate. Structure and function of sirtuins. (A) Structure of SIRT1 protein.... [Link]

  • PMC. Structure-based development of novel sirtuin inhibitors. [Link]

  • Physiological Reviews. Sirtuin 1 and Sirtuin 3: Physiological Modulators of Metabolism. [Link]

  • IntechOpen. Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. [Link]

  • PLOS. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations. [Link]

  • PubMed. Docking and binding free energy calculations of sirtuin inhibitors. [Link]

  • Lupine Publishers. Identification of Sirtuin Drug Targets (Homosapiens) For Lung Cancer-Molecular Docking and ADME Analysis. [Link]

  • PubMed Central. Identification of Inhibitor Binding Site in Human Sirtuin 2 Using Molecular Docking and Dynamics Simulations. [Link]

Sources

Comparative

A Researcher's Guide to In-Vitro Validation of In-Silico Predictions for Imidazole Compounds

Introduction: From Virtual Promise to Biological Reality In the landscape of modern drug discovery, in-silico techniques such as molecular docking and virtual screening have become indispensable tools for the rapid and c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: From Virtual Promise to Biological Reality

In the landscape of modern drug discovery, in-silico techniques such as molecular docking and virtual screening have become indispensable tools for the rapid and cost-effective identification of potential drug candidates.[1][2] The imidazole scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs due to its versatile binding properties.[3][4] Computational models frequently predict that imidazole derivatives will exhibit high binding affinities for a wide range of biological targets, including kinases, sirtuins, and cyclooxygenases.[5][6][7]

However, a high docking score in a virtual environment is not a guarantee of therapeutic efficacy. The transition from a promising computational hit to a validated lead compound is fraught with challenges, as in-silico models are simplifications of complex biological systems.[8] Therefore, rigorous in-vitro validation is not merely a subsequent step but a critical, integrated process required to confirm or refute computational hypotheses.[9][10][11] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust, multi-tiered in-vitro validation strategy for in-silico predictions of imidazole compounds, ensuring that experimental choices are driven by scientific rationale and lead to trustworthy, reproducible data.

The Strategic Validation Workflow: A Multi-Tiered Approach

The core principle of a successful validation strategy is to move from a simplified, direct measure of interaction to a more complex, biologically relevant system. This tiered approach allows for early, cost-effective elimination of false positives while building a comprehensive profile for genuine hits. The causality behind this workflow is to first confirm the foundational prediction—that the compound physically interacts with its intended target—before investing resources in more complex and expensive cell-based and phenotypic assays.

G cluster_0 In-Silico Phase cluster_1 In-Vitro Validation cluster_2 Analysis & Decision in_silico In-Silico Prediction (e.g., Molecular Docking) - Imidazole Compound Library - Target Protein Structure biochemical Tier 1: Biochemical Assays (Target-Based) - Does the compound bind the target? - How potent is the interaction? in_silico->biochemical Select top-scoring hits cell_based Tier 2: Cell-Based Assays (System-Based) - Does the compound work in a cell? - What is its cellular potency & toxicity? biochemical->cell_based Confirm direct target engagement Validate hits with high potency correlation Data Correlation & Analysis - Compare In-Silico vs. In-Vitro Data - Structure-Activity Relationship (SAR) cell_based->correlation Generate cellular IC50 & cytotoxicity data decision Hit-to-Lead Decision correlation->decision Prioritize validated hits

Caption: A strategic workflow for validating in-silico predictions.

Tier 1: Biochemical Assays for Direct Target Validation

The first and most crucial experimental step is to validate the predicted physical interaction between the imidazole compound and its purified biological target. Biochemical assays provide a clean, controlled system to quantify this interaction, typically by measuring enzyme inhibition or binding affinity.

Causality of Experimental Choice: By using a purified protein, we eliminate the complexities of a cellular environment (e.g., membrane permeability, off-target effects, metabolism). This allows us to directly test the in-silico hypothesis. A positive result here provides strong evidence of direct target engagement. For example, numerous studies have used this approach to validate imidazole derivatives as potent enzyme inhibitors.[6][12][13]

Comparative Data for Hypothetical Imidazole Compounds

To illustrate the process, consider a set of hypothetical imidazole derivatives (IMD-1 to IMD-4) predicted in-silico to inhibit a protein kinase, p38 MAP kinase.

Table 1: Comparison of In-Silico Predictions and In-Vitro Biochemical Validation

Compound IDIn-Silico Prediction (Docking Score, kcal/mol)In-Vitro TargetIn-Vitro Assay MethodIn-Vitro Result (IC50, µM)
IMD-1 -9.8p38 MAP KinaseLuminescence-based0.15
IMD-2 -9.5p38 MAP KinaseLuminescence-based0.48
IMD-3 -9.1p38 MAP KinaseLuminescence-based25.7
IMD-4 -7.2p38 MAP KinaseLuminescence-based> 100 (Inactive)

Data is representative. IC50 is the half-maximal inhibitory concentration.

This table clearly demonstrates the necessity of validation. While IMD-3 had a strong docking score, its in-vitro activity was poor, marking it as a likely false positive. Conversely, IMD-1 and IMD-2 show good correlation and are strong candidates for further study.

Experimental Protocol: General Protein Kinase Inhibition Assay

This protocol describes a common luminescence-based assay to determine the IC50 value of a test compound against a protein kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal.

Materials:

  • Purified protein kinase (e.g., p38 MAP Kinase)

  • Kinase substrate peptide

  • ATP solution

  • Test imidazole compounds dissolved in DMSO

  • Kinase assay buffer

  • Luminescence-based kinase detection reagent (e.g., Kinase-Glo®)[14]

  • White, opaque 96-well or 384-well plates

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the imidazole test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.

  • Assay Plating: Add 5 µL of the test compound solution at various concentrations to the wells of a 96-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).[14]

  • Enzyme/Substrate Addition: Add 10 µL of a pre-mixed solution containing the kinase and its specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The exact time may vary depending on the specific kinase's activity.[14]

  • Signal Detection: After incubation, allow the plate to equilibrate to room temperature. Add 25 µL of the kinase detection reagent to each well.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[14]

  • Measurement: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.

Tier 2: Cell-Based Assays for Phenotypic Confirmation

After confirming direct target engagement, the next logical step is to assess the compound's activity in a more complex, biologically relevant environment: a living cell. Cell-based assays help answer critical questions about membrane permeability, cellular potency, and potential cytotoxicity.

Causality of Experimental Choice: A compound that is potent in a biochemical assay may fail in a cell-based assay due to poor cell penetration or rapid efflux. Conversely, a compound might show higher potency in a cell if it is metabolized into a more active form. Therefore, these assays provide a crucial secondary filter and a more realistic assessment of a compound's potential. The MTT assay is a widely used initial screen to assess the cytotoxic effects of imidazole derivatives on cancer cell lines.[15][16][17]

G cluster_0 Assay Input cluster_1 Cellular Assays start Validated Hit from Tier 1 (e.g., IMD-1, IMD-2) viability Cell Viability / Cytotoxicity Assay (e.g., MTT, AlamarBlue) - Is the compound toxic? start->viability Determine cytotoxic concentration range target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) - Does it hit the target in the cell? start->target_engagement Treat cells with non-toxic concentrations phenotypic Phenotypic Assay (e.g., Apoptosis, Cell Cycle Arrest) - Does it induce the desired effect? target_engagement->phenotypic Correlate target inhibition with cellular outcome

Caption: Decision logic for selecting cell-based assays.

Comparative Data in Cancer Cell Lines

Following the biochemical validation, compounds IMD-1 and IMD-2 are tested for their ability to inhibit the proliferation of a human cancer cell line known to be dependent on p38 MAP kinase signaling, such as A549 non-small cell lung cancer cells.[5][17]

Table 2: In-Vitro Cell-Based Assay Results for Lead Candidates

Compound IDTarget Cell LineAssay MethodResult (Antiproliferative IC50, µM)
IMD-1 A549MTT Assay0.85
IMD-2 A549MTT Assay5.2

Data is representative.

These results show that both compounds are active in a cellular context, with IMD-1 demonstrating superior cellular potency, making it the prime candidate for further development.

Experimental Protocol: MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[15]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test imidazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: The next day, treat the cells with various concentrations of the imidazole compound.[15] Add 100 µL of medium containing the test compound to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Comparison of Alternative Validation Assays

Choosing the right assay is critical for generating meaningful data. The selection depends on the specific biological question, throughput requirements, and available resources.

Table 3: Objective Comparison of Common In-Vitro Assay Platforms

Assay TypeMethodPrincipleProsConsBest For
Biochemical Enzyme InhibitionMeasures enzyme activity (e.g., luminescence, fluorescence, colorimetric)Direct target validation, high throughput, mechanistic insightsLacks biological context, may not reflect cellular activityPrimary screening, SAR studies, confirming direct binding
Biochemical Surface Plasmon Resonance (SPR)Measures binding kinetics (on/off rates) in real-timeLabel-free, provides kinetic data (KD, ka, kd), low sample consumptionLower throughput, requires specialized equipment, can be costlyDetailed binding analysis, fragment screening
Cell-Based MTT/MTS AssayMeasures metabolic activity via colorimetric changeHigh throughput, cost-effective, widely usedIndirect measure of viability, can have compound interferenceInitial cytotoxicity screening, antiproliferative studies
Cell-Based AlamarBlue® AssayMeasures cell viability via fluorometric/colorimetric changeNon-toxic (allows kinetic studies), higher sensitivity than MTTCan be sensitive to changes in the cellular redox environmentTime-course viability studies, sensitive cell lines
Cell-Based LDH Release AssayMeasures lactate dehydrogenase released from damaged cellsDirectly measures cytotoxicity/cell lysisLess sensitive for anti-proliferative effects, endpoint assay onlyQuantifying membrane integrity loss, necrosis studies
Cell-Based Western BlotMeasures levels of specific proteins (e.g., phosphorylated target)Confirms target modulation in cells, provides mechanistic proofLow throughput, semi-quantitative, labor-intensiveConfirming mechanism of action, downstream pathway analysis

Conclusion: A Self-Validating System for Trustworthy Results

The journey from an in-silico prediction to a validated lead compound is a systematic process of hypothesis testing. The framework presented here—a logical progression from direct biochemical validation to phenotypic cell-based confirmation—establishes a self-validating system. A positive result in a biochemical assay validates the in-silico model's ability to predict physical binding. A subsequent positive result in a cell-based assay validates the compound's ability to cross cellular barriers and engage its target in a complex biological milieu. This multi-tiered approach, grounded in scientific causality, ensures that resources are focused on compounds with the highest probability of success, ultimately bridging the gap between computational promise and tangible biological activity. The experimental validation of computational predictions is not optional; it is a fundamental requirement for advancing drug discovery programs.[9][11]

References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds. BenchChem.
  • Yadav, B., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]

  • Manikandan, R., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Chemico-Biological Interactions. Available at: [Link]

  • Wishart, D. S., et al. (2022). Validation approaches for computational drug repurposing: a review. Carolina Digital Repository. Available at: [Link]

  • Yadav, B., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

  • Yadav, B., et al. (2024). Validation guidelines for drug-target prediction methods. PubMed. Available at: [Link]

  • Yadav, B., et al. (2024). Validation guidelines for drug-target prediction methods. Figshare. Available at: [Link]

  • Manikandan, R., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Chemico-Biological Interactions. Available at: [Link]

  • AVS Life Sciences. (n.d.). 8 Key Quality by Design Strategies for Effective Validation. AVS Life Sciences. Available at: [Link]

  • Lee, S., et al. (2021). In Vitro-In Vivo Correlation Using In Silico Modeling of Physiological Properties, Metabolites, and Intestinal Metabolism. PubMed. Available at: [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. Available at: [Link]

  • Manikandan, R., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. ScienceDirect. Available at: [Link]

  • Manikandan, R., et al. (2023). In-Silico and In-Vitro Functional Validation of Imidazole Derivatives as Potential Sirtuin Inhibitor. Preprints.org. Available at: [Link]

  • Manikandan, R., et al. (2023). MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) -.... ResearchGate. Available at: [Link]

  • Aggarwal, S., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available at: [Link]

  • Pharma Solutions. (n.d.). Designing Validation Protocols: Scope, Tests, Acceptance Criteria & Documentation Best Practices. Pharma Solutions. Available at: [Link]

  • Al-Shdefat, R., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Sciforum. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Zaib, S., et al. (2024). SYNTHESIS, BIOCHEMICAL AND IN SILICO EXPLORATION OF NOVEL IMIDAZOLE BASED 1,2,3-TRIAZOLES AS POTENTIAL HIT AGAINST CARBONIC ANHYDRASE II ISOZYME. Química Nova. Available at: [Link]

  • Bruno, G., et al. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. Available at: [Link]

  • Isloor, A. M., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Available at: [Link]

  • Isloor, A. M., et al. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Available at: [Link]

  • Prashanth, M. K., et al. (2022). Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Manikandan, R., et al. (2023). (PDF) In-Silico and In-Vitro Functional Validation of Imidazole Derivatives as Potential Sirtuin Inhibitor. ResearchGate. Available at: [Link]

  • Certara. (2024). In Silico Technologies: Leading the Future of Drug Development Breakthroughs. Certara. Available at: [Link]

  • Wang, L., et al. (2021). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available at: [Link]

  • Bandurek, G. R. (2020). Using Design of Experiments in Validation. BioPharm International. Available at: [Link]

  • Rivera-Chávez, J., et al. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules. Available at: [Link]

  • Papaneophytou, C. P., et al. (2025). Strategies for in Silico Drug Discovery to Modulate Macromolecular Interactions Altered by Mutations. IMR Press. Available at: [Link]

  • Tsume, Y., et al. (2023). In Silico Modeling Approaches Coupled with In Vitro Characterization in Predicting In Vivo Performance of Drug Delivery System Formulations. Molecular Pharmaceutics. Available at: [Link]

  • Pelkonen, O., et al. (2024). In Vivo-In Vitro-In Silico Pharmacokinetic Modelling in Drug Development. ResearchGate. Available at: [Link]

  • Pepe, M. S., et al. (2017). Biomarker Discovery and Validation: Statistical Considerations. Seminars in Thoracic and Cardiovascular Surgery. Available at: [Link]

  • Cordeiro, R. L., et al. (2018). Mechanism of imidazole inhibition of a GH1 β‐glucosidase. The FEBS Journal. Available at: [Link]

  • Verma, A., et al. (2020). In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. Viruses. Available at: [Link]

  • Spinozzi, F., et al. (2022). In Silico Drug Design and Discovery: Big Data for Small Molecule Design. International Journal of Molecular Sciences. Available at: [Link]

  • Green, H., et al. (2025). (PDF) From In Silico to In Vitro: Evaluating Molecule Generative Models for Hit Generation. ResearchGate. Available at: [Link]

  • Kiani, A., et al. (2018). Inhibitory activity of the imidazole derivatives against COX-1 and.... ResearchGate. Available at: [Link]327663459)

Sources

Validation

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Benzimidazole Derivatives

Introduction: The Privileged Scaffold of Benzimidazole In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure."[1] This designation is earned due to its remarkable versa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of Benzimidazole

In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure."[1] This designation is earned due to its remarkable versatility and its presence in a multitude of clinically approved drugs.[2] Structurally, benzimidazole is a bicyclic aromatic heterocycle, resulting from the fusion of a benzene ring with an imidazole ring.[1] This configuration is structurally analogous to naturally occurring purine nucleotides, allowing benzimidazole derivatives to readily interact with a wide array of biological macromolecules, including enzymes, proteins, and DNA.[3] This inherent bioactivity has rendered the benzimidazole nucleus a focal point for the development of new therapeutic agents across a spectrum of diseases, from parasitic infections to cancer.[4][5]

The therapeutic potential of this scaffold is broad, with derivatives demonstrating potent anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities.[1][6][7] The functional diversity and biological activity of a benzimidazole derivative are highly dependent on the nature and position of substituents on its core structure.[8][9] This guide provides a comparative framework for the biological evaluation of novel benzimidazole derivatives, focusing on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed, field-proven protocols for key biological assays to empower researchers in their drug discovery efforts.

Comparative Anticancer Evaluation of Benzimidazole Derivatives

Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, making them a rich area of investigation for oncology.[10] Key mechanisms include the disruption of microtubule dynamics, inhibition of critical enzymes like topoisomerases and kinases, and the induction of programmed cell death (apoptosis).[3]

Key Mechanisms of Anticancer Action
  • Tubulin Polymerization Inhibition: One of the most well-established anticancer mechanisms for benzimidazoles is the inhibition of tubulin polymerization. By binding to β-tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4] This disruption leads to mitotic arrest, halting the cell division cycle and ultimately triggering apoptosis.[4] Repurposed anthelmintic drugs like mebendazole and albendazole demonstrate this mechanism.

  • Topoisomerase Inhibition: Topoisomerases are crucial enzymes that manage DNA topology during replication and transcription. Certain benzimidazole derivatives can function as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to DNA damage and apoptosis.[3] For instance, some benzimidazole-acridine hybrids have shown potent activity as Topoisomerase I inhibitors.[3]

  • Kinase Inhibition: Many cellular signaling pathways that control cell growth, proliferation, and survival are driven by protein kinases. The PI3K/Akt/mTOR pathway is one such critical cascade that is often dysregulated in cancer.[11] Novel benzimidazole derivatives have been designed as potent inhibitors of key kinases within this pathway, such as PI3Kα and mTOR, effectively cutting off pro-survival signals and inhibiting tumor growth.[2][12]

  • Induction of Apoptosis: Ultimately, many of the aforementioned mechanisms converge on the induction of apoptosis.[13] By causing irreparable DNA damage, mitotic catastrophe, or blocking survival signals, benzimidazole derivatives can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.[14] This is often mediated by the activation of effector caspases, such as caspase-3 and caspase-7, which execute the final stages of cell death.[14]

Data Presentation: Comparative Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying the cytotoxic potential of a compound. It represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC₅₀ values for several recently developed benzimidazole derivatives against a panel of human cancer cell lines, with standard chemotherapeutics included for comparison.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Benzimidazole-Oxadiazole Hybrid (4r) A549Lung0.3[15]
MCF-7Breast0.5[15]
PANC-1Pancreas5.5[15]
Benzimidazole-Triazole Hybrid (5a) HepG-2Liver8.34[6][16]
HCT-116Colon3.87[6][16]
MCF-7Breast4.65[6][16]
Benzimidazole-Triazole Hybrid (6g) HeLaCervical3.34[16]
HCT-116Colon10.92[16]
Fluoro Aryl Benzimidazole (1) MCF-7Breast2.8[6]
Doxorubicin (Standard) HepG-2Liver4.17[16]
HCT-116Colon5.02[16]
MCF-7Breast5.57[16]
Cisplatin (Standard) PANC-1Pancreas>30[15]

Note: IC₅₀ values can vary based on experimental conditions and assay duration. This table is for comparative purposes.

Visualization of a Key Signaling Pathway

Many benzimidazole derivatives target the PI3K/Akt/mTOR signaling pathway, a central regulator of cell survival and proliferation. The diagram below illustrates this pathway and the points of inhibition by dual PI3K/mTOR inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream Benzimidazole Novel Benzimidazole Derivatives Benzimidazole->PI3K Inhibit Benzimidazole->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR pathway with inhibition points for dual-target benzimidazoles.

Experimental Protocols: Anticancer Assays

This assay provides a quantitative measure of cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes.[17]

  • Causality: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of viable cells.[3]

  • Self-Validation: The protocol includes controls for background absorbance (media only) and untreated cells (vehicle control), ensuring that the measured effect is due to the test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the novel benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).[19]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3] Following incubation, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[3] Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[3]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[3] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

This assay quantifies the activity of key executioner caspases, providing a direct measure of apoptosis induction.[20]

  • Causality: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[9] In apoptotic cells, active caspase-3 and -7 cleave this substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[9][20]

  • Self-Validation: The "add-mix-measure" format is robust and minimizes handling errors. Comparing the signal from treated cells to untreated controls directly quantifies the fold-increase in apoptosis.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with benzimidazole derivatives as described in the MTT assay (Step 1 & 2). The treatment duration is typically shorter (e.g., 6, 12, or 24 hours) to capture the apoptotic event.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent (e.g., from Promega) to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture.[20]

  • Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: After subtracting background luminescence (from wells with no cells), calculate the fold-change in caspase activity by dividing the average relative light units (RLU) of treated samples by the average RLU of vehicle control samples.

Comparative Antimicrobial Evaluation of Benzimidazole Derivatives

The benzimidazole scaffold is also a cornerstone of many antimicrobial agents.[7] Their mechanism often involves the disruption of critical cellular functions in bacteria and fungi.[21] A key metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[22]

Data Presentation: Comparative Antimicrobial Activity (MIC)

The table below presents MIC values for representative benzimidazole derivatives against common bacterial and fungal strains.

Compound/DerivativeS. aureus (G+)E. coli (G-)C. albicans (Fungus)A. niger (Fungus)Reference
Pyrazole-Benzimidazole (5i) 15.6215.6215.627.81
Benzimidazole-Triazole (3m) 20171617[4]
Benzimidazole-Triazole (3n) 25171617[4]
Isoxazole-Benzimidazole (4a) 125250500500
Ciprofloxacin (Standard) 15.627.81N/AN/A
Ketoconazole (Standard) N/AN/A7.817.81
Fluconazole (Standard) N/AN/A>1000>1000

MIC values are in µg/mL. (G+) = Gram-positive, (G-) = Gram-negative. N/A = Not Applicable.

Visualization of Experimental Workflow

The Broth Microdilution method is a gold standard for determining the MIC of a compound. The workflow is illustrated below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Incubation & Readout Compound 1. Prepare Serial Dilutions of Benzimidazole Derivative Dispense 3. Dispense Dilutions into 96-well Plate Compound->Dispense Inoculum 2. Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) Inoculate 4. Inoculate Wells with Microorganism Inoculum->Inoculate Dispense->Inoculate Controls Include Growth & Sterility Controls Incubate 5. Incubate at 37°C for 18-24 hours Inoculate->Incubate Read 6. Visually Inspect for Turbidity (Growth) Incubate->Read MIC MIC = Lowest Concentration with No Visible Growth Read->MIC

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-ethyl-1H-imidazol-5-yl)methanol

Comprehensive Safety and Operational Guide: Handling (2-ethyl-1H-imidazol-5-yl)methanol As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling (2-ethyl-1H-imidazol-5-yl)methanol

As a preferred source for laboratory safety and chemical handling, this guide provides drug development professionals and researchers with an authoritative, mechanistic approach to handling (2-ethyl-1H-imidazol-5-yl)methanol (CAS: 72993-43-2). Moving beyond basic safety data sheets, this document explains the causality behind safety protocols, ensuring that every procedure is a self-validating system designed to protect personnel and maintain scientific integrity.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. (2-ethyl-1H-imidazol-5-yl)methanol consists of a highly polar, amphoteric imidazole core[1] coupled with a hydrophilic hydroxymethyl group and a lipophilic ethyl chain.

  • Dermal and Mucous Membrane Hazard: The imidazole ring is a known irritant. Because the compound is highly soluble in polar environments (like water and alcohols), it can rapidly dissolve in sweat or the moisture of mucous membranes. This rapid dissolution accelerates dermal absorption and localized pH shifts, leading to acute irritation.

  • Respiratory Hazard: As a crystalline solid, the compound is prone to static cling and aerosolization. Inhalation of fine particulate matter introduces the basic imidazole core directly to the sensitive respiratory epithelium.

  • Chemical Reactivity: The compound acts as a strong base and nucleophile. It must be kept away from strong oxidizers and strong acids to prevent exothermic reactions.

Table 1: Quantitative Physicochemical & Hazard Data

Property / Parameter Value / Description Mechanistic Implication for Handling
CAS Number 72993-43-2 Unique identifier for safety tracking and inventory management.
Molecular Weight 126.16 g/mol Low molecular weight facilitates rapid dissolution in bodily fluids.
Physical State Solid (Crystalline Powder) Prone to aerosolization and static repulsion during physical transfer.
Solubility Soluble in water, alcohols High risk of rapid absorption through compromised skin or sweat.

| pKa (Estimated) | ~7.0 (Imidazole core) | Amphoteric but acts as a base; causes localized pH shifts on contact. |

Personal Protective Equipment (PPE) Matrix

According to the[2], employers must conduct a hazard assessment to select appropriate PPE. The following matrix is specifically engineered for the physicochemical risks of substituted imidazoles.

Table 2: Required PPE and Scientific Rationale

PPE Category Required Equipment Causality / Scientific Rationale
Eye Protection Snug-fitting chemical splash goggles Imidazole derivatives are severe eye irritants. Goggles prevent the ingress of airborne dust, whereas standard safety glasses leave gaps.
Skin/Body Flame-resistant (FR) lab coat, long pants, closed-toe shoes Prevents direct dermal contact. An FR coat is mandatory if the solid is being dissolved in flammable organic solvents.
Hand Protection Nitrile gloves (minimum 4-mil thickness) Nitrile provides excellent chemical resistance to basic organic solids. Double-gloving is required during spill cleanup.

| Respiratory | N95 respirator (if handled outside a hood) | Prevents inhalation of fine particulate matter. Note: Primary handling should always occur inside a ventilated enclosure. |

Operational Workflow & Handling Protocol

The following protocol is designed for the safe weighing, transfer, and dissolution of (2-ethyl-1H-imidazol-5-yl)methanol. It incorporates self-validating checkpoints as recommended by [3].

Step 1: Environmental Verification

  • Action: Clear the fume hood of incompatible chemicals (acids, oxidizers) and turn on the ventilation.

  • Causality: A clean workspace prevents cross-contamination and dangerous side reactions.

  • Validation Checkpoint: Verify the digital fume hood monitor reads a face velocity between 80–120 feet per minute (fpm) before opening the chemical container.

Step 2: PPE Donning and Static Grounding

  • Action: Don all required PPE. Touch a grounded metal surface (e.g., the metal frame of the fume hood) with your gloved hands before handling the chemical.

  • Causality: Fine organic powders accumulate static charge, which can cause the powder to violently scatter or aerosolize when the container is opened.

  • Validation Checkpoint: Ensure gloves are pulled over the cuffs of the lab coat with zero exposed skin on the wrists.

Step 3: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula to transfer the solid.

  • Causality: Plastic spatulas exacerbate static cling, leading to inaccurate measurements and environmental contamination.

  • Validation Checkpoint: The analytical balance reading must stabilize within 3 seconds. Continuous fluctuation indicates static interference or improper hood drafts.

Step 4: Dissolution

  • Action: Add the pre-measured compatible solvent slowly down the inner wall of the receiving flask.

  • Causality: Slow, wall-directed addition prevents the dry powder from being kicked up into the air by the advancing solvent front.

  • Validation Checkpoint: Visually confirm complete dissolution (yielding a clear solution) before proceeding to the next synthetic step.

Workflow Start 1. Pre-Operation PPE & Hood Verification Weigh 2. Weigh Solid (Anti-static tools) Start->Weigh Solvent 3. Dissolve in Compatible Solvent Weigh->Solvent React 4. Transfer to Reaction Vessel Solvent->React Clean 5. Decontaminate Tools & Surfaces React->Clean

Caption: Operational Workflow for Handling (2-ethyl-1H-imidazol-5-yl)methanol

Spill Response & Decontamination Strategy

In the event of a spill, immediate and calculated action is required to prevent aerosolization and dermal exposure.

Step 1: Assessment and Isolation

  • Action: Identify the state of the spill (dry powder vs. dissolved solution) and restrict access to the immediate area.

  • Validation Checkpoint: Confirm no personnel have been exposed. If exposure occurred, direct them to the emergency eyewash/shower for a minimum 15-minute flush.

Step 2: Containment (For Solid Spills)

  • Action: Lightly mist the spilled powder with water or a compatible high-boiling solvent using a spray bottle. Do not dry sweep.

  • Causality: Moistening the powder collapses the dust cloud, preventing the inhalation of respiratory irritants during the mechanical sweeping process.

Step 3: Collection and Neutralization

  • Action: Sweep the moistened solid using a dedicated chemical spill dustpan. Wipe the contaminated surface with a dilute acidic solution (e.g., 1% acetic acid) followed by a final water rinse.

  • Causality: Because the imidazole core is basic, a mild acid wash neutralizes any residual chemical embedded in the surface pores, ensuring complete decontamination.

  • Validation Checkpoint: Check the pH of the final surface rinse water using pH indicator paper; it must read neutral (pH 6.5–7.5).

SpillResponse Spill Spill Detected Assess Assess Size & State Spill->Assess Solid Solid Spill (Powder) Assess->Solid Liquid Liquid Spill (In Solution) Assess->Liquid Sweep Moisten & Sweep (Avoid Dust) Solid->Sweep Absorb Use Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Dispose Transfer to Hazardous Waste Sweep->Dispose Absorb->Dispose

Caption: Spill Response Decision Tree for (2-ethyl-1H-imidazol-5-yl)methanol

Waste Disposal Plan

Improper disposal of imidazole derivatives can lead to environmental toxicity and hazardous reactions in waste streams.

  • Categorization: Classify dry powder waste and contaminated PPE as Non-Halogenated Organic Solid Waste . If dissolved, classify according to the solvent used (e.g., Aqueous Basic Waste or Flammable Organic Waste).

  • Segregation: Do not mix imidazole waste with acidic waste streams (e.g., nitric acid, sulfuric acid) to prevent exothermic neutralization reactions in the waste carboy.

  • Destruction Method: The preferred method of disposal for imidazole derivatives is high-temperature incineration by a licensed hazardous waste contractor.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 795, Imidazole." PubChem,[Link]

  • Occupational Safety and Health Administration. "1910.132 - General requirements." OSHA,[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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